Etodolac acyl glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
79541-43-8 |
|---|---|
Molecular Formula |
C23H29NO9 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |
InChI Key |
XJZNMEMKZBFUIZ-GWDFKZQESA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis Pathway of Etodolac Acyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The clearance of etodolac from the body is predominantly achieved through extensive hepatic metabolism. This technical guide provides an in-depth exploration of a key metabolic pathway: the synthesis of etodolac acyl glucuronide. This Phase II conjugation reaction is crucial for increasing the hydrophilicity of etodolac, thereby facilitating its renal excretion. Understanding this pathway is vital for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.
Metabolic Pathway of Etodolac
The biotransformation of etodolac in the liver involves two primary pathways: Phase I hydroxylation and Phase II glucuronidation.
-
Phase I Hydroxylation: Etodolac is first metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C9, to form hydroxylated metabolites. This reaction shows a preference for the R-enantiomer of etodolac.
-
Phase II Glucuronidation: Both the parent etodolac molecule and its hydroxylated metabolites undergo glucuronidation. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The direct glucuronidation of etodolac to form this compound is a significant pathway in its metabolism.
This guide focuses on the direct synthesis of this compound from the parent drug.
The Core Synthesis Pathway: Direct Glucuronidation
The direct conjugation of etodolac with glucuronic acid results in the formation of this compound. This reaction is catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A9.[1] The reaction is stereoselective, with a preference for the S-enantiomer of etodolac.
The overall reaction can be summarized as follows:
Etodolac + UDP-glucuronic acid --(UGT1A9)--> this compound + UDP
dot
Caption: Direct glucuronidation of etodolac to this compound.
Quantitative Data
The following tables summarize the key quantitative data related to the synthesis of this compound.
Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km | 483 µM | [2] |
| Vmax | 246 pmol/min/mg | [2] |
| CLint | 0.51 µl/min/mg | [2] |
Table 2: Relative Abundance of Etodolac and its Metabolites in Urine
| Metabolite | Percentage of Administered Dose | Reference |
| Unchanged Etodolac | 1% | [3] |
| Etodolac Glucuronide | 13% | [3] |
| Hydroxylated Metabolites (6-, 7-, and 8-OH) | 5% | [3] |
| Hydroxylated Metabolite Glucuronides | 20% | [3] |
| Unidentified Metabolites | 33% | [3] |
Experimental Protocols
In Vitro Etodolac Glucuronidation Assay
This protocol describes a general method for determining the in vitro formation of this compound using human liver microsomes.
Materials:
-
Etodolac
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (B52724) (cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a total volume of 200 µL. The mixture should contain:
-
100 mM phosphate buffer (pH 7.4)
-
4 mM MgCl2
-
50 µg/mL alamethicin
-
0.1 mg/mL human liver microsomes
-
Etodolac (at various concentrations, e.g., 50 µM to 4 mM, to determine enzyme kinetics)[2]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.[2]
-
Initiate the Reaction: Start the glucuronidation reaction by adding 5 mM UDPGA to the mixture.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]
-
Terminate the Reaction: Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile. This will precipitate the proteins.[2]
-
Sample Preparation for Analysis:
-
Vortex the mixture.
-
Centrifuge the tube to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated HPLC method.
dot
Caption: Workflow for the in vitro etodolac glucuronidation assay.
HPLC Analysis of Etodolac and this compound
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the separation and quantification of etodolac and its metabolites.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and 0.02M potassium dihydrogen orthophosphate (65:35 v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 227 nm or 270 nm.[5][6]
-
Column Temperature: Ambient.
Quantification:
The concentration of this compound can be determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a reference standard. If a reference standard for the glucuronide is unavailable, quantification can be performed by comparing the decrease in the parent drug (etodolac) peak area with the increase in the metabolite peak area.[2]
Conclusion
The synthesis of this compound via direct glucuronidation catalyzed by UGT1A9 is a critical pathway in the metabolic clearance of etodolac. The stereoselective nature of this reaction and the potential for drug-drug interactions involving UGT1A9 highlight the importance of a thorough understanding of this metabolic route. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with etodolac and other compounds metabolized through glucuronidation. Further research into the glucuronidation of etodolac's hydroxylated metabolites will provide a more complete picture of its overall metabolic fate.
References
- 1. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
- 6. chemistryjournal.in [chemistryjournal.in]
An In-Depth Technical Guide to the In Vivo Formation of Etodolac Acyl Glucuronide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] As a member of the pyranocarboxylic acid class, etodolac is administered as a racemic mixture of its R- and S-enantiomers.[3][4] The S-enantiomer is responsible for the therapeutic activity through the inhibition of cyclooxygenase (COX) enzymes, particularly showing a preferential selectivity for COX-2.[1]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of etodolac is critical for its safe and effective use. A primary metabolic pathway for etodolac is glucuronidation, a phase II conjugation reaction that results in the formation of a potentially reactive metabolite, etodolac acyl glucuronide.[4][5] This guide provides a comprehensive technical overview of the in vivo formation of this metabolite, detailing the metabolic pathways, experimental protocols for its study, and relevant quantitative data.
Metabolic Pathways of Etodolac
Etodolac undergoes extensive hepatic biotransformation before its excretion.[6] The main metabolic routes are phase I hydroxylation and phase II glucuronidation.[5]
-
Phase I Metabolism (Hydroxylation): Cytochrome P450 (CYP) enzymes, specifically CYP2C9, catalyze the hydroxylation of etodolac, with a preference for the R-enantiomer.[5][7] This results in the formation of 6-, 7-, and 8-hydroxyetodolac.[5]
-
Phase II Metabolism (Glucuronidation): Etodolac can be directly conjugated with glucuronic acid to form an ester, etodolac 1-β-acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][8] In humans, UGT1A9 is the primary isoform responsible for this conjugation and exhibits marked stereoselectivity, preferentially glucuronidating the therapeutically active S-etodolac.[7] The acyl glucuronide is a significant metabolite found in both plasma and urine.[4][5]
Acyl glucuronides are a class of metabolites known for their potential chemical reactivity.[9] They can undergo intramolecular acyl migration and bind covalently to proteins like albumin, which has been demonstrated for this compound in vitro.[10][11] Therefore, characterizing their formation and pharmacokinetics in vivo is a crucial aspect of drug safety assessment.
In Vivo Experimental Protocols
Investigating the formation of this compound in vivo requires carefully designed studies using appropriate animal models and analytical techniques. The following protocols are representative of methodologies employed in preclinical research.[6]
Animal Models
The choice of animal model is critical for obtaining data that can be extrapolated to humans.
-
Rats: Commonly used for initial pharmacokinetic screening and mechanistic studies due to their well-characterized physiology and the feasibility of surgical procedures like bile duct cannulation.[6]
-
Humanized UGT1 Mice (hUGT1): These mice, where the murine Ugt1 locus is replaced with the human UGT1 locus, are valuable tools. Studies have shown that the kinetics of etodolac acyl glucuronidation in hUGT1 mice are comparable to those in humans, making them a highly predictive model.[8]
Drug Administration and Sample Collection
This workflow outlines a typical single-dose pharmacokinetic study in rats.[6]
-
Animal Preparation: Fast male Wistar rats (200-250g) overnight with free access to water.[6]
-
Drug Formulation: Prepare a suspension of etodolac in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC). A typical oral dose is 10-20 mg/kg.[6]
-
Administration: Administer the etodolac suspension via oral gavage. For bioavailability studies, an intravenous dose can be administered via the tail vein.[6]
-
Blood Collection:
-
Method: Collect serial blood samples (approx. 0.2-0.3 mL) from the lateral tail vein.[6]
-
Time Points: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[6]
-
Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.[6]
-
-
Urine and Feces Collection:
-
Method: House animals in metabolic cages designed for the separate collection of urine and feces.[6]
-
Time Points: Collect urine and feces at intervals (e.g., 0-12 h, 12-24 h) post-dose.[6]
-
Processing: Measure urine volume and store samples at -20°C. Feces can be stored at -20°C and homogenized prior to extraction.[6]
-
-
Bile Collection (Optional):
Sample Preparation and Analysis
-
Plasma: Thaw samples and precipitate proteins by adding 3 volumes of cold acetonitrile (B52724). Vortex and centrifuge. Analyze the supernatant.[6]
-
Urine: Thaw and centrifuge samples. For the analysis of total glucuronide, an enzymatic hydrolysis step using β-glucuronidase may be required to cleave the conjugate back to the parent drug for quantification.[6]
-
Analytical Method: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of etodolac and its acyl glucuronide metabolite.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacokinetics and metabolism of etodolac from in vivo studies.
Table 1: Pharmacokinetic Parameters of Etodolac in Healthy Human Volunteers
Data represents mean (SD) following a single oral dose.
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 35.54 (9.14) µg/mL | [13] |
| Tmax (Time to Cmax) | 2.24 (1.11) h | [13] |
| AUC0-t (Area Under the Curve) | 202.83 (72.05) h·µg/mL | [13] |
| T1/2 (Elimination Half-life) | 8.2 (2.73) h | [13] |
Table 2: Urinary Excretion of Etodolac and its Metabolites in Humans
Data represents the percentage of the administered oral dose recovered in urine.
| Metabolite | % of Administered Dose in Urine | Reference |
| This compound | 13% | [5] |
| 6-, 7-, and 8-Hydroxyetodolac (combined) | 5% | [5] |
| Hydroxyetodolac Glucuronides | 20-30% | |
| Unchanged Etodolac | 1% |
Note: Data for hydroxyetodolac glucuronides and unchanged etodolac are compiled from general pharmacokinetic literature, as the specific cited source focused on the primary metabolites.
Table 3: In Vitro Kinetic Parameters for this compound Formation
Comparison of enzyme kinetics in liver microsomes from different species.[8]
| Species | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |
| Human | 1170 | 201 | 0.17 |
| Humanized UGT1 Mouse | 897 | 179 | 0.20 |
| Regular Mouse | 417 | 102 | 0.24 |
Conclusion
The in vivo formation of this compound is a significant metabolic pathway, primarily driven by the UGT1A9 enzyme with a preference for the active S-enantiomer.[7] Quantitative in vivo studies in humans show that approximately 13% of an oral etodolac dose is excreted in the urine as the acyl glucuronide.[5] The development of predictive animal models, such as humanized UGT1 mice, has proven valuable for accurately studying this biotransformation.[8] Given the potential reactivity of acyl glucuronides, a thorough understanding of their in vivo formation, pharmacokinetics, and potential for covalent binding is essential for the comprehensive safety evaluation of etodolac and other carboxylic acid-containing drugs in development.
References
- 1. Etodolac - Wikipedia [en.wikipedia.org]
- 2. In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Pharmacological Activity of Etodolac Acyl Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2.[1][2][3] Following administration, etodolac undergoes extensive phase II metabolism, leading to the formation of etodolac acyl glucuronide as a major metabolite found in significant concentrations in both plasma and synovial fluid.[4] While the pharmacological activity of the parent drug is well-characterized, the direct contribution of its acyl glucuronide metabolite to either efficacy or toxicity remains a subject of considerable interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, with a focus on its formation, potential for direct enzyme inhibition, and its role as a reactive metabolite capable of covalent protein binding. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development efforts in this area.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[5] Its mechanism of action is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway.[3] Etodolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active form. The drug exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Following absorption, etodolac is extensively metabolized in the liver, with glucuronidation being a major metabolic pathway.[4] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of this compound. Acyl glucuronides are a class of metabolites known for their potential chemical reactivity.[6] They can undergo intramolecular rearrangement (acyl migration) and are capable of covalently binding to macromolecules such as proteins.[7][8] This covalent modification has been implicated in the idiosyncratic toxicities of some carboxylic acid-containing drugs. Therefore, a thorough understanding of the pharmacological and toxicological profile of this compound is crucial for a complete assessment of the drug's disposition and safety.
This guide will delve into the specifics of this compound's pharmacological activity, presenting quantitative data on its formation and interaction with key biological targets, outlining experimental methodologies for its study, and providing visual representations of the relevant biochemical pathways.
Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Etodolac | COX-1 | >100 | Human peripheral monocytes | [1] |
| Etodolac | COX-2 | 53 | Human peripheral monocytes | [1] |
| Etodolac | COX-1/COX-2 Ratio | >1.9 | Human peripheral monocytes | [1] |
Note: The higher the IC50 value, the lower the inhibitory potency. The COX-1/COX-2 ratio indicates the selectivity for COX-2.
Covalent Binding to Proteins
This compound has been shown to covalently bind to proteins, a characteristic feature of reactive acyl glucuronide metabolites. This binding is thought to occur through nucleophilic attack by amino acid residues on the electrophilic acyl glucuronide.
| Metabolite | Protein Target | Binding Characteristic | In Vitro System | Reference |
| This compound | Albumin | Covalent adduct formation | In vitro incubation | [10] |
| Suprofen (B1682721) Acyl Glucuronide | Albumin | pH-dependent covalent binding | In vitro incubation | [8] |
| Tolmetin Acyl Glucuronide | Serum Albumin | Covalent binding via imine mechanism | In vitro incubation with trapping agent | [7][11] |
Note: Quantitative kinetic data for the covalent binding of this compound are not extensively reported. The provided information highlights the qualitative nature of this interaction.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Cofactor Preparation: In a microplate well, mix the assay buffer, hematin, and L-epinephrine.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period at room temperature.
-
Inhibitor Addition: Add various concentrations of the test compound or control inhibitor to the wells. For control wells (100% activity), add the solvent vehicle. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction. This can be done using a variety of methods, including:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[14]
-
Covalent Binding of Acyl Glucuronide to Protein In Vitro
This protocol outlines a method to assess the covalent binding of a reactive metabolite, such as this compound, to a protein like albumin.
Objective: To detect and characterize the covalent adduction of an acyl glucuronide to a protein.
Materials:
-
Synthesized or isolated acyl glucuronide of the drug of interest
-
Human Serum Albumin (HSA) or other target protein
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator (37°C)
-
Sodium cyanoborohydride (optional, for trapping imine intermediates)[7][11]
-
Trichloroacetic acid (TCA) or organic solvent for protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the acyl glucuronide with the target protein (e.g., HSA) in a phosphate buffer at 37°C. The concentrations and incubation time should be optimized based on the reactivity of the acyl glucuronide.[10]
-
Trapping (Optional): If investigating an imine-mediated binding mechanism, the incubation can be performed in the presence of a trapping agent like sodium cyanoborohydride.[7][11]
-
Protein Precipitation: After incubation, stop the reaction and precipitate the protein by adding TCA or a cold organic solvent (e.g., acetonitrile).
-
Washing: Centrifuge the mixture and wash the protein pellet multiple times to remove any non-covalently bound drug or metabolite.
-
Analysis of Covalently Bound Drug:
-
Hydrolysis and Quantification: The protein adduct can be hydrolyzed under harsh conditions (e.g., strong base or acid) to release the parent drug, which can then be quantified by LC-MS/MS. This provides an indirect measure of the extent of covalent binding.
-
Proteomic Analysis: For more detailed characterization, the adducted protein can be digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified by the acyl glucuronide.[7][11]
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma.
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitate the plasma proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from other plasma components using a reversed-phase HPLC column with a suitable gradient elution program.
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for this compound would need to be optimized.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[18]
-
Signaling Pathways and Experimental Workflows
Etodolac Metabolism and Bioactivation Pathway
Etodolac undergoes phase I and phase II metabolism. The primary phase II metabolic route is glucuronidation, leading to the formation of this compound. This metabolite is chemically reactive and can bind to proteins.
Caption: Metabolic pathway of etodolac leading to the formation of this compound and subsequent bioactivation.
Prostaglandin Synthesis and Inhibition by Etodolac
Etodolac's primary anti-inflammatory effect is mediated through the inhibition of COX-2, which in turn blocks the synthesis of prostaglandins (B1171923) from arachidonic acid.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Etodolac Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, Etodolac Acyl Glucuronide stands out as a significant phase II metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to be a valuable resource for professionals in the fields of drug metabolism, pharmacology, and analytical chemistry, offering detailed insights into its formation, hydrolysis, and analytical characterization.
Discovery and Metabolic Pathway
Etodolac is administered as a racemic mixture of its R- and S-enantiomers. The formation of this compound is a crucial step in the metabolic clearance of the parent drug. This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.
The glucuronidation of etodolac is stereoselective, with the S-enantiomer being the preferred substrate for UGT enzymes.[1] Specifically, UGT1A9 has been identified as the primary isoform responsible for the glucuronidation of S-etodolac.[1] Other isoforms, such as UGT1A10 and UGT2B7, may also contribute to a lesser extent. The resulting this compound is then excreted in the urine, accounting for approximately 13% of the administered etodolac dose.[2]
dot
Caption: Metabolic pathway of etodolac to its acyl glucuronide.
Quantitative Data
The following tables summarize the key quantitative data related to the formation and pharmacokinetics of etodolac and its acyl glucuronide metabolite.
Table 1: In Vitro Formation Kinetics of this compound in Human Liver Microsomes [3]
| Parameter | Value |
| Km | 483 µM |
| Vmax | 246 pmol/min/mg protein |
| Intrinsic Clearance (CLint) | 0.51 µL/min/mg protein |
Table 2: Pharmacokinetic Parameters of Etodolac in Healthy Volunteers [4][5][6]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1-2 hours |
| Elimination Half-life (t1/2) | 6-8 hours |
| Protein Binding | >99% |
| Urinary Excretion as this compound | ~13% of dose |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: In Vitro Formation of this compound using Human Liver Microsomes
This protocol is adapted from general procedures for in vitro drug metabolism studies.[7][8]
Objective: To determine the kinetic parameters of this compound formation.
Materials:
-
Etodolac
-
Human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of etodolac in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Etodolac (at various concentrations to determine kinetics)
-
Alamethicin (to activate UGTs, e.g., 25 µg/mg protein)
-
MgCl₂ (e.g., 5 mM)
-
Potassium phosphate buffer (to final volume)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., 5 mM final concentration).
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
dot
Caption: Experimental workflow for in vitro formation of this compound.
Protocol 2: Chemical Synthesis of this compound (Conceptual)
Objective: To chemically synthesize this compound for use as a reference standard.
Conceptual Steps:
-
Protection of Glucuronic Acid: The carboxyl and hydroxyl groups of D-glucuronic acid are protected, for instance, by methylation of the carboxyl group and acetylation of the hydroxyl groups, to form a stable precursor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Glycosylation (Koenigs-Knorr Reaction): The protected glucuronic acid derivative is reacted with etodolac in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercuric cyanide), to form the β-glycosidic linkage.
-
Deprotection: The protecting groups (acetyl and methyl) are removed under appropriate conditions (e.g., base-catalyzed hydrolysis for acetyl groups and saponification for the methyl ester) to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as HPLC.
dot
Caption: Conceptual pathway for the chemical synthesis of this compound.
Protocol 3: In Vitro Hydrolysis of this compound
This protocol is based on studies investigating the hydrolysis of acyl glucuronides.[12][13][14]
Objective: To determine the stability and hydrolysis rate of this compound under various pH conditions.
Materials:
-
Synthesized or isolated this compound
-
Phosphate buffer (e.g., pH 5.0 and pH 7.4)
-
Human liver microsomes (for enzymatic hydrolysis studies)
-
β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone)
-
Esterase inhibitor (e.g., phenylmethylsulfonyl fluoride)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound.
-
For chemical stability, incubate the acyl glucuronide in buffers of different pH (e.g., 5.0 and 7.4) at 37°C.
-
For enzymatic hydrolysis, incubate the acyl glucuronide with human liver microsomes in buffer (pH 7.4) at 37°C. To differentiate between enzymatic pathways, incubations can be performed with and without the presence of β-glucuronidase and esterase inhibitors.
-
At various time points, withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant for the disappearance of this compound and the appearance of etodolac using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) of this compound under each condition.
Analytical Characterization
The structural elucidation and quantification of this compound rely on modern analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the primary method for the sensitive and specific quantification of this compound in biological matrices.[15][16][17][18]
-
Chromatography: Reversed-phase chromatography is typically employed, using a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. The precursor ion of this compound (m/z 462.2, [M-H]⁻) is selected and fragmented to produce characteristic product ions for quantification. A common fragmentation pathway for acyl glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the detection of the etodolac aglycone fragment (m/z 286.1).[19]
dot
References
- 1. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sustained-release etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uab.edu [uab.edu]
The Central Role of Etodolac Acyl Glucuronide in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid group, undergoes extensive biotransformation, with the formation of etodolac acyl glucuronide being a pivotal metabolic pathway. This reactive metabolite plays a significant role in the drug's pharmacokinetics, disposition, and potential for drug-induced toxicities. This technical guide provides a comprehensive overview of the formation, chemical properties, metabolic fate, and toxicological implications of this compound. It details the enzymatic processes involved, summarizes key pharmacokinetic data, outlines experimental protocols for its study, and visualizes the complex metabolic and reaction pathways. Understanding the behavior of this metabolite is crucial for assessing the safety and efficacy profile of etodolac and for guiding the development of safer carboxylic acid-containing drugs.
Introduction to Etodolac Metabolism
Etodolac is administered as a racemic mixture of its R- and S-enantiomers.[1][2] While the S-enantiomer is responsible for the therapeutic anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), both enantiomers undergo extensive hepatic metabolism.[2][3][4] The primary metabolic routes are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).[1][2][5]
Glucuronidation of carboxylic acid-containing drugs like etodolac results in the formation of 1-O-acyl-β-D-glucuronides.[6] This process generally serves as a detoxification pathway, increasing the water solubility of the drug and facilitating its excretion.[6] However, acyl glucuronides are chemically reactive esters.[7][8][9] Their inherent instability can lead to hydrolysis back to the parent drug, intramolecular acyl migration, and irreversible covalent binding to proteins, which has been implicated in drug-induced toxicities.[7][8][9] Therefore, a thorough characterization of this compound is essential for a complete understanding of the drug's disposition and safety profile.
Formation and Properties of this compound
The formation of this compound is a stereoselective process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[10][11]
-
Enzymatic Catalysis : In vitro studies using human liver microsomes and recombinant human UGT enzymes have identified UGT1A9 as the primary enzyme responsible for the glucuronidation of etodolac.[5][10][11] UGT1A10 and UGT2B7 also contribute to its formation.[12][13]
-
Stereoselectivity : The glucuronidation process shows a marked preference for the therapeutically active S-enantiomer. S-etodolac is glucuronidated more readily than R-etodolac.[10][11] This stereoselectivity significantly influences the overall metabolism and plasma concentrations of the etodolac enantiomers.[10][11]
Chemical and Physical Properties
This compound is the Phase II metabolite of etodolac.[12] Its key properties are summarized below.
| Property | Value | Reference |
| Metabolite Name | Etodolac Acyl-β-D-glucuronide | [14] |
| CAS Number | 79541-43-8 | [12][13][14] |
| Molecular Formula | C₂₃H₂₉NO₉ | [12][13][15] |
| Formula Weight | 463.5 g/mol | [12][13] |
| Reactivity | Chemically reactive; undergoes hydrolysis, acyl migration, and covalent protein binding. | [8][9][16] |
Metabolic Pathways of Etodolac
Etodolac is subject to both Phase I and Phase II metabolism, creating a network of metabolites. The formation of this compound is a central step in this network. In addition to the parent drug, its hydroxylated metabolites also undergo glucuronidation.[2][17][18]
The primary metabolic transformations are:
-
Hydroxylation (Phase I) : Etodolac is hydroxylated at the 6, 7, and 8 positions.[2] This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 and shows stereoselectivity for the R-enantiomer.[5][10][11]
-
Glucuronidation (Phase II) : Both parent etodolac and its hydroxylated metabolites are conjugated with glucuronic acid.[2][5] The direct glucuronidation of etodolac, primarily the S-enantiomer, is handled by UGT1A9.[10][11]
Pharmacokinetics of Etodolac and its Acyl Glucuronide
Etodolac is well absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[1][4][19] The drug is highly bound to plasma proteins (>99%).[1][19] The disposition of etodolac is characterized by stereoselective pharmacokinetics, where the plasma concentrations of the inactive R-enantiomer are approximately 10-fold higher than those of the active S-enantiomer.[1] This is largely due to the more rapid metabolism of S-etodolac via glucuronidation.[10][11]
Substantial concentrations of etodolac acyl glucuronides are found in both plasma and synovial fluid, indicating that the metabolite is systemically available and distributes into target tissues.[1] The acyl glucuronides are primarily cleared by the kidneys.[1]
| Parameter | Value | Population | Reference |
| Tmax (Time to Peak) | 1.2 - 2.24 hours | Healthy Volunteers | [19][20] |
| Cmax (Peak Conc.) | 14 - 37 µg/mL | Healthy Volunteers (200-600 mg dose) | [2] |
| T½ (Elimination Half-life) | 6 - 8 hours | Healthy Volunteers | [1][4][20] |
| Protein Binding | >99% | Normal Subjects | [1][19] |
| Systemic Availability | ≥80% | Healthy Volunteers | [2] |
| Excretion | Renal (metabolites), Fecal (16%) | Healthy Volunteers | [2][21] |
Toxicological Implications of this compound
While glucuronidation is typically a detoxification step, the formation of reactive acyl glucuronides is a potential source of toxicity.[7][9][22] This is a concern for many drugs containing carboxylic acid groups, not just etodolac. The primary mechanism of toxicity is the covalent binding of the acyl glucuronide to proteins.[8][9][22]
Mechanism of Protein Binding
This compound, like other acyl glucuronides, can covalently bind to nucleophilic sites on proteins, particularly lysine (B10760008) residues on albumin.[16][23] This process can occur through two main pathways:
-
Transacylation : Direct nucleophilic attack on the ester carbonyl group, displacing the glucuronic acid moiety.
-
Glycation via Acyl Migration : The acyl group on the glucuronic acid ring can migrate from the C1 position to the C2, C3, or C4 positions.[8][9] The rearranged isomers can then react with protein amine groups (e.g., from lysine) via an imine (Schiff base) mechanism to form a stable covalent adduct.[23][24]
This irreversible protein binding can alter protein function or create neoantigens, potentially triggering an immune response and leading to hypersensitivity reactions or idiosyncratic drug toxicity, including drug-induced liver injury (DILI).[8][9][22][25] Although etodolac has been linked to rare cases of liver injury, the direct causal role of its acyl glucuronide metabolite in humans remains an area of investigation.[25]
Experimental Protocols for Studying this compound
Investigating the formation and reactivity of this compound requires specific in vitro and analytical methodologies.
Protocol 1: In Vitro Glucuronidation Assay
This protocol is used to determine which UGT enzymes are responsible for etodolac glucuronidation and to study the kinetics of the reaction.
-
Reaction Components :
-
Enzyme Source : Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A9, UGT2B7 expressed in cell lines).[10]
-
Substrate : R- and S-etodolac.
-
Cofactor : UDP-glucuronic acid (UDPGA).
-
Buffer : Phosphate buffer (pH ~7.4).
-
Inhibitors (optional) : Specific chemical inhibitors for UGT isoforms (e.g., propofol (B549288) for UGT1A9) can be used to confirm enzyme contribution.[10]
-
-
Incubation :
-
Pre-incubate the enzyme source, substrate, and buffer at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specified time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis :
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[17]
-
Protocol 2: In Vitro Covalent Binding Assay
This protocol assesses the potential of this compound to form stable adducts with proteins.
-
Reaction Components :
-
Metabolite Source : Synthesized this compound or an in situ generating system (as in Protocol 1).
-
Protein : Human serum albumin (HSA) or human liver microsomes.
-
Buffer : Phosphate buffer (pH ~7.4).
-
-
Incubation :
-
Incubate the metabolite and protein at 37°C for an extended period (e.g., 2-24 hours).
-
-
Sample Processing :
-
Exhaustively wash the protein fraction to remove any non-covalently bound drug or metabolite. This can be done via dialysis or repeated precipitation and resuspension.
-
Hydrolyze the protein into constituent amino acids.
-
-
Analysis :
-
Quantify the amount of bound drug using liquid scintillation counting (if using a radiolabeled compound) or by LC-MS/MS to detect the drug-amino acid adducts.[24]
-
Conclusion
This compound is a major and pharmacokinetically significant metabolite of etodolac. Its formation is a stereoselective process, predominantly involving the active S-enantiomer and catalyzed primarily by UGT1A9. While serving as a clearance pathway, the inherent chemical reactivity of the acyl glucuronide moiety presents a potential toxicological risk due to its ability to form covalent adducts with proteins. This reactivity is a key consideration in the safety assessment of etodolac and other carboxylic acid-containing drugs. The experimental protocols and metabolic pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of acyl glucuronides in drug metabolism and safety, ultimately contributing to the design of safer therapeutic agents.
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | CAS 79541-43-8 | Cayman Chemical | Biomol.com [biomol.com]
- 14. Etodolac acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 19. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemical structure and properties of Etodolac acyl glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation. Its metabolism in humans primarily involves oxidation and glucuronidation. The formation of Etodolac acyl glucuronide, a major phase II metabolite, is of significant interest due to the potential reactivity of this class of compounds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and toxicological considerations of this compound. It includes a summary of available quantitative data, a description of the metabolic pathways, and a discussion on the analytical methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and metabolism studies.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[1] The biotransformation of Etodolac leads to the formation of several metabolites, with this compound being a significant product of phase II metabolism. Acyl glucuronides are a class of metabolites that have been associated with idiosyncratic drug reactions due to their potential to form covalent adducts with proteins.[2] Therefore, a thorough understanding of the properties and behavior of this compound is crucial for a complete safety and efficacy profile of the parent drug.
Chemical Structure and Properties
Chemical Structure of Etodolac and this compound
Etodolac is chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. Its acyl glucuronide is formed by the conjugation of a glucuronic acid moiety to the carboxylic acid group of Etodolac.
Physicochemical Properties
A summary of the key physicochemical properties of Etodolac and the predicted properties of its acyl glucuronide metabolite are presented in Table 1. The addition of the glucuronic acid moiety significantly increases the polarity and water solubility of the molecule.
Table 1: Physicochemical Properties of Etodolac and this compound
| Property | Etodolac | This compound | Reference(s) |
| Molecular Formula | C₁₇H₂₁NO₃ | C₂₃H₂₉NO₉ | [3] |
| Molecular Weight ( g/mol ) | 287.35 | 463.47 | [3] |
| pKa (Strongest Acidic) | 4.65 | 3.11 (Predicted) | [3][4] |
| logP | 2.5 | 1.49 (Predicted) | [4][5] |
| Water Solubility | 16 mg/L | 0.572 mg/mL (Predicted) | [4][5] |
| Polar Surface Area (Ų) | 59.46 | 158.54 (Predicted) | [4][5] |
Metabolism and Pharmacokinetics
Metabolic Pathway of Etodolac
Etodolac undergoes extensive metabolism in the liver. The primary pathways are hydroxylation (Phase I) and direct glucuronidation (Phase II) of the carboxylic acid group. The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9, UGT1A10, and UGT2B7 identified as contributing isoforms.[3]
Pharmacokinetics
Table 2: Pharmacokinetic Parameters of Etodolac (Parent Drug)
| Parameter | Value | Reference(s) |
| Bioavailability | ≥ 80% | [6] |
| Tmax (hours) | 1.7 ± 1.3 | [6] |
| Terminal Half-life (hours) | 7.3 ± 4.0 | [6] |
| Oral Clearance (mL/hr/kg) | 47 ± 16 | [6] |
| Volume of Distribution (Vd/F; mL/kg) | 362 ± 129 | [6] |
| Protein Binding | > 99% | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively described in publicly available literature. However, general methodologies for the analysis of Etodolac and its metabolites, as well as for studying acyl glucuronides, can be outlined.
General Workflow for Acyl Glucuronide Analysis
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is commonly used for the separation and quantification of Etodolac and its metabolites from biological matrices. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture is typically employed.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Etodolac and its glucuronide metabolite. Multiple reaction monitoring (MRM) mode is often used for quantitative analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of metabolites. It can be used to confirm the structure of synthesized this compound and to study its degradation pathways (acyl migration vs. hydrolysis).[11]
Reactivity and Toxicological Considerations
Reactivity of Acyl Glucuronides
Acyl glucuronides are known to be chemically reactive. They can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. The ester linkage is also susceptible to hydrolysis, regenerating the parent drug. More critically, the electrophilic nature of the acyl group can lead to covalent binding with nucleophilic residues on proteins, such as lysine.[2]
Covalent Binding and Potential for Toxicity
Studies have shown that this compound can covalently bind to albumin in vitro.[12] The formation of drug-protein adducts can potentially lead to an immune response and idiosyncratic drug toxicity.[2] While glucuronidation is generally a detoxification pathway, the formation of reactive acyl glucuronides necessitates a careful evaluation of their potential for toxicity. The FDA guidance on drug metabolites suggests that additional safety assessments may be needed for such potentially reactive conjugates.[13]
Signaling Pathways
The primary pharmacological effect of Etodolac is the inhibition of prostaglandin (B15479496) synthesis through its action on COX enzymes. This occurs within the arachidonic acid cascade. The available evidence suggests that the pharmacological activity resides with the parent drug, Etodolac, and its metabolites are generally considered inactive.[14] Therefore, a signaling pathway specifically for this compound has not been elucidated. The relevant pathway is that of the parent compound.
Conclusion
This compound is a major metabolite of Etodolac. Its formation significantly alters the physicochemical properties of the parent drug, facilitating its excretion. As a member of the acyl glucuronide class of metabolites, it possesses inherent chemical reactivity, including the potential for covalent binding to proteins. While the parent drug's pharmacology is well-understood, further research is warranted to fully characterize the pharmacokinetic profile and toxicological potential of this compound. This will contribute to a more comprehensive understanding of the overall safety profile of Etodolac. This technical guide provides a summary of the current knowledge and highlights areas where further investigation is needed.
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. jetir.org [jetir.org]
- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
- 13. Glucocorticoid effect on arachidonic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Formation of Etodolac Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its (R)- and (S)-enantiomers. The biotransformation of etodolac is characterized by significant stereoselectivity, particularly in the formation of its acyl glucuronide metabolites. This technical guide provides a comprehensive overview of the stereoselective glucuronidation of etodolac, detailing the enzymatic pathways, key kinetic parameters, and experimental protocols for its investigation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and drug development.
Introduction
Etodolac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2), with the (S)-enantiomer being the pharmacologically active form. The metabolic fate of etodolac is a critical determinant of its pharmacokinetic profile and overall disposition in the body. Two major metabolic pathways for etodolac are hydroxylation and glucuronidation. Notably, these pathways exhibit opposing stereoselectivity. While hydroxylation, mediated by cytochrome P450 enzymes, preferentially occurs on the (R)-enantiomer, glucuronidation is selective for the (S)-enantiomer.[1][2] This stereoselective metabolism leads to different plasma concentrations of the enantiomers and their metabolites, which has important implications for both efficacy and safety.[3]
This guide focuses specifically on the formation of etodolac acyl glucuronide, a major phase II metabolite. Acyl glucuronides are a class of metabolites that have gained attention due to their potential to form covalent adducts with proteins, which can sometimes lead to toxicity.[4] Understanding the stereoselective nature of etodolac's glucuronidation is therefore crucial for a thorough characterization of its drug metabolism and safety profile.
Enzymatic Pathway of Etodolac Glucuronidation
The conjugation of glucuronic acid to etodolac is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II drug-metabolizing enzymes.[5] In humans, the formation of this compound is primarily mediated by the UGT1A9 isoform.[2][6] Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT1A9 has the highest activity towards the glucuronidation of S-etodolac.[2]
The metabolic pathway involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of etodolac, forming an ester linkage. This process increases the water solubility of the drug, facilitating its excretion from the body, mainly through urine.[7]
The opposing stereoselectivity of the two main metabolic pathways is a key feature of etodolac's disposition. While S-etodolac is preferentially glucuronidated by UGT1A9, R-etodolac is a better substrate for hydroxylation by CYP2C9.[2] This differential metabolism significantly influences the overall pharmacokinetic profile of the racemic drug.
Stereoselective Metabolism of Etodolac
Quantitative Data on Stereoselective Glucuronidation
The stereoselective nature of etodolac glucuronidation has been quantified through in vitro kinetic studies using human and rat liver microsomes. These studies typically determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for each enantiomer.
| Species | Enzyme Source | Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human | Liver Microsomes | Racemic | 483 | 246 | [5] |
| Rat | Liver Microsomes | S-Etodolac | Similar to R-Etodolac | 3.4-fold greater than R-Etodolac | [1] |
Note: The study with human liver microsomes used racemic etodolac. The Vmax for S-etodolac glucuronidation in rat liver microsomes was found to be 3.4-fold greater than that for R-etodolac, while the Km values were similar, indicating a higher efficiency of S-enantiomer glucuronidation.[1]
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the stereoselective glucuronidation of etodolac using human liver microsomes.
In Vitro Glucuronidation Assay
This protocol outlines the steps for incubating etodolac enantiomers with human liver microsomes and analyzing the formation of their acyl glucuronides.
In Vitro Glucuronidation Workflow
Materials:
-
(S)-Etodolac and (R)-Etodolac
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase)
Procedure:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture (total volume of 200 µL) should contain:
-
100 mM phosphate buffer (pH 7.4)
-
4 mM MgCl₂
-
50 µg/mL alamethicin (to activate UGTs)
-
0.1 mg/mL human liver microsomes
-
Varying concentrations of S-etodolac or R-etodolac (e.g., 50 µM to 4 mM for kinetic studies).[5]
-
-
-
Pre-incubation:
-
Pre-incubate the mixture for 3 minutes at 37°C to allow the components to reach thermal equilibrium.[5]
-
-
Initiation of Reaction:
-
Initiate the glucuronidation reaction by adding 5 mM UDPGA to the mixture.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[5] The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume (200 µL) of cold acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.[5]
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis of Etodolac and its Acyl Glucuronide
A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of etodolac enantiomers and their corresponding acyl glucuronides. Chiral stationary phases are typically required for the separation of the enantiomers.
Typical HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.
-
Chiral Column: A chiral stationary phase column, such as a Chiralcel OD or a Pirkle-type column, is necessary for the enantioselective separation of etodolac.[8]
-
Mobile Phase: A common mobile phase for chiral separation of etodolac consists of a mixture of hexane (B92381) and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical composition is hexane:isopropanol:TFA (90:10:0.1 v/v/v).[9]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of 274 nm or 280 nm is suitable for etodolac and its metabolites.[9][10] Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[11]
-
Quantification: The concentration of the this compound formed can be determined by comparing its peak area to a standard curve of a synthesized etodolac glucuronide standard or by measuring the decrease in the parent drug concentration.[5]
Conclusion
The formation of this compound is a highly stereoselective process, with a clear preference for the pharmacologically active (S)-enantiomer, primarily mediated by the UGT1A9 enzyme in humans. This is in stark contrast to its phase I metabolism, where the (R)-enantiomer is the preferred substrate for hydroxylation. This detailed technical guide provides researchers and drug development professionals with the necessary background, quantitative data, and experimental protocols to investigate this important metabolic pathway. A thorough understanding of the stereoselective glucuronidation of etodolac is critical for a comprehensive assessment of its pharmacokinetics, drug-drug interaction potential, and overall safety profile. The provided methodologies for in vitro assays and HPLC analysis serve as a practical foundation for further research in this area.
References
- 1. Enantioselective pharmacokinetics of etodolac in the rat: tissue distribution, tissue binding, and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct high-performance liquid chromatography (HPLC) separation of etodolac enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aces.su.se [aces.su.se]
- 10. Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: UGT Enzymes in Etodolac Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in humans, primarily through glucuronidation and hydroxylation. This technical guide provides a comprehensive overview of the UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of etodolac. The central finding is the stereoselective nature of this metabolic pathway, with the S-enantiomer of etodolac being a preferred substrate for UGT1A9. This document details the metabolic pathways, presents quantitative kinetic data, outlines experimental protocols for studying etodolac glucuronidation, and provides visual representations of the key processes to support research and development in drug metabolism.
Metabolic Pathways of Etodolac
The biotransformation of etodolac is primarily a two-pronged process involving Phase I hydroxylation and Phase II glucuronidation. These pathways are stereoselective, meaning they preferentially metabolize one of the two enantiomers of etodolac (S-etodolac and R-etodolac).
-
Glucuronidation: This is a major metabolic route for etodolac, leading to the formation of etodolac acyl glucuronide. In vitro studies have definitively identified UGT1A9 as the primary enzyme responsible for the direct glucuronidation of etodolac.[1][2][3] This process shows a marked preference for the S-enantiomer .[1][3] Other UGT isoforms, such as UGT1A10 and UGT2B7, have also been shown to catalyze the glucuronidation of S-etodolac, but to a lesser extent than UGT1A9.[1] UGT1A9 exhibits very low activity towards the R-enantiomer.[1]
-
Hydroxylation: Concurrent with glucuronidation, etodolac undergoes hydroxylation, a Phase I metabolic reaction. This pathway is catalyzed by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme.[1][3] In contrast to glucuronidation, hydroxylation preferentially metabolizes the R-enantiomer of etodolac.[1][3]
The interplay between these two pathways significantly influences the overall metabolic profile and pharmacokinetic properties of etodolac.
Quantitative Data on Etodolac Glucuronidation
The kinetics of etodolac glucuronidation have been characterized in human liver microsomes (HLMs). This data reflects the combined activity of all UGT enzymes present in the liver.
| Matrix | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg) | Reference |
| Human Liver Microsomes | Racemic Etodolac | 483 | 246 | 0.51 | [4] |
Experimental Protocols
The identification and characterization of UGT enzymes involved in etodolac metabolism rely on in vitro assays using human liver microsomes and recombinant UGT enzymes.
In Vitro Etodolac Glucuronidation Assay using Human Liver Microsomes
This protocol is designed to determine the kinetics of etodolac glucuronidation in a mixed-enzyme system representative of the human liver.
Materials:
-
Racemic etodolac, S-etodolac, or R-etodolac
-
Pooled human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) (pore-forming agent)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for HPLC analysis
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of etodolac in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, MgCl₂ (final concentration, e.g., 5 mM), and HLMs (final concentration, e.g., 0.1-1.0 mg/mL).
-
Add alamethicin (final concentration, e.g., 25-50 µg/mg protein) to the microsomal suspension and pre-incubate on ice for 15-30 minutes to activate the UGT enzymes.
-
-
Reaction Initiation:
-
Add the etodolac stock solution to the incubation mixture to achieve the desired final substrate concentrations (e.g., a range from 50 µM to 4 mM for kinetic studies).[4]
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration, e.g., 5 mM).[4]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity of the reaction rate.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant for the formation of this compound using a validated analytical method, such as HPLC with fluorescence detection.[4]
-
Analytical Method Example (HPLC with Fluorescence Detection): [4]
-
Column: C18 reverse-phase column
-
Mobile Phase: 50% acetonitrile containing 1% aqueous acetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 667 nm
UGT Isoform Phenotyping using Recombinant Enzymes
This protocol is used to identify the specific UGT isoforms responsible for etodolac glucuronidation.
Materials:
-
Etodolac (S- and R-enantiomers)
-
Microsomes from insect cells or other expression systems containing individual recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15)
-
Control microsomes (from cells not expressing UGTs)
-
Other reagents as listed in the HLM protocol.
Procedure:
-
Follow the same general procedure as for the HLM assay, but replace the HLMs with microsomes containing a specific recombinant UGT isoform.
-
Incubate S-etodolac and R-etodolac separately with each UGT isoform.
-
Compare the rate of glucuronide formation across the different UGT isoforms to determine which enzymes are active towards each enantiomer.
Conclusion
The glucuronidation of etodolac is a stereoselective process primarily mediated by UGT1A9, which shows a strong preference for the S-enantiomer. This is in contrast to the competing hydroxylation pathway catalyzed by CYP2C9, which favors the R-enantiomer. The provided quantitative data from human liver microsomes and the detailed experimental protocols offer a solid foundation for further research into the metabolism of etodolac. Understanding the specific roles of UGT isoforms in drug metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of safer and more effective pharmaceuticals. Further studies to determine the precise kinetic parameters of S- and R-etodolac with recombinant UGT1A9 would provide a more complete picture of its stereoselective metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Etodolac Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2] Following administration, etodolac undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation, leading to the formation of several metabolites.[1][3][4] This technical guide provides a comprehensive overview of the biological significance of these metabolites, summarizing key quantitative data, detailing experimental protocols for their analysis, and illustrating the metabolic pathways and experimental workflows involved. The evidence largely indicates that the principal metabolites of etodolac are pharmacologically inactive or possess significantly diminished activity compared to the parent compound.[1][5]
Introduction
Etodolac is a racemic mixture of [-]R- and [+]S-etodolac, with the [+]S-enantiomer being the biologically active form.[6] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes.[1][6][7] Understanding the metabolic fate of etodolac is crucial for a complete characterization of its pharmacological and toxicological profile. The primary metabolic pathways for etodolac in humans are oxidation (hydroxylation) and direct conjugation (glucuronidation).[4][8]
Metabolic Pathways of Etodolac
Etodolac is extensively metabolized in the liver, with the main transformation processes being hydroxylation and glucuronidation.[3][9]
Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes, specifically CYP2C9, are responsible for the hydroxylation of etodolac.[8] This process stereoselectively favors the R-enantiomer of etodolac.[8] The major hydroxylated metabolites identified in human plasma and urine are 5-hydroxyetodolac, 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxy)etodolac.[1][5][6][10] These hydroxylated metabolites account for less than 10% of the total drug concentration in serum after a single dose.[6][11]
Phase II Metabolism (Glucuronidation): Etodolac and its hydroxylated metabolites can undergo glucuronidation, a process of conjugation with glucuronic acid.[4][6] The formation of etodolac acyl glucuronide is catalyzed by UDP-glucuronosyltransferase enzymes, with UGT1A9 showing the highest activity.[8][12] This pathway shows a preference for the S-enantiomer of etodolac.[8]
The following diagram illustrates the primary metabolic pathways of etodolac.
Biological Activity of Metabolites
Extensive research has demonstrated that the hydroxylated metabolites of etodolac are either inactive or possess only marginal biological activity compared to the parent drug.[1][5] In vitro studies using chondrocyte cell cultures to assess the inhibition of prostaglandin synthesis have shown a significant lack of activity for these metabolites.[1][5] Similarly, in vivo studies in rat models of adjuvant-induced arthritis have confirmed that the metabolites have minimal to no anti-inflammatory effect.[5]
The primary mechanism of action of etodolac is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).[1]
Quantitative Data
Pharmacokinetics of Etodolac
The pharmacokinetic parameters of etodolac have been well-characterized in healthy volunteers.
| Parameter | Value | Reference |
| Bioavailability | ≥ 80% | [6][13] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [4][14] |
| Maximum Plasma Concentration (Cmax) after 500 mg dose | 35.54 (± 9.14) µg/mL | [15][16] |
| Area Under the Curve (AUC0-t) after 500 mg dose | 202.83 (± 72.05) h·µg/mL | [15][16] |
| Plasma Protein Binding | > 99% | [14] |
| Elimination Half-life (t1/2) | 6 - 8 hours | [4][14] |
| Primary Route of Elimination | Renal (as metabolites) | [14] |
In Vitro Activity of Etodolac and its Metabolites
The following table summarizes the comparative in vitro activity of etodolac and its hydroxylated metabolites in inhibiting prostaglandin production.
| Compound | IC50 (µM) for Prostaglandin E2 Inhibition | Reference |
| Etodolac | 5.35 x 10⁻⁸ M (in IL-1β stimulated rabbit articular chondrocytes) | [17] |
| 6-Hydroxyetodolac | Inactive or marginally active | [1][5] |
| 7-Hydroxyetodolac | Inactive or marginally active | [1][5] |
| 8-(1'-hydroxy)etodolac | Inactive or marginally active | [1][5] |
Experimental Protocols
Quantification of Etodolac and its Metabolites in Biological Matrices
A common method for the quantification of etodolac and its metabolites in plasma or urine is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][16][18]
Sample Preparation (Plasma): [16]
-
To 100 µL of human plasma, add a suitable internal standard (e.g., etodolac-d4).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Typical): [16]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray ionization (ESI), often in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
The following diagram illustrates a general workflow for the bioanalytical evaluation of etodolac metabolites.
In Vitro Prostaglandin Production Inhibition Assay[1]
This assay measures the ability of a compound to inhibit prostaglandin synthesis in cell culture.
-
Cell Culture: Culture chondrocytes in appropriate media.
-
Treatment: Treat the cells with various concentrations of the test compounds (etodolac and its metabolites) and a vehicle control.
-
Stimulation: Stimulate prostaglandin production, for example, with interleukin-1β.
-
Sample Collection: Collect the cell culture supernatant after a defined incubation period.
-
Prostaglandin Quantification: Measure the concentration of prostaglandins (e.g., PGE2) in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of prostaglandin production for each compound concentration relative to the vehicle control and determine the IC50 value.
Systemic Metabolic Impact of Etodolac
Recent untargeted metabolomics studies have revealed that etodolac influences several metabolic pathways beyond the well-established arachidonic acid pathway.[3][19][20] These studies have shown alterations in sphingolipid metabolism, biosynthesis of unsaturated fatty acids, fatty acid degradation, and fatty acid elongation.[3][19] These findings suggest that etodolac's overall pharmacological effects may be a result of a broader impact on systemic metabolism, complementing its primary action of COX-2 inhibition.[19][20]
Conclusion
The metabolism of etodolac is well-characterized, leading primarily to the formation of hydroxylated and glucuronidated metabolites. A substantial body of evidence from both in vitro and in vivo studies consistently demonstrates that these metabolites are pharmacologically inactive or possess significantly reduced activity compared to the parent drug, etodolac. Therefore, the therapeutic effects of etodolac can be directly attributed to the parent compound's preferential inhibition of COX-2. The established analytical methods for the quantification of etodolac and its metabolites are robust and essential for pharmacokinetic and metabolic studies. Future research employing advanced techniques such as metabolomics will continue to elucidate the broader systemic effects of etodolac and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort - Los Angeles Hub [wdch10.laphil.com]
- 3. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 8. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DailyMed - ETODOLAC tablet, film coated [dailymed.nlm.nih.gov]
- 12. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Effect of etodolac on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Etodolac Acyl Glucuronide: An In-Depth Technical Guide on its Potential as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation. As with many carboxylic acid-containing drugs, a significant pathway of its metabolism involves the formation of an acyl glucuronide conjugate. This reactive metabolite, etodolac acyl glucuronide, has garnered considerable attention within the scientific community due to its potential to covalently bind to macromolecules such as proteins. This reactivity raises questions about its role in the safety profile of etodolac, including the potential for idiosyncratic drug-induced liver injury (DILI). Consequently, this compound is being investigated as a potential biomarker to predict or monitor drug-induced toxicities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its formation, detection, and the evidence supporting its role as a potential biomarker.
Metabolism of Etodolac: A Stereoselective Process
Etodolac is administered as a racemic mixture of its R- and S-enantiomers. The metabolic fate of etodolac is complex and stereoselective, primarily involving two major pathways: oxidation (Phase I metabolism) and glucuronidation (Phase II metabolism)[1].
-
Oxidation: Etodolac undergoes hydroxylation to form various oxidized metabolites[1].
-
Glucuronidation: The carboxylic acid moiety of etodolac is conjugated with glucuronic acid to form an acyl glucuronide[1]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
A notable feature of etodolac metabolism is its stereoselectivity. The S-enantiomer is preferentially metabolized via glucuronidation, while the R-enantiomer is a preferred substrate for oxidation[2]. In human plasma, the concentrations of the inactive R-enantiomer are approximately 10-fold higher than those of the active S-enantiomer[1].
Formation and Reactivity of this compound
The formation of this compound is a crucial step in the elimination of the drug. This conjugation reaction significantly increases the water solubility of etodolac, facilitating its excretion.
Enzymology of Glucuronidation
The glucuronidation of etodolac is catalyzed by specific UGT isoforms. Studies have identified UGT1A9, UGT1A10, and UGT2B7 as the primary enzymes responsible for the formation of this compound[3]. Among these, UGT1A9 appears to play a major role in the stereoselective glucuronidation of the S-enantiomer[4].
Quantitative Data on Etodolac Glucuronidation
The following table summarizes the available kinetic parameters for the formation of this compound in human liver microsomes.
| Parameter | Value | Source |
| Km | 483 µM | [3][5] |
| Vmax | 246 pmol/min/mg protein | [3][5] |
| Intrinsic Clearance (CLint) | 0.51 µL/min/mg protein | [3][5] |
Chemical Reactivity and Covalent Binding
Acyl glucuronides are known to be reactive metabolites. The electrophilic nature of the ester linkage in this compound makes it susceptible to nucleophilic attack. This can lead to several reactions, including:
-
Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety, forming various positional isomers.
-
Hydrolysis: The ester bond can be hydrolyzed, releasing the parent drug, etodolac.
-
Covalent Binding: The acyl glucuronide can react with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine, to form stable covalent adducts. In vitro studies have demonstrated the covalent binding of this compound to albumin[6].
This covalent modification of proteins is a key concern, as it can potentially lead to altered protein function, immune responses, and ultimately, cellular toxicity.
Experimental Protocols for Quantification
Proposed LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation:
-
Objective: To extract this compound from plasma while minimizing its degradation.
-
Procedure:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the fragmentation pattern of a reference standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
4. Method Validation:
-
The method should be validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Pharmacokinetics and Distribution
Following oral administration, etodolac is well absorbed, and both the parent drug and its acyl glucuronide are found in systemic circulation.
Plasma and Synovial Fluid Concentrations
"Substantial concentrations" of etodolac acyl glucuronides have been reported in both plasma and the synovial fluid of patients with arthritis[1][5]. However, specific quantitative data on the plasma concentrations of this compound in humans are currently lacking in the published literature. The focus of most pharmacokinetic studies has been on the parent drug.
Urinary Excretion
A significant portion of an administered dose of etodolac is excreted in the urine as its metabolites. The following table summarizes the urinary excretion profile of etodolac and its glucuronide.
| Compound | Percentage of Administered Dose in Urine | Source |
| Etodolac (unchanged) | ~1% | [7] |
| Etodolac Glucuronide | ~13% | [7] |
Studies have also shown a stereoselective excretion of the acyl glucuronides in urine. The S-etodolac glucuronide is predominantly excreted within the first 6 hours after a 400 mg dose of etodolac, while the R-glucuronide becomes the major excreted form at later time points[1].
This compound as a Potential Biomarker
The reactive nature of this compound and its potential to form protein adducts are the primary reasons for its investigation as a biomarker for drug-induced toxicity.
Rationale and Supporting Evidence
The formation of drug-protein adducts is hypothesized to be a key initiating event in some instances of idiosyncratic DILI. These adducts can act as neoantigens, triggering an immune response that leads to liver damage. Therefore, monitoring the levels of a reactive metabolite like this compound could potentially identify individuals at a higher risk of developing such adverse reactions.
A study investigating the metabolic profile of etodolac in healthy volunteers found a correlation between the levels of this compound and serum bilirubin (B190676) levels[8]. Elevated bilirubin is a marker of liver dysfunction, and this correlation provides preliminary evidence linking the acyl glucuronide to potential hepatotoxicity.
Challenges and Need for Further Validation
Despite the compelling rationale, the clinical validation of this compound as a biomarker for DILI is still in its early stages. Several challenges need to be addressed:
-
Lack of Definitive Clinical Studies: There is a need for large-scale clinical studies that prospectively measure this compound levels in patients receiving the drug and correlate these levels with the incidence and severity of liver injury.
-
Inter-individual Variability: The formation of this compound is dependent on the activity of UGT enzymes, which can vary significantly among individuals due to genetic polymorphisms. This variability needs to be considered when interpreting biomarker data.
-
Specificity and Sensitivity: The specificity and sensitivity of this compound as a biomarker for DILI need to be established. It is crucial to determine if elevated levels are predictive of liver injury or simply reflect high drug exposure.
Conclusion
This compound is a significant metabolite of etodolac with the potential to serve as a valuable biomarker for drug-induced toxicity. Its formation via specific UGT isoforms, its inherent chemical reactivity leading to covalent protein binding, and the preliminary evidence linking it to a marker of liver dysfunction all point towards its importance in the safety assessment of etodolac. However, further research is critically needed to fill the existing knowledge gaps. Specifically, the development of validated analytical methods for its quantification in plasma, comprehensive pharmacokinetic studies to determine its plasma concentrations in diverse patient populations, and large-scale clinical trials to validate its utility as a predictive biomarker are essential next steps. A deeper understanding of the molecular mechanisms by which this compound may contribute to cellular toxicity, including its potential interactions with signaling pathways such as NF-κB and PPAR, will also be crucial in advancing its role in personalized medicine and improving the safety of NSAID therapy.
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A case of acute liver failure due to etodolac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reactivity and potential toxicity of acyl glucuronides
An In-depth Technical Guide to the Reactivity and Potential Toxicity of Acyl Glucuronides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl glucuronides are major metabolites of drugs containing carboxylic acid moieties. While glucuronidation is typically a detoxification pathway that facilitates excretion, acyl glucuronides are chemically reactive electrophiles. Their reactivity, which includes intramolecular rearrangement (acyl migration) and covalent binding to macromolecules, has been implicated in various toxicities, including idiosyncratic drug-induced liver injury (DILI) and hypersensitivity reactions. This guide provides a comprehensive overview of the formation, reactivity, and toxicological mechanisms of acyl glucuronides. It details the experimental protocols used to assess their stability and reactivity and presents quantitative data to aid in risk assessment during drug development. Understanding these properties is crucial for de-risking drug candidates and ensuring patient safety.
Introduction: The Dual Nature of Acyl Glucuronidation
Glucuronidation is a primary Phase II metabolic reaction in which UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. For drugs bearing a carboxylic acid group, this process forms an ester linkage, resulting in a 1-O-β-acyl glucuronide. This conjugation increases the hydrophilicity of the parent compound, facilitating its elimination via urine and bile. However, unlike the more stable ether glucuronides, the ester bond in acyl glucuronides is labile and susceptible to chemical reactions under physiological conditions (pH 7.4, 37°C). This inherent reactivity can lead to the formation of drug-protein adducts, which are believed to be a key initiating event in certain adverse drug reactions. Consequently, the formation of an acyl glucuronide metabolite requires careful safety and risk assessment in drug development programs.
Chemical Reactivity of Acyl Glucuronides
The chemical instability of 1-O-β-acyl glucuronides leads to three primary, non-enzymatic reactions: intramolecular acyl migration, hydrolysis, and intermolecular covalent binding. These reactions are influenced by factors such as the chemical structure of the aglycone, pH, and temperature.
Intramolecular Acyl Migration
Acyl migration is a pH-dependent intramolecular rearrangement where the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to adjacent hydroxyl groups at the C-2, C-3, and C-4 positions. This process occurs through the formation of a tetrahedral intermediate. The resulting positional isomers (2-O, 3-O, and 4-O-acyl glucuronides) are generally more stable than the parent 1-O-β form but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the 1-O-β isomer back to the parent drug. Acyl migration is a critical prerequisite for one of the major pathways of covalent protein binding.
Hydrolysis
Hydrolysis involves the cleavage of the ester bond, which regenerates the parent carboxylic acid (aglycone) and D-glucuronic acid. This reaction can occur across a range of pH values but is notably catalyzed by hydroxide (B78521) ions in neutral to alkaline solutions. The rate of hydrolysis contributes to the overall degradation half-life of the acyl glucuronide.
Covalent Binding to Proteins
The formation of stable, covalent adducts with endogenous proteins is the primary mechanism linking acyl glucuronides to toxicity. This occurs via two principal pathways:
-
Nucleophilic Displacement (Transacylation): The electrophilic carbonyl carbon of the acyl glucuronide is directly attacked by nucleophilic residues on proteins, such as the amine groups of lysine (B10760008), the sulfhydryl groups of cysteine, or the hydroxyl groups of serine and tyrosine. This reaction results in the acylation of the protein and the displacement of the glucuronic acid moiety.
-
Glycation via Imine Formation: This multi-step mechanism is initiated by acyl migration. The rearranged positional isomers can undergo ring-opening to expose a reactive aldehyde. This aldehyde then reacts with the ε-amino group of lysine residues on proteins to form a Schiff base (or imine). The Schiff base can subsequently undergo an Amadori rearrangement to form a stable, ketoamine-linked adduct. This pathway results in the entire drug-glucuronide conjugate becoming covalently attached to the protein.
Figure 1. Formation and Reactivity Pathways of Acyl Glucuronides
Figure 2. Mechanism of Protein Adduct Formation via Glycation
Mechanisms of Acyl Glucuronide-Induced Toxicity
The covalent modification of proteins by acyl glucuronides can lead to toxicity through two primary, non-mutually exclusive mechanisms: immune-mediated responses and direct cellular toxicity.
Immune-Mediated Toxicity (Hapten Hypothesis)
According to the hapten hypothesis, the small molecule drug (or its metabolite) is not immunogenic on its own. However, when it covalently binds to a larger carrier molecule, such as a protein, the resulting drug-protein adduct can be recognized as foreign by the immune system. This neoantigen can be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune cascade that can manifest as hypersensitivity reactions or idiosyncratic drug toxicities, such as DILI. Several drugs withdrawn from the market due to severe adverse events, like zomepirac (B1201015) and benoxaprofen, formed reactive acyl glucuronides that created protein adducts.
Direct Cellular Toxicity
Covalent modification can directly impair or alter the function of critical proteins. This can disrupt cellular homeostasis and lead to organ damage. For example:
-
Enzyme Inhibition: Binding near an enzyme's active site can inhibit its catalytic activity.
-
Disruption of Protein Structure: Adduct formation can alter a protein's tertiary structure, leading to misfolding, aggregation, or impaired interactions with other molecules.
-
Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins can disrupt the electron transport chain, leading to oxidative stress and ATP depletion, ultimately triggering apoptosis or necrosis.
The liver and kidneys are often primary targets for this toxicity, as they are major sites of drug metabolism and elimination, leading to high local concentrations of acyl glucuronides.
Data on Acyl Glucuronide Reactivity and Covalent Binding
The stability of an acyl glucuronide, often expressed as its degradation half-life (t½) at physiological pH and temperature, is a key indicator of its reactivity. A shorter half-life generally correlates with a higher propensity to undergo acyl migration and form covalent adducts.
Table 1: In Vitro Half-Lives of Various Drug Acyl Glucuronides
This table summarizes the degradation half-lives of several acyl glucuronides in phosphate (B84403) buffer at pH 7.4 and 37°C.
| Drug | Therapeutic Class | Half-life (t½) at pH 7.4, 37°C (hours) | Reference |
| High Reactivity | |||
| Zomepirac | NSAID | 0.2 | |
| Tolmetin | NSAID | 0.6 | |
| Suprofen | NSAID | 1.4 | |
| Furosemide | Diuretic | 4.4 | |
| Moderate Reactivity | |||
| Diclofenac | NSAID | 10 | |
| Gemfibrozil | Fibrate | 11.4 | |
| Ibuprofen | NSAID | 20 | |
| Carprofen | NSAID | 41 | |
| Low Reactivity | |||
| Valproic Acid | Anticonvulsant | 72 | |
| Mycophenolic Acid | Immunosuppressant | 100 | |
| Diflunisal | NSAID | 160 |
Note: Half-life values can vary between studies due to minor differences in experimental conditions.
Table 2: In Vitro Covalent Binding to Human Serum Albumin (HSA)
This table presents the extent of covalent binding of various drugs to HSA following the formation of their acyl glucuronides by human liver microsomes.
| Drug | Covalent Binding to HSA (% of initial drug) | Reference |
| Zomepirac | 12.0 | |
| Tolmetin | 7.9 | |
| Clofibric Acid | 5.8 | |
| Diclofenac | 2.6 | |
| Ibuprofen | 1.6 | |
| Fenoprofen | 1.3 | |
| Naproxen | 0.6 | |
| Salicylic Acid | < 0.1 |
Experimental Protocols for Assessing Reactivity and Toxicity
A tiered approach using in vitro assays is essential for characterizing the potential risks associated with acyl glucuronides during drug discovery and development.
Protocol: In Vitro Biosynthesis and Stability Assessment
This experiment determines the intrinsic chemical stability of an acyl glucuronide.
-
Biosynthesis: Incubate the parent drug (e.g., 20 µM) with human liver microsomes (HLM) (e.g., 1 mg/mL) or recombinant UGT enzymes in 0.1 M potassium phosphate buffer (pH 7.4). The incubation mixture should contain cofactors and reagents including UDPGA (e.g., 2 mM), alamethicin (B1591596) (a pore-forming agent, e.g., 50 µg/mL), and MgCl₂ (e.g., 5 mM). Incubate at 37°C.
-
Stability Assay: After the initial biosynthesis (e.g., 2 hours), stop the enzymatic reaction (e.g., by adding acetonitrile (B52724) or by protein precipitation). The supernatant now contains the biosynthesized acyl glucuronide.
-
Incubation: Incubate this solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in each aliquot by adding an equal volume of cold acetonitrile, often containing a small amount of acid (e.g., 0.1% formic acid) to stabilize the remaining acyl glucuronide.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the 1-O-β isomer and the appearance of the aglycone and rearranged isomers. The degradation rate constant (k) and half-life (t½ = 0.693/k) can then be calculated.
Protocol: In Vitro Covalent Binding Assessment
This assay measures the propensity of an acyl glucuronide to form adducts with a model protein.
-
Incubation: Incubate the acyl glucuronide (either chemically synthesized or biosynthesized as described above) with human serum albumin (HSA) (e.g., 15 mg/mL, ~225 µM) in phosphate buffer (pH 7.4) at 37°C for a set period (e.g., 24 hours). The use of a radiolabeled parent drug is highly recommended for sensitive and accurate quantification.
-
Protein Precipitation & Washing: After incubation, precipitate the protein using a large volume of cold organic solvent (e.g., acetonitrile).
-
Washing: Thoroughly wash the protein pellet multiple times with solvent (e.g., methanol/acetonitrile mixtures) to remove all non-covalently bound drug and metabolites. This step is critical for accuracy.
-
Quantification:
-
Radiolabel Method: Re-dissolve the final protein pellet and quantify the radioactivity using liquid scintillation counting. The amount of covalent binding is expressed as pmol-equivalents of drug per mg of protein.
-
LC-MS/MS Method: Digest the protein pellet with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify specific drug-adducted peptides. This method can provide structural information about the binding sites.
-
Figure 3. In Vitro Workflow for Acyl Glucuronide Risk Assessment
Conclusion and Risk Assessment in Drug Development
The formation of acyl glucuronides represents a significant challenge in drug development. While many safe and effective drugs are metabolized via this pathway, the potential for reactive acyl glucuronides to form protein adducts and cause toxicity cannot be ignored.
A modern approach to risk assessment moves beyond simply identifying the presence of an acyl glucuronide. It involves a multi-faceted evaluation of:
-
Reactivity: How stable is the acyl glucuronide under physiological conditions? A shorter half-life (e.g., < 10 hours) and a high propensity for covalent binding are indicators of higher risk.
-
Exposure: What is the concentration and duration of exposure to the acyl glucuronide in vivo? This depends on the balance between its rate of formation and its clearance through renal and biliary pathways. High or prolonged exposure increases the opportunity for covalent binding to occur.
-
Dose and Therapeutic Indication: The daily dose of the drug and the seriousness of the disease it treats are critical factors in the overall risk-benefit analysis.
By employing the in vitro assays detailed in this guide early in the drug discovery process, project teams can rank-order new chemical entities based on the reactivity of their potential acyl glucuronide metabolites. This strategy allows for the selection of candidates with a lower intrinsic risk of forming protein adducts, ultimately contributing to the development of safer medicines. While the link between in vitro reactivity and in vivo toxicity is not absolute, these data provide an invaluable tool for making informed decisions and mitigating the potential for acyl glucuronide-mediated adverse drug reactions.
In Vitro Biosynthesis of Etodolac Acyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biosynthesis of etodolac (B1671708) acyl glucuronide, a significant phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The document details the metabolic pathways, enzymatic catalysis, stereoselectivity, and provides established experimental protocols for its synthesis and analysis using human liver microsomes. All quantitative data are summarized for clarity, and key processes are illustrated with diagrams to facilitate understanding.
Metabolic Pathways of Etodolac
Etodolac undergoes extensive hepatic metabolism through two primary, interconnected pathways: Phase I hydroxylation and Phase II glucuronidation.[1] The parent drug and its hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid, thereby increasing water solubility and facilitating renal excretion.[1][2]
-
Hydroxylation (Phase I): Cytochrome P450 (CYP) enzymes, predominantly CYP2C9, catalyze the hydroxylation of etodolac to form metabolites such as 6-hydroxyetodolac (B138032) and 7-hydroxyetodolac.[2][3] This pathway shows a preference for the R-enantiomer of etodolac.[1][3]
-
Glucuronidation (Phase II): The carboxylic acid group of etodolac is directly conjugated with glucuronic acid to form an acyl glucuronide. This reaction is primarily mediated by the enzyme UGT1A9 and exhibits a strong preference for the S-enantiomer of etodolac.[1][2][3] The hydroxylated metabolites also undergo subsequent glucuronidation.[4][5]
The overall metabolic cascade is depicted below.
Experimental Protocol: In Vitro Glucuronidation in Human Liver Microsomes
This section details a representative methodology for the in vitro biosynthesis of etodolac acyl glucuronide using human liver microsomes (HLMs). This protocol is adapted from established methods for assessing drug glucuronidation.[1][6]
Objective: To determine the kinetic parameters of this compound formation in a subcellular liver fraction.
2.1. Materials and Reagents
-
Etodolac
-
Human Liver Microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Alamethicin (B1591596) (pore-forming agent)
-
Magnesium Chloride (MgCl₂)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
2.2. Experimental Workflow
The general workflow for the in vitro biosynthesis experiment is outlined below.
2.3. Detailed Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a typical 200 µL reaction mixture containing 100 mM phosphate buffer (pH 7.4), 4 mM MgCl₂, 0.1 mg/mL liver microsomes, and etodolac at the desired concentration (e.g., ranging from 50 µM to 4 mM for kinetic studies).[6]
-
Microsomal Membrane Permeabilization: Add alamethicin to a final concentration of 50 µg/mL to the mixture to ensure UDPGA access to the UGT enzymes within the microsomal lumen.[6]
-
Pre-incubation: Pre-incubate the mixture for 3 minutes at 37°C.[6]
-
Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.[6]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring gentle agitation.[6]
-
Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This will also precipitate the microsomal proteins.[6]
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein.
-
Analytical Quantification: Transfer the supernatant to an appropriate vial for analysis. Quantify the formation of this compound using a validated LC-MS/MS method. The retention time for etodolac glucuronide has been reported to be approximately 4.0 minutes under specific HPLC conditions.[6]
-
Data Analysis: Determine the rate of metabolite formation. For kinetic studies, plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate the kinetic parameters Kₘ and Vₘₐₓ.
Quantitative Data and Enzyme Kinetics
The kinetics of this compound formation have been characterized in liver microsomes from different species. The data highlight species-specific differences in metabolic activity.
Table 1: Kinetic Parameters for this compound Formation [6]
| Species | Microsome Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | CLᵢₙₜ (µL/min/mg) |
|---|---|---|---|---|
| Human | Liver Microsomes | 483 | 246 | 0.51 |
| Mouse | Liver Microsomes | 1170 | 201 | 0.17 |
Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity; CLᵢₙₜ: Intrinsic clearance (Vₘₐₓ/Kₘ)
Table 2: In Vivo Excretion of Etodolac and its Metabolites in Humans [1][5][7]
| Metabolite | Percentage of Administered Dose in Urine |
|---|---|
| This compound | 13% |
| Hydroxylated Metabolites (6-, 7-, 8-OH) | 5% |
| Hydroxylated Metabolite Glucuronides | 20% |
| Unchanged Etodolac | 1% |
| Unidentified Metabolites | 33% |
Stereoselective Metabolism
A critical aspect of etodolac metabolism is its stereoselectivity. Etodolac is administered as a racemate, but its enantiomers, S-etodolac and R-etodolac, are handled differently by metabolic enzymes.
-
S-Etodolac: This enantiomer is the pharmacologically active form and is preferentially metabolized via glucuronidation by UGT1A9.[3]
-
R-Etodolac: This enantiomer is preferentially metabolized via hydroxylation by CYP2C9.[3]
This enzymatic preference leads to S-etodolac being metabolized more rapidly than R-etodolac in human cryopreserved hepatocytes, indicating that the stereoselectivity of UGT1A9 significantly influences the overall metabolism of etodolac in humans.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - ETODOLAC tablet, film coated [dailymed.nlm.nih.gov]
- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmps.org [ijmps.org]
An In-Depth Technical Guide to the Covalent Binding of Etodolac Acyl Glucuronide to Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The formation of etodolac acyl glucuronide (Et-AG), a reactive metabolite, is of significant interest in drug development and safety assessment due to its potential to covalently bind to proteins. This binding can lead to the formation of drug-protein adducts, which may have toxicological implications, including the potential for immune-mediated adverse drug reactions. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data related to the covalent binding of Et-AG to proteins. It is intended to serve as a resource for researchers and scientists involved in drug metabolism, toxicology, and drug development.
The Core Science: Metabolic Activation and Covalent Binding
Etodolac is metabolized by UDP-glucuronosyltransferases (UGTs) to form Et-AG.[1][2] This acyl glucuronide is an electrophilic species that can react with nucleophilic residues on proteins, primarily lysine (B10760008) and cysteine, through two main proposed mechanisms: transacylation and glycation.[1][3]
-
Transacylation: This involves the direct nucleophilic attack of a protein residue on the electrophilic carbonyl carbon of the acyl glucuronide, leading to the transfer of the etodolac moiety to the protein and release of glucuronic acid.
-
Glycation: This pathway involves the intramolecular rearrangement of the 1-β-acyl glucuronide to its 2-, 3-, and 4-isomers. These isomers can then open to form a reactive aldehyde, which subsequently forms a Schiff base with a primary amine on a protein (e.g., the ε-amino group of lysine). This Schiff base can then undergo an Amadori rearrangement to form a stable ketoamine adduct.[4]
The formation of these covalent adducts can alter the structure and function of the target protein, potentially leading to cellular dysfunction or triggering an immune response. Human serum albumin (HSA) is a major target for the covalent binding of acyl glucuronides in the plasma due to its high concentration and abundance of nucleophilic residues.[5]
Signaling Pathways and Metabolic Activation
The metabolic activation of etodolac to its reactive acyl glucuronide and subsequent covalent binding to proteins can be visualized as a multi-step process.
Quantitative Data on Covalent Binding
Obtaining precise quantitative data on the covalent binding of this compound is challenging and not extensively reported in the literature in a consolidated format. However, studies on other NSAIDs provide a valuable framework for understanding the potential reactivity. The table below summarizes the key parameters and findings related to the reactivity of acyl glucuronides, including comparative data for other NSAIDs where specific etodolac data is limited.
| Parameter | This compound | Other NSAID Acyl Glucuronides (for comparison) | Reference |
| Target Protein | Human Serum Albumin (HSA) | Human Serum Albumin (HSA), other plasma and tissue proteins | [5] |
| In Vitro Half-life (pH 7.4) | Not specifically reported | Naproxen-AG: ~2.1 h; Suprofen-AG: 1.4 h | [6][7] |
| Extent of Covalent Binding | Confirmed to bind covalently in vitro, but quantitative extent not specified. | Suprofen-AG: "Several per cent" of the conjugates added to albumin in solution become covalently bound. | [5][7] |
| Binding Mechanism | Presumed to be via transacylation and glycation. | Tolmetin-AG: Confirmed to bind via an imine mechanism (glycation). Diflunisal-AG: Both transacylation and glycation mechanisms are suggested to occur at different sites on HSA. | [4][8] |
| Stereoselectivity | Not explicitly detailed for covalent binding, but etodolac metabolism is stereoselective. | Ketoprofen-AG: Stereoselective covalent adduct formation with UGTs has been observed. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound covalent binding.
In Vitro Incubation of this compound with Human Serum Albumin (HSA)
This protocol is a generalized procedure based on methods used for other NSAID acyl glucuronides and can be adapted for etodolac.
Objective: To assess the covalent binding of Et-AG to HSA in vitro.
Materials:
-
This compound (synthesized or commercially available)
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Centrifuge
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of Et-AG in a suitable solvent (e.g., methanol).
-
Prepare a solution of HSA in 0.1 M phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, combine the HSA solution with the Et-AG stock solution to achieve the desired final concentrations. A typical molar ratio of AG to HSA might be 10:1 or 50:1.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, precipitate the protein by adding an equal volume of cold 10% (w/v) TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant.
-
Wash the protein pellet three times with methanol to remove any non-covalently bound drug. After each wash, centrifuge and discard the supernatant.
-
After the final wash, dry the protein pellet under a stream of nitrogen.
-
The protein pellet is now ready for analysis to quantify the amount of covalently bound etodolac.
Quantification of Covalently Bound Etodolac by HPLC
Objective: To quantify the amount of etodolac released from the protein adducts after hydrolysis.
Procedure:
-
Resuspend the dried protein pellet from the incubation step in a known volume of a strong base (e.g., 1 M NaOH) to hydrolyze the ester or amide bond linking etodolac to the protein.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to ensure complete hydrolysis.
-
Neutralize the solution with an equivalent amount of acid (e.g., 1 M HCl).
-
Extract the released etodolac from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
-
Analyze the sample by reverse-phase HPLC with UV detection.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
A standard curve of etodolac should be prepared and analyzed under the same conditions to allow for accurate quantification.
Identification of Etodolac-Protein Adducts by LC-MS/MS
Objective: To identify the specific sites of covalent modification on the protein.
Procedure:
-
Take the protein pellet obtained after incubation with Et-AG (without base hydrolysis).
-
Resuspend the pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The MS/MS data can then be searched against the protein sequence using specialized software to identify peptides that have been modified with the mass of etodolac or etodolac-glucuronide.
Conclusion
The formation of this compound and its subsequent covalent binding to proteins is a critical aspect to consider during the safety assessment of etodolac. While direct quantitative data for etodolac remains limited, the established reactivity of other NSAID acyl glucuronides provides a strong indication of its potential to form protein adducts. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the covalent binding of Et-AG and other reactive metabolites. Further studies are warranted to generate specific quantitative data for etodolac to better understand its toxicological profile and to aid in the development of safer drug candidates.
References
- 1. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between glucuronidation and covalent adducts formation with proteins of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro regioselective stability of beta-1-O- and 2-O-acyl glucuronides of naproxen and their covalent binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Etodolac Acyl Glucuronide using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of etodolac (B1671708) acyl glucuronide, a significant phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Due to the inherent instability of acyl glucuronides, which are prone to hydrolysis and intramolecular acyl migration, accurate bioanalysis requires careful sample handling and a robust, validated analytical method.[1][2] This document outlines the metabolic pathway of etodolac, sample preparation procedures, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of etodolac acyl glucuronide in biological matrices. Additionally, protocols for in vitro metabolism studies using human liver microsomes are provided.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[3] It is administered as a racemic mixture of its R- and S-enantiomers. The therapeutic effects of etodolac are primarily attributed to the S-enantiomer's ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[3]
Etodolac undergoes extensive metabolism in the liver, primarily through two main pathways: Phase I hydroxylation and Phase II glucuronidation.[4] The formation of this compound is a significant metabolic route, catalyzed predominantly by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme.[4] This process is stereoselective, with a preference for the S-enantiomer of etodolac.
Acyl glucuronides are a class of metabolites known for their chemical reactivity. They can undergo hydrolysis back to the parent drug and intramolecular acyl migration to form various positional isomers.[1][5] This instability presents a significant challenge for their accurate quantification in biological samples. Therefore, a well-validated and stability-indicating analytical method is crucial for pharmacokinetic and drug metabolism studies of etodolac.
Metabolic Pathway of Etodolac
Etodolac is metabolized through hydroxylation and glucuronidation. The primary cytochrome P450 enzyme involved in the hydroxylation of the R-enantiomer of etodolac is CYP2C9. Both the parent drug and its hydroxylated metabolites can then undergo glucuronidation. The direct glucuronidation of etodolac to form this compound is mainly catalyzed by UGT1A9.[4]
Metabolic pathway of Etodolac.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of etodolac and its acyl glucuronide metabolite.
Table 1: In Vitro and In Vivo Metabolism of Etodolac
| Metabolite | In Vitro Formation (Human Liver Microsomes) | In Vivo Excretion (% of Administered Dose in Urine) |
| Etodolac Glucuronide | Preferential formation from S-etodolac catalyzed by UGT1A9.[4] | 13%[4] |
| Hydroxylated Metabolites | Formed via hydroxylation, with a preference for the R-enantiomer by CYP2C9.[4] | 5% (as a combination of 6-, 7-, and 8-OH metabolites)[4] |
| Hydroxylated Metabolite Glucuronides | Formed via glucuronidation of hydroxylated metabolites.[4] | 20%[4] |
| Unchanged Etodolac | Not applicable | 1%[4] |
| Unidentified Metabolites | Not reported | 33%[4] |
Table 2: LC-MS/MS Method Parameters for Etodolac (Parent Drug)
| Parameter | Value | Reference |
| Chromatography | ||
| Column | CHIRAL AGP 100x4mm, 5µm | [6] |
| Mobile Phase | Acetonitrile (B52724) : 2mM ammonium (B1175870) acetate (B1210297) (85:15% v/v) | [6] |
| Flow Rate | 0.8 mL/min | [6] |
| Elution Mode | Isocratic | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ion Electrospray (ESI-) | [7] |
| MRM Transition (Etodolac) | m/z 286 > 242 | [7] |
| Method Performance | ||
| Linearity Range | 0.8 - 13.0 ng/mL | [6] |
| LLOQ | 0.50 ng/mL | [6] |
Experimental Protocols
Protocol 1: In Vitro Glucuronidation of Etodolac in Human Liver Microsomes
This protocol describes a general procedure for assessing the in vitro metabolism of etodolac to its acyl glucuronide metabolite using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Etodolac
-
UDP-glucuronic acid (UDPGA)
-
Magnesium Chloride (MgCl₂)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
NADPH regenerating system (for concurrent Phase I metabolism studies, if desired)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Microsome Preparation: Thaw human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with 100 mM phosphate buffer (pH 7.4).
-
Activation (Optional but Recommended): To maximize UGT activity, pre-incubate the diluted microsomes with alamethicin (e.g., 50 µg/mg protein) on ice for 15-30 minutes.[5]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Activated HLM suspension
-
Etodolac (at various concentrations to determine kinetics)
-
MgCl₂ (final concentration of 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA (final concentration of 1-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with continuous gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will also precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow for in vitro glucuronidation of etodolac.
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma
Due to the instability of acyl glucuronides, it is critical to keep plasma samples at a low pH and low temperature throughout the collection, storage, and preparation process.
Materials:
-
Human plasma collected in tubes containing an anticoagulant (e.g., EDTA) and immediately acidified (e.g., with citric acid)
-
This compound reference standard (commercially available, CAS 79541-43-8)[6]
-
Internal Standard (IS) (e.g., a stable isotope-labeled etodolac or a structurally similar compound)
-
Acetonitrile (ice-cold) containing 0.1% formic acid
-
Centrifuge capable of refrigeration
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation:
-
To 100 µL of thawed plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for immediate LC-MS/MS analysis.
Workflow for plasma sample preparation.
Conclusion
The quantitative analysis of this compound by LC-MS/MS is essential for understanding the pharmacokinetics and metabolism of etodolac. The inherent instability of this metabolite necessitates careful sample handling, including immediate acidification and maintenance at low temperatures, and the use of a robust and validated analytical method. The protocols provided in this application note offer a framework for the in vitro generation and subsequent quantification of this compound. Further method development and validation, particularly the optimization of mass spectrometric parameters for the acyl glucuronide, are required for the implementation of this assay in a regulated bioanalytical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting the pharmacokinetics of acyl glucuronides and their parent compounds in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. iajps.com [iajps.com]
- 5. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 7. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Etodolac Acyl Glucuronide in Human Plasma using UPLC-MS/MS
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2] Like many carboxylic acid-containing drugs, etodolac undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[3] One of the major metabolites is etodolac acyl glucuronide (EAG), formed by the direct conjugation of glucuronic acid to etodolac's carboxylic acid group.[3][4]
The quantification of acyl glucuronides in plasma is crucial for comprehensive pharmacokinetic studies and for assessing the potential for drug toxicity, as these metabolites can be reactive and may covalently bind to proteins.[5][6][7] However, their inherent instability, with susceptibility to hydrolysis and intramolecular migration, presents significant bioanalytical challenges.[6] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocols
This protocol outlines a general framework for the sample preparation and analysis of this compound. Method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before implementation in clinical or preclinical studies.[1]
1. Materials and Reagents
-
Analytes: this compound and Etodolac analytical standards.
-
Internal Standard (IS): A structurally similar compound not co-administered with etodolac, such as etodolac-d4, flurbiprofen, or another NSAID.[8][9]
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade).[8][10]
-
Water: Deionized or LC-MS grade water.[8]
-
Plasma: Drug-free human plasma for preparation of calibration standards and quality control samples.
2. Instrumentation
-
LC System: A UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC).[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S).[10]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[8]
3. Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of approximately 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the EAG stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Calibration and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve the desired concentrations for the calibration curve and QC samples.
4. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting etodolac and its metabolites from plasma.[1][8]
-
Pipette 100 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system for analysis.[8]
5. UPLC-MS/MS Method The following tables summarize the instrumental conditions for the analysis.
Data Presentation
Table 1: UPLC-MS/MS Instrument Conditions
| Parameter | Condition |
| UPLC System | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[8] |
| Gradient Elution | 5% B to 95% B over 5 minutes, followed by re-equilibration[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9][10] |
| Monitored Transitions (MRM) | |
| This compound | m/z 462.5 → 286.2 (Precursor [M-H]⁻ → Product) |
| Etodolac | m/z 286.2 → 242.1 (Precursor [M-H]⁻ → Product)[9][11] |
| Internal Standard (IS) | To be determined based on the selected standard (e.g., Etodolac-d4 or Flurbiprofen m/z 243.2 → 199.2)[9] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: MRM transitions are compound-dependent and require optimization via direct infusion of analytical standards.
Table 2: Representative Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Results |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL (Example range, requires optimization) |
| Correlation Coeff. (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[12] |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Stability | |
| Freeze-Thaw Stability | Stable for at least 3 cycles.[12] |
| Short-Term Stability | Stable for a defined period at room temperature. |
| Long-Term Stability | Stable for a defined period at -80°C. |
These parameters must be thoroughly validated according to regulatory guidelines.
Mandatory Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in human plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. aces.su.se [aces.su.se]
- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the pharmacokinetics of acyl glucuronides and their parent compounds in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
Application Notes and Protocols for Cell-Based Assays in Etodolac Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammation cascade.[1][2] Its therapeutic efficacy and safety profile are significantly influenced by its metabolic fate. Etodolac is extensively metabolized in the liver, primarily through oxidation and glucuronidation, before its excretion.[3][4][5] Understanding these metabolic pathways is critical for predicting drug clearance, potential drug-drug interactions (DDIs), and inter-individual variability in patient response. Cell-based assays provide a robust in vitro platform to investigate these processes, offering a controlled environment that can closely mimic in vivo hepatic metabolism.
This document provides detailed application notes and protocols for utilizing cell-based systems to study the metabolism of etodolac, intended for researchers in drug discovery and development.
Etodolac Metabolic Pathways
Etodolac undergoes extensive biotransformation into several metabolites, the most prominent being hydroxylated derivatives and glucuronide conjugates.[3][5] The primary routes are:
-
Hydroxylation (Phase I): Etodolac is hydroxylated at the 6, 7, and 8 positions of its core structure.[3][5] In vitro studies using human liver microsomes and recombinant enzymes have identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the stereoselective hydroxylation of R-etodolac.[6][7]
-
Glucuronidation (Phase II): The parent drug can also undergo direct conjugation with glucuronic acid to form an acyl-glucuronide.[4][8] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 showing the highest activity and preferentially conjugating the pharmacologically active S-etodolac.[6]
Notably, the hydroxylated metabolites of etodolac are generally considered to be inactive or possess only marginal biological activity compared to the parent compound.[1][9]
Data Presentation: Summary of In Vitro Metabolism Data
Quantitative data from cell-based assays on etodolac metabolism is summarized below. This data is essential for building pharmacokinetic models and predicting in vivo outcomes.
Table 1: Key Enzymes and Metabolites in Etodolac Biotransformation
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolites | Stereoselectivity | Reference(s) |
|---|---|---|---|---|
| Hydroxylation | CYP2C9 | 6-, 7-, 8-Hydroxyetodolac | R-etodolac is preferentially hydroxylated over S-etodolac. | [6][7] |
| Glucuronidation | UGT1A9 | Etodolac acyl-glucuronide | S-etodolac is preferentially glucuronidated over R-etodolac. |[6] |
Table 2: In Vitro Enzyme Inhibition Data for Etodolac
| Enzyme | Inhibitory Action | Ki Value (µM) | Conclusion | Reference(s) |
|---|---|---|---|---|
| CYP2C9 | Inhibition of tolbutamide (B1681337) hydroxylation | 64 | Etodolac is a weak inhibitor of CYP2C9. | [7] |
| Other CYPs | Little to no effect on activity | Not Applicable | Etodolac shows minimal inhibition of CYP1A2, 2A6, 2B6, 2C19, 2D6, 2E1, and 3A4 at concentrations up to 50 µM. |[7] |
Experimental Protocols
Detailed protocols for two key cell-based assays are provided below. These assays are fundamental for characterizing the metabolic profile of etodolac.
Protocol 1: Metabolic Stability of Etodolac in Suspended Human Hepatocytes
Objective: To determine the in vitro intrinsic clearance (Clint) of etodolac by measuring its rate of disappearance over time in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (pooled donor)
-
Hepatocyte thawing and plating/incubation media (e.g., Williams' Medium E supplemented)
-
Etodolac
-
24-well or 12-well non-coated tissue culture plates
-
Organic solvent (e.g., DMSO, Methanol) for stock solution
-
Stop solution (e.g., Acetonitrile with an internal standard)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare incubation medium and warm to 37°C.
-
Prepare a stock solution of etodolac (e.g., 1 mM in DMSO). From this, prepare a working solution (e.g., 2 µM) by diluting in incubation medium. The final solvent concentration should not exceed 0.1%.[10]
-
Place a multi-well plate in the incubator on an orbital shaker to pre-warm for 5-10 minutes.[10]
-
-
Hepatocyte Thawing and Seeding:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath (<2 minutes).[11]
-
Transfer the cell suspension to a conical tube containing pre-warmed medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.[11]
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh incubation medium to a final density of 1.0 x 106 viable cells/mL.
-
-
Incubation:
-
Add 0.5 mL of the etodolac working solution to the designated wells of the pre-warmed plate.
-
Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension (1.0 x 106 cells/mL) to each well. The final cell density will be 0.5 x 106 cells/mL and the final etodolac concentration will be 1 µM.
-
Return the plate to the incubator and shake at 90-120 rpm.[10]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a fixed volume (e.g., 150 µL) of ice-cold stop solution. The "0 minute" sample should be taken immediately after adding the cells.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples at high speed (e.g., >3000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of etodolac in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of etodolac remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following formula: Cl_int (µL/min/10^6 cells) = (0.693 / t_1/2) * (Volume of incubation / Cell number)
Protocol 2: Metabolite Identification of Etodolac in Plated Human Hepatocytes
Objective: To identify the major Phase I and Phase II metabolites of etodolac formed in plated, metabolically active human hepatocytes.
Materials:
-
Plateable cryopreserved human hepatocytes
-
Collagen-coated 24-well or 48-well plates
-
Hepatocyte thawing, plating, and maintenance media
-
Etodolac
-
Stop solution (e.g., Acetonitrile or Methanol)
-
Humidified incubator (37°C, 5% CO2)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Hepatocyte Plating:
-
Thaw and purify hepatocytes as described in Protocol 1.
-
Resuspend the cell pellet in plating medium and determine cell density and viability.
-
Seed the cells onto collagen-coated plates at a desired density and allow them to attach for 2-4 hours in a humidified incubator.[11]
-
After attachment, gently aspirate the plating medium and replace it with fresh, warm maintenance medium. Allow the cells to form a monolayer (typically 18-24 hours).[11]
-
-
Compound Incubation:
-
Prepare a solution of etodolac in fresh, warm maintenance medium at the desired final concentration (e.g., 10 µM).
-
Aspirate the old medium from the hepatocyte monolayer and add the etodolac-containing medium.
-
Incubate the plate for a defined period (e.g., 24 hours) to allow for substantial metabolite formation.
-
-
Sample Collection:
-
At the end of the incubation period, collect the supernatant (extracellular medium) into a separate tube.
-
Wash the cell monolayer gently with phosphate-buffered saline (PBS).
-
Lyse the cells by adding an ice-cold stop solution (e.g., 80:20 Acetonitrile:Water) directly to the wells and scraping the cells.
-
Combine the cell lysate with the corresponding supernatant sample, or analyze them separately to assess metabolite distribution.
-
-
Sample Processing and Analysis:
-
Centrifuge the combined samples to pellet cell debris and proteins.
-
Transfer the supernatant for analysis.
-
Analyze the samples using high-resolution LC-MS/MS. The analysis should include full scan mode to detect potential metabolites and tandem MS (MS/MS) mode to obtain structural information for identification.
-
Data Analysis:
-
Process the LC-MS data using metabolite identification software.
-
Search for expected mass shifts corresponding to known metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Compare the retention times and MS/MS fragmentation patterns of potential metabolites with those of the parent drug and, if available, authentic metabolite standards.
-
Confirm the structures of the identified metabolites based on the fragmentation data.
Conclusion
Cell-based assays using primary human hepatocytes are indispensable tools for elucidating the metabolic pathways of drugs like etodolac. These in vitro systems, particularly when combined with modern analytical techniques like LC-MS/MS, allow for the determination of metabolic stability, identification of key metabolites, and characterization of the enzymes involved (CYP2C9 and UGT1A9). The protocols and data presented here provide a foundational guide for researchers to design and execute robust studies, generating critical information for preclinical drug development and supporting the safe and effective use of etodolac.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort - Los Angeles Hub [wdch10.laphil.com]
- 3. drugs.com [drugs.com]
- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac [dailymed.nlm.nih.gov]
- 6. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bdj.co.jp [bdj.co.jp]
Application Notes and Protocols for the Use of Etodolac Acyl Glucuronide in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. Like many carboxylic acid-containing drugs, etodolac undergoes extensive metabolism in the liver, leading to the formation of various metabolites, including the potentially reactive Etodolac Acyl Glucuronide. This metabolite is formed through a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The formation and fate of acyl glucuronides are of significant interest in drug development due to their potential to covalently bind to proteins, which has been implicated in idiosyncratic drug toxicities.[1][2]
These application notes provide a comprehensive overview of the role of this compound in pharmacokinetic studies. Detailed protocols for the in vitro analysis of its stability, hydrolysis, and covalent binding are provided, along with a summary of relevant pharmacokinetic data and analytical methodologies.
Data Presentation: Pharmacokinetics of Etodolac and its Metabolites
While substantial pharmacokinetic data exists for the parent drug, etodolac, specific pharmacokinetic parameters for this compound in humans (such as AUC, Cmax, and t1/2) are not extensively reported in publicly available literature.[1][3] However, studies have confirmed its presence in plasma and synovial fluid.[1] The provided tables summarize the pharmacokinetic parameters of the parent drug, etodolac, to provide context for the study of its metabolites.
Table 1: Pharmacokinetic Parameters of Racemic Etodolac in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 35.54 (± 9.14) µg/mL | [3] |
| Tmax (Time to Cmax) | 2.24 (± 1.11) hours | [3] |
| AUC0-t (Area Under the Curve) | 202.83 (± 72.05) h·µg/mL | [3] |
| t1/2 (Half-life) | 8.2 (± 2.73) hours | [3] |
| Kel (Elimination Rate Constant) | 0.09 (± 0.02) 1/h | [3] |
| (Data from a single oral dose study) |
Table 2: Stereoselective Pharmacokinetics of Etodolac Enantiomers in a Healthy Volunteer
| Enantiomer | Dose | AUC0-∞ (µg·h/mL) | Reference |
| (-)-(R)-Etodolac | 300 mg | 49.80 | [4] |
| (+)-(S)-Etodolac | 300 mg | 4.55 | [4] |
| (-)-(R)-Etodolac | 400 mg | 63.90 | [4] |
| (+)-(S)-Etodolac | 400 mg | 6.00 | [4] |
| (Note: The (+)-S-enantiomer is the pharmacologically active form) |
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound
This protocol describes the generation of this compound using human liver microsomes, which can then be used in subsequent stability and covalent binding studies.
Materials:
-
Etodolac
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Centrifuge
-
Incubator/Shaking Water Bath (37°C)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following mixture on ice:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (final concentration e.g., 1 mg/mL)
-
Etodolac (final concentration e.g., 100 µM, added from a stock solution in methanol (B129727) or DMSO, ensure final solvent concentration is <1%)
-
MgCl2 (final concentration e.g., 5 mM)
-
Alamethicin (final concentration e.g., 25 µg/mL)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to activate the microsomes.
-
Initiate Reaction: Start the glucuronidation reaction by adding UDPGA (final concentration e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the sample vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the biosynthesized this compound.
-
Analysis/Purification: The supernatant can be directly analyzed by LC-MS/MS or further purified using techniques like solid-phase extraction or preparative HPLC if a pure standard is required for subsequent experiments.
Protocol 2: In Vitro Stability and Hydrolysis of this compound
This protocol is designed to assess the chemical stability and rate of hydrolysis of this compound under physiological conditions.
Materials:
-
Biosynthesized or synthetic this compound
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Serum Albumin (HSA) (optional, to assess protein-catalyzed hydrolysis)
-
Acetonitrile (ice-cold) with 0.1% formic acid (for quenching and stabilization)
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Solution: Prepare a solution of this compound in 100 mM potassium phosphate buffer (pH 7.4) at a known concentration (e.g., 10 µM). If investigating the effect of protein, prepare a similar solution containing HSA (e.g., 4% w/v).
-
Incubation: Place the solution in a water bath at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile containing 0.1% formic acid to stop the degradation and precipitate any protein.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining this compound and the appearance of the parent drug, etodolac.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life (t1/2).
Protocol 3: In Vitro Covalent Binding of this compound to Human Serum Albumin (HSA)
This protocol aims to determine the extent of covalent binding of the reactive this compound to a major plasma protein, HSA.
Materials:
-
Biosynthesized or synthetic this compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Sodium Cyanoborohydride (optional, as a trapping agent for imine intermediates)[5]
-
Trichloroacetic Acid (TCA) or Acetonitrile for protein precipitation
-
Urea (B33335) or Guanidine-HCl for protein denaturation and washing
-
LC-MS/MS system for analysis of released etodolac after hydrolysis
Procedure:
-
Prepare Incubation Mixture: In a suitable tube, combine:
-
HSA in potassium phosphate buffer (e.g., final concentration of 150 µM)
-
This compound (e.g., final concentration of 300 µM)
-
(Optional) Sodium cyanoborohydride (final concentration e.g., 50 mM)
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 2-24 hours).
-
Protein Precipitation: Precipitate the protein by adding an excess of cold TCA or acetonitrile.
-
Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet multiple times with a solvent (e.g., methanol or acetonitrile) and a denaturing agent (e.g., urea or guanidine-HCl) to remove any non-covalently bound drug and metabolite.
-
Hydrolysis of Adducts: Resuspend the final washed protein pellet in a basic solution (e.g., 1 M NaOH) and heat (e.g., 60°C for 1 hour) to hydrolyze the covalent adducts and release the etodolac moiety.
-
Neutralization and Extraction: Neutralize the solution and extract the released etodolac using a suitable organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue, and quantify the amount of etodolac using a validated LC-MS/MS method.
-
Quantification: The amount of etodolac quantified corresponds to the amount of covalently bound this compound.
Visualizations
Metabolic Pathway of Etodolac
Caption: Metabolic pathway of Etodolac.
Experimental Workflow for In Vitro Covalent Binding Assay
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers | MDPI [mdpi.com]
- 4. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Etodolac Acyl Glucuronide from Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of etodolac (B1671708) acyl glucuronide (EAG) from human urine. The methodologies described are designed to isolate the analyte from the complex urine matrix, making it suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. One of the major metabolic pathways is glucuronidation, leading to the formation of etodolac acyl glucuronide.[1][2] The quantification of EAG in urine is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological fluids, offering advantages over liquid-liquid extraction by providing cleaner extracts and being more amenable to automation.[3]
This application note details two primary SPE protocols for the extraction of EAG from urine: a mixed-mode SPE protocol and a reversed-phase SPE protocol.
Metabolic Pathway of Etodolac
Etodolac is metabolized in the liver primarily through oxidation and glucuronidation. The parent drug can be directly conjugated with glucuronic acid to form this compound. This process increases the water solubility of the compound, facilitating its renal excretion.[2][4]
Experimental Protocols
Two primary methods for the solid-phase extraction of this compound from urine are presented below. Method 1 utilizes a mixed-mode sorbent, which is often preferred for its high selectivity and ability to produce cleaner extracts.[3] Method 2 employs a standard reversed-phase sorbent.
Method 1: Mixed-Mode Solid-Phase Extraction (Anion Exchange and Reversed-Phase)
This protocol is based on the principles of retaining the acidic this compound through both anion exchange and hydrophobic interactions, allowing for a rigorous wash schedule to remove interferences.
Materials and Reagents:
-
Mixed-mode SPE cartridges (e.g., Strong Anion Exchange with a Reversed-Phase backbone like C8 or C18)
-
Human urine samples
-
Internal standard (IS) solution (e.g., deuterated this compound)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Acidify the sample by adding 100 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and highly polar interferences.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic analyte, disrupting the ionic interaction with the sorbent, while the high organic content disrupts the hydrophobic interaction.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Method 2: Reversed-Phase Solid-Phase Extraction (C18)
This protocol utilizes a C18 sorbent, which retains compounds based on hydrophobic interactions.
Materials and Reagents:
-
Reversed-phase C18 SPE cartridges
-
Human urine samples
-
Internal standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Acidify the sample by adding 100 µL of 2% formic acid in water to ensure the analyte is in a less polar, protonated state to enhance retention.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
References
- 1. Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Method Development for Etodolac and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] It primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[2] Etodolac is extensively metabolized in the liver, leading to the formation of several metabolites. The primary metabolic pathways are hydroxylation and glucuronidation.[3] The major metabolites identified in human plasma and urine include 6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1-hydroxyethyl)etodolac, and etodolac acyl glucuronide.[3][4]
The simultaneous determination of etodolac and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This application note provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry (MS) detection for the simultaneous quantification of etodolac and its key metabolites.
Physicochemical Properties of Etodolac and its Metabolites
A thorough understanding of the physicochemical properties of the parent drug and its metabolites is fundamental for developing a robust HPLC method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Solubility |
| Etodolac | C₁₇H₂₁NO₃ | 287.35 | 4.65 | Insoluble in water; soluble in alcohols, chloroform, and DMSO.[1] |
| 6-Hydroxyetodolac | C₁₇H₂₁NO₄ | 303.35 | Not available | Expected to be more polar than etodolac. |
| 7-Hydroxyetodolac | C₁₇H₂₁NO₄ | 303.35 | Not available | Expected to be more polar than etodolac. |
| 8-(1-hydroxyethyl)etodolac | C₁₇H₂₁NO₄ | 303.35 | Not available | Expected to be more polar than etodolac. |
| This compound | C₂₃H₂₉NO₉ | 463.48 | Not available | Expected to be significantly more polar than etodolac. |
HPLC Method Development and Protocol
This protocol outlines a reverse-phase HPLC method for the simultaneous analysis of etodolac and its metabolites. The method can be adapted for both UV and MS detection.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| UV Detection Wavelength | 227 nm or 276 nm[5][6] |
| MS Detection | Electrospray Ionization (ESI) in negative mode. See Table 3 for MRM transitions.[3] |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
This gradient should be optimized based on the specific column and system used to achieve adequate separation of all analytes.
Mass Spectrometry Conditions (for LC-MS/MS)
For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer is recommended.
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Etodolac and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Etodolac | 286.2 | 242.1 | Negative[3][7] |
| 6-Hydroxyetodolac | 302.1 | 258.1 | Negative[3] |
| 7-Hydroxyetodolac | 302.1 | 258.1 | Negative[3] |
| 8-(1-hydroxyethyl)etodolac | 303.2 | 259.2 | Negative[3] |
| This compound | 462.2 | 286.2 | Negative[3] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of etodolac and each metabolite standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase (initial conditions) to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., another NSAID not present in the sample, such as naproxen (B1676952) or ibuprofen) in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with the mobile phase.
Sample Preparation from Human Plasma (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.[3]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of etodolac and its metabolites.
| Analyte | Retention Time (min) (approximate) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 4-6 | 1 - 1000 | 1 |
| 6-Hydroxyetodolac | 8-10 | 1 - 1000 | 1 |
| 7-Hydroxyetodolac | 9-11 | 1 - 1000 | 1 |
| 8-(1-hydroxyethyl)etodolac | 10-12 | 1 - 1000 | 1 |
| Etodolac | 14-16 | 1 - 1000 | 1 |
Retention times are estimates and will vary depending on the specific chromatographic conditions.
Method Validation
The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, ICH) for the following parameters:
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Evaluate the potential for interference from endogenous plasma components by analyzing blank plasma samples.
-
Recovery: Determine the extraction recovery of the analytes and the internal standard from the biological matrix.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
Metabolic Pathway of Etodolac
Caption: Metabolic pathway of etodolac.
Experimental Workflow for Sample Analysis
References
- 1. gyanvihar.org [gyanvihar.org]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. ijirt.org [ijirt.org]
- 7. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Etodolac Enantiomers and Their Glucuronides
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a racemic mixture of its two enantiomers, (R)-etodolac and (S)-etodolac. The pharmacological activity of etodolac is primarily associated with the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2). The (R)-enantiomer is largely inactive. Etodolac undergoes extensive metabolism in the body, including glucuronidation to form acyl glucuronides. This metabolic process also exhibits stereoselectivity. Consequently, the chiral separation of etodolac enantiomers and their glucuronide diastereomers is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development.
This document provides detailed application notes and protocols for the chiral separation of etodolac enantiomers and the stereoselective analysis of their glucuronide metabolites using high-performance liquid chromatography (HPLC).
Metabolic Pathway of Etodolac Glucuronidation
The following diagram illustrates the metabolic conversion of etodolac enantiomers to their corresponding acyl glucuronide diastereomers.
Metabolism of Etodolac Enantiomers to Glucuronides.
Chiral Separation of Etodolac Enantiomers
This section details the protocol for the enantioselective separation of (R)- and (S)-etodolac from bulk drug substances and biological matrices.
Experimental Workflow: Chiral Separation of Etodolac Enantiomers
The diagram below outlines the general workflow for the analysis of etodolac enantiomers in plasma samples.
Sample Preparation and Analysis Workflow.
Experimental Protocols
Protocol 1: Chiral HPLC-DAD Method for Etodolac Enantiomers in Plasma
This protocol is adapted for the analysis of etodolac enantiomers in human plasma.
-
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of human plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water containing 5% methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Chiral Column: Kromasil Cellucoat (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane (B92381): Isopropanol (B130326): Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 20 µL.
-
Protocol 2: Chiral LC-MS/MS Method for Etodolac Enantiomers in Plasma
This protocol provides a highly sensitive method for the quantification of etodolac enantiomers in small volumes of human plasma.[1]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 25 µL of plasma, add an internal standard (e.g., racemic ibuprofen).[1]
-
Add 1 mL of n-hexane:ethyl acetate (B1210297) (95:5, v/v) and vortex for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: A system equipped with a triple quadrupole mass spectrometer.
-
Chiral Column: Chiralcel OD-H (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of hexane and isopropanol with a modifier (e.g., 0.1% TFA), optimize for best separation.
-
Flow Rate: As recommended for the column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
MRM Transitions:
-
Quantitative Data for Etodolac Enantiomer Separation
| Parameter | Method 1 (HPLC-DAD) | Method 2 (LC-MS/MS) | Reference |
| Linearity Range | 0.1 - 20 µg/mL | 3.2 - 2000 ng/mL | [1] |
| Limit of Detection (LOD) | Not Reported | 1.0 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 3.2 ng/mL | [1] |
| Resolution (Rs) | > 2.0 | Baseline separation |
Stereoselective Analysis of Etodolac Glucuronides
This section describes a method for the determination of etodolac acyl glucuronides in human urine, which involves a derivatization step.[2]
Experimental Workflow: Analysis of Etodolac Glucuronides
The following diagram shows the workflow for the analysis of etodolac glucuronides from urine samples, including the derivatization steps.
Sample Preparation and Derivatization for Glucuronide Analysis.
Experimental Protocol
Protocol 3: HPLC Determination of Etodolac Glucuronides in Urine after Derivatization
This protocol is based on the method described by Berendes and Blaschke (1996) for the analysis of etodolac acyl glucuronides.[2]
-
Sample Preparation and Derivatization
-
Extract the etodolac glucuronides from a human urine sample using a suitable solid-phase extraction method.
-
Evaporate the eluate to dryness.
-
Acetylation: Acetylate the hydroxy groups of the glucuronide moiety to increase lipophilicity. This can be achieved using acetic anhydride (B1165640) in the presence of a catalyst like pyridine.
-
Methylation: Methylate the carboxylic acid functions using a methylating agent such as diazomethane (B1218177) or trimethylsilyldiazomethane.[2]
-
After the derivatization is complete, evaporate the reagents and reconstitute the sample in the mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 (RP18) column.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer system to separate the derivatized diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance of the derivatized analytes.
-
Quantitative Data for Etodolac Glucuronide Analysis
Quantitative data from the literature for the direct chiral separation of etodolac glucuronides is limited. The study by Berendes and Blaschke demonstrated the stereoselective excretion of the glucuronides, with the (S)-etodolac-glucuronide being predominantly excreted in the first 6 hours post-administration, while the (R)-glucuronide elimination was more prominent at later time points.[2]
| Analyte | Observation | Reference |
| (S)-Etodolac-glucuronide | Mainly excreted during the first 6 hours after administration. | [2] |
| (R)-Etodolac-glucuronide | Elimination predominates at longer periods of time post-administration. | [2] |
The protocols described in this document provide robust methods for the chiral separation of etodolac enantiomers and the stereoselective analysis of their glucuronide metabolites. The choice of method will depend on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation. The provided workflows and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working on the stereoselective analysis of etodolac and its metabolites. Further method development may be required for the direct chiral separation of etodolac glucuronides without derivatization.
References
- 1. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidaion of Etodolac Glucuronides by NMR Spectroscopy
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Administered as a racemate, its therapeutic effects are primarily attributed to the (S)-enantiomer, which inhibits prostaglandin (B15479496) synthesis.[2] In the body, etodolac undergoes extensive hepatic metabolism through two main pathways: hydroxylation by cytochrome P450 enzymes (primarily CYP2C9) and direct glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the key enzyme.[4][5] This metabolic process results in the formation of various metabolites, including acyl glucuronides, which are more water-soluble and readily excreted.[1][2][4]
The precise identification and structural characterization of these glucuronide metabolites are critical in drug development for understanding the drug's disposition, potential for drug-drug interactions, and any possible toxicological implications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of drug metabolites.[6][7] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the exact site of glucuronidation and confirm the stereochemistry of the glycosidic bond. This document provides a detailed protocol and application data for the structural elucidation of etodolac glucuronides using NMR spectroscopy.
Metabolic Pathway of Etodolac
Etodolac is subject to both Phase I (hydroxylation) and Phase II (glucuronidation) metabolism. The parent drug can be directly conjugated with glucuronic acid to form an etodolac acyl glucuronide. Alternatively, it can first be hydroxylated at the 6 or 7-positions, with these hydroxylated metabolites then undergoing subsequent glucuronidation.[1][4] The S-enantiomer is preferentially glucuronidated, whereas the R-enantiomer is more susceptible to hydroxylation.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Note: In Vitro Glucuronidation Assays Using Human Liver Microsomes for Drug Metabolism Studies
References
- 1. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. UGT Inhibition | Evotec [evotec.com]
- 16. [PDF] In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scaling factors for the in vitro–in vivo extrapolation (IV–IVE) of renal drug and xenobiotic glucuronidation clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Hydrolysis of Etodolac Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body, primarily through oxidation and glucuronidation.[1] One of the major metabolites is etodolac acyl glucuronide (ETO-AG), a Phase II conjugate formed by the action of UDP-glucuronosyltransferases (UGTs), with UGT1A9 being a key enzyme in this process.[2][3] Acyl glucuronides are a class of metabolites that can be reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs. The enzymatic hydrolysis of these glucuronides back to the parent drug is a critical aspect of their disposition and potential toxicity profile. This process is primarily mediated by β-glucuronidases and carboxylesterases.[4]
These application notes provide a detailed protocol for the in vitro enzymatic hydrolysis of this compound, which is essential for studying its stability, reactivity, and metabolic fate. Understanding the hydrolysis of ETO-AG is crucial for drug metabolism and pharmacokinetic studies, as well as for assessing the potential for drug-drug interactions and toxicity.
Metabolic Pathway of Etodolac
Etodolac is metabolized in the liver through two main pathways: hydroxylation by cytochrome P450 enzymes (primarily CYP2C9) and direct glucuronidation of the carboxylic acid group to form an acyl glucuronide.[1][2] The hydroxylated metabolites can also undergo glucuronidation.[4] The this compound can then be hydrolyzed back to the parent etodolac by the action of hydrolases.
Data Presentation: Enzymatic Hydrolysis Parameters
| Parameter | Condition | Source |
| Enzyme Source | Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) | [4] |
| Enzyme | Esterases (dominant in HLM), β-Glucuronidase (exclusive in RLM) | [4] |
| Substrate | This compound (ETO-AG) | [4] |
| Buffer | 0.1 M Tris-HCl | [4] |
| pH | 7.4 | [4] |
| Temperature | 37°C | [4] |
| Microsomal Protein | 0.3 mg/mL | [4] |
| Inhibitor (β-glucuronidase) | D-saccharic acid 1,4-lactone | [4] |
| Inhibitor (Esterase) | Phenylmethylsulfonyl fluoride (B91410) (PMSF) | [4] |
Experimental Protocols
This section provides a detailed methodology for the in vitro enzymatic hydrolysis of this compound.
Objective:
To determine the rate and extent of enzymatic hydrolysis of this compound in a given biological matrix (e.g., liver microsomes).
Materials:
-
This compound (ETO-AG)
-
β-Glucuronidase (from E. coli or other sources)
-
Human or Rat Liver Microsomes (HLM or RLM)
-
0.1 M Tris-HCl buffer, pH 7.4
-
D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor)
-
Phenylmethylsulfonyl fluoride (PMSF) (esterase inhibitor)
-
Acetonitrile (or other suitable quenching solvent)
-
HPLC or LC-MS/MS system for analysis
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Pipettes
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 7.4.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
If using liver microsomes, thaw them on ice and dilute to the desired concentration (e.g., 0.3 mg/mL) with the Tris-HCl buffer.
-
If using a purified enzyme like β-glucuronidase, prepare a working solution in the Tris-HCl buffer.
-
-
Enzymatic Hydrolysis Reaction:
-
In microcentrifuge tubes, add the diluted liver microsomes or purified enzyme solution.
-
To differentiate between enzyme activities, prepare parallel sets of reactions:
-
No inhibitor (total hydrolysis)
-
With D-saccharic acid 1,4-lactone (to inhibit β-glucuronidase)
-
With PMSF (to inhibit esterases)
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to each tube. The final substrate concentration should be within a range suitable for kinetic analysis.
-
Incubate the reaction mixtures at 37°C.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the tubes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to new tubes for analysis.
-
-
Analytical Method:
-
Analyze the supernatant for the presence and quantity of the parent drug, etodolac, using a validated HPLC or LC-MS/MS method.
-
The formation of etodolac over time is indicative of the hydrolysis of the acyl glucuronide.
-
-
Data Analysis:
-
Plot the concentration of etodolac formed against time.
-
The initial rate of hydrolysis can be determined from the linear portion of the curve.
-
By comparing the rates of hydrolysis in the presence and absence of specific inhibitors, the relative contribution of β-glucuronidase and esterases can be determined.
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for the enzymatic hydrolysis of this compound. While specific quantitative kinetic data for this metabolite is not widely available, the provided methodology allows for the in vitro characterization of its hydrolytic stability and the identification of the enzymes involved. This information is invaluable for drug development professionals in understanding the metabolic profile and potential liabilities of etodolac and other carboxylic acid-containing drugs. Further research is warranted to determine the specific kinetic parameters of ETO-AG hydrolysis to refine pharmacokinetic models and improve the prediction of its in vivo behavior.
References
Application Notes and Protocols for the Derivatization of Etodolac Acyl Glucuronide for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for managing pain and inflammation. Its metabolism in the body is extensive, occurring primarily in the liver through oxidation and glucuronidation.[1] One of the major metabolites is etodolac acyl glucuronide, formed by the conjugation of glucuronic acid to the carboxylic acid group of etodolac.[2] The analysis of acyl glucuronides is crucial in drug metabolism studies due to their potential reactivity and role in drug disposition.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique known for its high resolution and sensitivity. However, direct analysis of polar and non-volatile compounds like this compound by GC-MS is not feasible.[2][3] These molecules require a chemical modification process known as derivatization to increase their volatility and thermal stability, making them amenable to GC analysis.[4][5]
This document provides a detailed protocol for a two-step derivatization of this compound, involving esterification of the carboxylic acid group followed by silylation of the hydroxyl groups. This procedure yields a volatile and thermally stable derivative suitable for quantitative analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methanol (Anhydrous, HPLC grade)
-
Acetyl Chloride (Reagent grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[6][7]
-
Pyridine (B92270) (Anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas (high purity)
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges for extraction
-
Glass conical reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
Pre-treat the biological sample (e.g., plasma, urine) by acidification or dilution as required.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water, low percentage of organic solvent) to remove interferences.
-
Elute the this compound and internal standard with an appropriate elution solvent (e.g., methanol, ethyl acetate).
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Derivatization Protocol
This is a two-step procedure: (1) Esterification of the carboxylic acid group, and (2) Silylation of the hydroxyl groups.
Step 1: Esterification (Methylation)
-
To the dried extract from section 2.2, add 200 µL of a freshly prepared solution of 1.25 M methanolic-HCl (prepared by slowly adding 100 µL of acetyl chloride to 1 mL of cold anhydrous methanol).[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
After heating, cool the vial to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried residue from the esterification step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[6][9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes to ensure complete silylation of the hydroxyl groups on the glucuronide moiety.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Conditions
The following are suggested starting conditions and may require optimization for your specific instrument and application.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms Ultra Inert (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Full scan mode can be used for initial identification.
-
Suggested SIM ions for derivatized this compound: To be determined by analyzing a derivatized standard. Characteristic ions would arise from the etodolac moiety and the trimethylsilyl-glucuronide fragments.
-
Suggested SIM ions for derivatized Internal Standard: To be determined based on the chosen IS.
-
Data Presentation
The following table summarizes the expected quantitative performance of the described method.
| Parameter | Expected Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
Mandatory Visualizations
References
- 1. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Silylation Derivatization Reagent, BSTFA w/1% TMCS (N,O-bis[Trimethylsilyltrifluoroacetamide] w/1% Trimethylchlorosilane), 10x1 g Vials, 10-pk. [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
Development of Immunoassays for Etodolac and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Monitoring the levels of etodolac and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for the detection and quantification of small molecules like etodolac.
These application notes provide a comprehensive overview of the principles and detailed protocols for the development of competitive immunoassays for etodolac. The protocols cover hapten synthesis, immunogen preparation, antibody production, and the development and validation of a competitive ELISA. While specific quantitative data for a commercially available etodolac immunoassay is not publicly available, this document presents a representative protocol and illustrative data based on established principles of immunoassay development for small molecules.
Principle of the Competitive Immunoassay for Etodolac
The competitive immunoassay is the preferred format for detecting small molecules like etodolac, which have a single epitope and cannot be bound by two antibodies simultaneously. In this assay, free etodolac in a sample competes with a labeled etodolac conjugate (e.g., etodolac-HRP) for a limited number of binding sites on a specific anti-etodolac antibody that is immobilized on a microplate well. The amount of labeled etodolac that binds to the antibody is inversely proportional to the concentration of free etodolac in the sample. The signal generated by the enzyme-substrate reaction is then measured to determine the concentration of etodolac.
Experimental Protocols
Protocol 1: Synthesis of Etodolac Hapten and Immunogen (Etodolac-KLH)
To elicit an immune response against a small molecule like etodolac, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). This is achieved by activating the carboxylic acid group of etodolac to form a stable amide bond with the amine groups on the carrier protein.
Materials:
-
Etodolac
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA) for coating antigen
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Etodolac:
-
Dissolve 10 mg of etodolac in 1 mL of DMF.
-
Add a 1.5 molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of etodolac.
-
-
Conjugation of Etodolac-NHS to KLH:
-
Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).
-
Slowly add the activated Etodolac-NHS solution to the KLH solution while gently stirring.
-
Continue stirring the reaction mixture overnight at 4°C.
-
-
Purification of Etodolac-KLH Immunogen:
-
Dialyze the conjugate solution against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated etodolac and coupling reagents.
-
Determine the protein concentration and the degree of conjugation using standard methods (e.g., UV-Vis spectroscopy).
-
Store the purified Etodolac-KLH immunogen at -20°C in aliquots.
-
-
Preparation of Etodolac-BSA Coating Antigen:
-
Follow the same procedure as above, substituting KLH with BSA.
-
Protocol 2: Production of Polyclonal Anti-Etodolac Antibodies
Materials:
-
Etodolac-KLH immunogen
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
Rabbits (or other suitable host animal)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Immunization:
-
Emulsify the Etodolac-KLH immunogen with an equal volume of Freund's complete adjuvant to a final concentration of 1 mg/mL.
-
Immunize rabbits subcutaneously at multiple sites with a total of 1 mL of the emulsion.
-
Boost the immunization every 4 weeks with 0.5 mg of the immunogen emulsified in Freund's incomplete adjuvant.
-
-
Titer Determination:
-
Collect blood samples from the ear vein 10-14 days after each boost.
-
Determine the antibody titer using an indirect ELISA with plates coated with Etodolac-BSA.
-
-
Antibody Purification:
-
Once a high titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.
-
Determine the concentration of the purified antibody and store at -20°C.
-
Protocol 3: Competitive ELISA for Etodolac Quantification
Materials:
-
Etodolac-BSA coating antigen
-
Purified polyclonal anti-etodolac antibody
-
Etodolac standard solutions
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Assay buffer (PBS with 0.1% BSA and 0.05% Tween 20)
-
96-well microtiter plates
Procedure:
-
Coating:
-
Dilute the Etodolac-BSA conjugate to 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of etodolac standards and unknown samples in assay buffer.
-
In a separate plate or in tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-etodolac antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The following tables present illustrative quantitative data for a hypothetical etodolac competitive ELISA. This data is intended to serve as a template for researchers to present their own experimental findings.
Table 1: Illustrative Standard Curve Data for Etodolac Competitive ELISA
| Etodolac Concentration (ng/mL) | Absorbance (450 nm) (Mean) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.680 | 90.8 |
| 0.5 | 1.250 | 67.6 |
| 1.0 | 0.950 | 51.4 |
| 5.0 | 0.450 | 24.3 |
| 10.0 | 0.250 | 13.5 |
| 50.0 | 0.100 | 5.4 |
| 100.0 | 0.050 | 2.7 |
Table 2: Illustrative Assay Performance Characteristics
| Parameter | Value |
| IC₅₀ (50% Inhibition) | 1.2 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Assay Range | 0.25 - 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 3: Illustrative Cross-Reactivity of the Anti-Etodolac Antibody
| Compound | % Cross-Reactivity |
| Etodolac | 100 |
| 6-hydroxyetodolac | 45 |
| 7-hydroxyetodolac | 30 |
| Etodolac Glucuronide | 15 |
| Unrelated NSAIDs (e.g., Ibuprofen) | < 0.1 |
% Cross-Reactivity = (IC₅₀ of Etodolac / IC₅₀ of Metabolite) x 100
Visualizations
Caption: Workflow for the development of an immunoassay for etodolac.
Caption: Principle of the competitive ELISA for etodolac detection.
Application Notes and Protocols: Quantitative Analysis of Etodolac Acyl Glucuronide using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in humans, primarily through hydroxylation and glucuronidation.[1] The formation of an acyl glucuronide metabolite is a significant pathway in its biotransformation.[2] Acyl glucuronides are a class of metabolites that have garnered attention due to their potential for reactivity and instability, which can pose bioanalytical challenges.[3][4][5] Accurate quantification of Etodolac acyl glucuronide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled (SIL) internal standard is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it can compensate for variability during sample preparation and analysis.[6][7][8]
These application notes provide a detailed protocol for the quantitative analysis of this compound in human plasma using a stable isotope-labeled this compound as an internal standard. The described method is based on established bioanalytical techniques for Etodolac and its metabolites and general principles for acyl glucuronide analysis.
Metabolic Pathway of Etodolac
Etodolac is metabolized in the liver through Phase I and Phase II reactions. The primary enzyme responsible for the glucuronidation of Etodolac is UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][9] The cytochrome P450 enzyme CYP2C9 is primarily responsible for the hydroxylation of the R-enantiomer of Etodolac.[1][9]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a method for the extraction and quantification of this compound from human plasma. It is critical to handle samples promptly and at low temperatures to minimize the potential for hydrolysis of the acyl glucuronide.[3]
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., Etodolac-d4 acyl glucuronide) internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free human plasma
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Etodolac and its metabolites from plasma.[1]
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the stable isotope-labeled this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
3. LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography system with gradient capability |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | 5% B to 95% B over 5 minutes[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Negative ion mode[1] |
MRM Transitions:
The specific mass-to-charge ratios (m/z) for the precursor and product ions will need to be determined by direct infusion of the this compound and its stable isotope-labeled internal standard. Based on the structure of Etodolac (C17H21NO3, MW: 287.35 g/mol ) and glucuronic acid (C6H8O6, MW: 192.12 g/mol ), the expected masses are:
-
This compound: ~463.47 g/mol
-
Etodolac-d4 Acyl Glucuronide: ~467.50 g/mol
Plausible MRM transitions to monitor in negative ion mode would be:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 462.5 | To be determined (likely corresponding to the Etodolac fragment) |
| Etodolac-d4 Acyl Glucuronide (IS) | 466.5 | To be determined (likely corresponding to the Etodolac-d4 fragment) |
Method Validation Data
The following tables summarize typical quantitative data from a validated LC-MS/MS method for the parent drug, Etodolac, which can serve as a reference for the expected performance of an assay for its acyl glucuronide metabolite.
Table 1: Calibration Curve for Etodolac in Human Plasma
| Concentration (ng/mL) | Precision (%CV) | Accuracy (% of Nominal) |
| 50 | 0.14 | 99.7 |
| 125 | 1.42 | 100.2 |
| 300 | 2.55 | 101.9 |
| 550 | 0.13 | 98.5 |
| 900 | 0.30 | 99.2 |
| 1300 | 3.26 | 104.3 |
| 1700 | 1.22 | 99.7 |
| 2000 | 3.19 | 96.5 |
| Data adapted from a study on Etodolac quantification in human plasma.[2] |
Table 2: Precision and Accuracy for Etodolac Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50 | 0.14 | 99.7 | 1.57 | 95.7 |
| LQC | 100 | 1.86 | 99.2 | 1.86 | 99.2 |
| MQC1 | 600 | 3.98 | 101.2 | 3.98 | 101.2 |
| MQC2 | 1000 | 0.61 | 100.6 | 0.61 | 100.6 |
| HQC | 1500 | 0.45 | 102.0 | 0.45 | 102.0 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a study on Etodolac quantification in human plasma.[2] |
Table 3: Recovery and Matrix Effect for Etodolac
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 100 | 87.3 |
| MQC1 | 600 | 53.6 |
| HQC | 1500 | 89.4 |
| Internal Standard | - | 96.1 |
| Data adapted from a study on Etodolac quantification in human plasma.[2] |
Conclusion
The use of a stable isotope-labeled internal standard is paramount for the accurate quantification of this compound in biological matrices, effectively mitigating variability in sample preparation and potential matrix effects. The provided protocols and data serve as a comprehensive guide for researchers and scientists in developing and validating a robust bioanalytical method for this important metabolite. Careful attention to sample handling, particularly minimizing time at room temperature and maintaining a low pH when necessary, is crucial for ensuring the stability of the acyl glucuronide analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aces.su.se [aces.su.se]
Application Notes and Protocols for Acyl Glucuronide Analysis in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl glucuronides (AGs) are significant metabolites of carboxylic acid-containing drugs. While glucuronidation is typically a detoxification pathway, AGs are chemically reactive electrophiles.[1] This reactivity has been linked to idiosyncratic adverse drug reactions, as AGs can covalently bind to tissue and plasma proteins, potentially leading to toxicity or immune responses.[1][2] Their inherent instability presents a significant bioanalytical challenge. AGs can undergo hydrolysis back to the parent aglycone and pH-dependent intramolecular acyl migration to form various positional isomers.[2][3][4]
Accurate quantification of acyl glucuronides in tissue is crucial for understanding drug disposition, assessing potential toxicity, and establishing safety margins during drug development. However, their lability demands carefully designed sample preparation techniques to prevent their degradation ex vivo.[5] Key considerations for successful analysis include immediate sample processing after collection, maintaining low temperatures (4°C or below), and acidification of the sample environment (typically to pH 3-4) to ensure stability.[1][6]
This document provides detailed protocols for the most common sample preparation techniques for acyl glucuronide analysis in tissue matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Acyl Glucuronide Analysis in Tissues
The overall process involves several critical stages, from tissue collection to final analysis. The primary goal throughout the workflow is to maintain the integrity of the acyl glucuronide metabolite.
Experimental Protocols
Critical Note on Stability: All procedures should be performed on ice or at 4°C to minimize degradation of acyl glucuronides. All buffers and solvents should be pre-chilled. The use of acetonitrile (B52724) is generally preferred over methanol (B129727) as a precipitation or extraction solvent, as methanol has been reported to potentially increase the rate of hydrolysis for some acyl glucuronides.[7]
Protocol 1: Tissue Homogenization
This is the foundational step for all subsequent extraction procedures.
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 20 mM Ammonium Acetate or Formate, pH 3.5-4.0 (acidified with formic or acetic acid)
-
Bead mill homogenizer with appropriate tubes and beads (e.g., ceramic) OR Dounce/Potter-Elvehjem tissue grinder
-
Calibrated balance
-
Centrifuge capable of reaching >12,000 x g at 4°C
Procedure:
-
Weigh the frozen tissue sample quickly (~100-200 mg).
-
Place the weighed tissue into a pre-chilled homogenization tube.
-
Add a pre-determined volume of ice-cold Homogenization Buffer. A common ratio is 1:3 or 1:4 (w/v), for example, 400 µL of buffer for 100 mg of tissue.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Bead Mill: Process according to manufacturer's instructions, typically 2-3 cycles of 30-60 seconds with cooling on ice between cycles.
-
Tissue Grinder: Perform 15-20 strokes on ice.
-
-
Centrifuge the homogenate at 12,000-15,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant (tissue homogenate) for immediate use in one of the following extraction protocols.
Protocol 2: Protein Precipitation (PPT)
PPT is a rapid method suitable for high-throughput analysis. While effective at removing the bulk of proteins, it may result in higher matrix effects compared to LLE or SPE.[1][2]
Procedure:
-
Aliquot 100 µL of tissue homogenate (from Protocol 3.1) into a clean microcentrifuge tube.
-
Add 300-400 µL of ice-cold acetonitrile containing the internal standard (IS). The 3:1 or 4:1 solvent-to-sample ratio is critical for efficient protein removal.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
(Optional but recommended) Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
The sample can be injected directly if the solvent composition is compatible with the initial LC mobile phase. Otherwise, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 100 µL of 90:10 Water:Acetonitrile with 0.1% formic acid).
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind.
Procedure:
-
Aliquot 200 µL of tissue homogenate (from Protocol 3.1) into a clean tube. Ensure the homogenate is acidified (pH 3-4) to protonate the glucuronic acid moiety, which is essential for efficient extraction into an organic solvent.[1]
-
Add the internal standard (IS).
-
Add 1.0-2.0 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Cap the tube and vortex vigorously for 5-10 minutes to ensure complete extraction.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent for analysis.
Protocol 4: Solid-Phase Extraction (SPE)
SPE generally produces the cleanest extracts, significantly reducing matrix effects.[8] Reversed-phase (e.g., Oasis HLB) or mixed-mode anion exchange sorbents are often effective for trapping polar glucuronides.[1] The following is a general protocol using a water-wettable polymer-based sorbent like Oasis HLB, which allows for a simplified 3-step process.[9][10]
Procedure:
-
Dilute the tissue homogenate (from Protocol 3.1) 1:1 with an acidic aqueous solution (e.g., 2% formic acid in water) to ensure proper binding to the sorbent.
-
LOAD: Load the diluted sample onto the SPE cartridge or well (e.g., Waters Oasis HLB, 30 mg). Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
WASH: Wash the sorbent with 1 mL of a weak solvent to remove hydrophilic interferences while retaining the analyte. A typical wash solution is 5-10% methanol in water.
-
ELUTE: Elute the acyl glucuronide and parent drug from the sorbent using 1 mL of a strong organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent for analysis.
Data Presentation: Comparison of Techniques
Quantitative data on recovery and matrix effects are critical for selecting the appropriate sample preparation method. This data is highly dependent on the specific analyte and matrix. The tables below present illustrative data from published studies.
Note: Direct comparative data for various extraction methods for a single acyl glucuronide in a tissue matrix is limited in the literature. The following data should be considered illustrative. Method validation must be performed for each specific analyte and tissue matrix.
Table 1: Illustrative Extraction Efficiency for Mycophenolic Acid (MPA) and its Glucuronides in Biological Fluids. [11]
This data demonstrates the relative performance of PPT in plasma and LLE in bile for an acyl glucuronide and its related metabolites.
| Analyte | Matrix | Preparation Method | Average Extraction Efficiency (%) |
| Mycophenolic Acid (MPA) | Rat Plasma | Protein Precipitation | 85.3 |
| MPA Phenolic Glucuronide (MPAG) | Rat Plasma | Protein Precipitation | 100.1 |
| MPA Acyl Glucuronide (AcMPAG) | Rat Plasma | Protein Precipitation | 94.7 |
| Mycophenolic Acid (MPA) | Rat Bile | Liquid-Liquid Extraction | 88.0 |
| MPA Phenolic Glucuronide (MPAG) | Rat Bile | Liquid-Liquid Extraction | 67.3 |
| MPA Acyl Glucuronide (AcMPAG) | Rat Bile | Liquid-Liquid Extraction | 68.3 |
Table 2: Example Recovery and Matrix Effect Data for Acipimox (Not an Acyl Glucuronide) in Rat Tissue Homogenate.
This table is provided to illustrate how recovery and matrix effect data are typically presented for tissue homogenates. These values are for a different class of compound but show that good recovery and minimal matrix effect can be achieved in tissue with a PPT method.
| Parameter | QC Level | Concentration (ng/mL) | Plasma (%) | Heart (%) | Liver (%) | Spleen (%) | Lung (%) | Kidney (%) |
| Recovery | Low | 20 | 97.4 ± 4.1 | 90.1 ± 3.9 | 90.5 ± 2.9 | 93.3 ± 4.4 | 91.8 ± 3.1 | 91.7 ± 4.5 |
| Medium | 500 | 96.6 ± 2.5 | 92.5 ± 3.5 | 92.1 ± 2.6 | 92.8 ± 3.7 | 93.1 ± 2.8 | 92.9 ± 3.3 | |
| High | 4000 | 97.1 ± 1.9 | 91.7 ± 2.8 | 91.3 ± 1.9 | 91.5 ± 2.9 | 92.5 ± 2.1 | 92.1 ± 2.7 | |
| Matrix Effect | Low | 20 | 98.6 ± 3.5 | 92.5 ± 4.1 | 91.7 ± 3.6 | 93.1 ± 4.8 | 90.9 ± 3.8 | 88.9 ± 4.9 |
| Medium | 500 | 97.0 ± 2.8 | 91.3 ± 3.7 | 90.5 ± 2.9 | 91.7 ± 4.1 | 92.5 ± 3.1 | 90.7 ± 3.8 | |
| High | 4000 | 97.9 ± 2.1 | 90.8 ± 3.1 | 89.9 ± 2.2 | 90.3 ± 3.2 | 91.3 ± 2.5 | 89.8 ± 3.1 |
Conclusion
The successful quantification of acyl glucuronides in tissues hinges on a robust sample preparation strategy that prioritizes analyte stability. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction depends on the specific requirements of the analysis, including throughput needs, required sensitivity, and the complexity of the tissue matrix.
-
Protein Precipitation is fast and simple but may require more extensive chromatographic optimization to mitigate matrix effects.
-
Liquid-Liquid Extraction offers cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction typically provides the highest sample cleanliness, minimizing matrix effects and improving assay robustness, making it the preferred method for challenging analyses.
Regardless of the method chosen, maintaining cold temperatures and an acidic environment from the moment of homogenization is paramount to generating reliable and accurate data for these labile but toxicologically important metabolites.
References
- 1. scispace.com [scispace.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. Simultaneous determination of mycophenolic acid and its metabolites by HPLC and pharmacokinetic studies in rat plasma and bile [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Stability issues of Etodolac acyl glucuronide in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etodolac (B1671708) and its acyl glucuronide metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Etodolac acyl glucuronide (ETO-AG) in biological samples.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of ETO-AG in my samples. | 1. Degradation during sample collection and processing: ETO-AG is susceptible to hydrolysis back to Etodolac, especially at physiological pH and temperature. 2. Improper storage: Storage at inappropriate temperatures or for extended periods can lead to significant degradation. 3. Suboptimal analytical method: The extraction or chromatographic conditions may not be suitable for the polar and labile nature of ETO-AG. | 1. Immediate Stabilization: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately cool them on an ice bath. Acidify plasma/serum to a pH of 3-4 with citric acid or formic acid as soon as possible after separation. For urine, acidify immediately upon collection. 2. Optimized Storage: Store stabilized plasma, serum, and urine samples at -80°C. Minimize freeze-thaw cycles. 3. Method Optimization: Use a validated LC-MS/MS method specifically for ETO-AG. Employ protein precipitation with acidified acetonitrile (B52724) for extraction. Use a C18 column with a gradient elution starting with a high aqueous mobile phase containing an acidic modifier (e.g., 0.1% formic acid). |
| High variability in ETO-AG concentrations between replicate samples. | 1. Inconsistent sample handling: Differences in the time between sample collection, processing, and stabilization can lead to variable degradation. 2. Freeze-thaw instability: Multiple freeze-thaw cycles can accelerate the degradation of ETO-AG. | 1. Standardize Workflow: Implement a strict and consistent protocol for sample collection, processing, and storage for all samples. 2. Aliquot Samples: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the entire sample. |
| Parent drug (Etodolac) concentration is higher than expected. | Back-conversion of ETO-AG to Etodolac: The instability of ETO-AG can lead to its hydrolysis back to the parent drug, artificially inflating the measured concentration of Etodolac. | 1. Follow Stabilization Protocols: Adhere strictly to the recommended sample collection and stabilization procedures to minimize back-conversion. 2. Analyze Samples Promptly: Analyze stabilized samples as soon as possible to reduce the chance of degradation. 3. Use of authentic standards: Quantify using a validated calibration curve for Etodolac and, if available, for ETO-AG. |
| Multiple peaks are observed for ETO-AG in the chromatogram. | Acyl Migration: ETO-AG can undergo intramolecular rearrangement to form positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). These isomers may have slightly different retention times. | 1. Chromatographic Separation: Optimize the HPLC/UPLC method to separate the different isomers. This may require adjusting the gradient, mobile phase composition, or using a different column. 2. Summation of Peaks: If baseline separation is not achievable, and if all isomers are expected to have a similar mass spectrometric response, consider summing the peak areas of all isomers for quantification. This approach should be validated. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (ETO-AG) is a major phase II metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1] It is formed by the conjugation of a glucuronic acid molecule to the carboxylic acid group of Etodolac. Acyl glucuronides, in general, are known to be chemically reactive and unstable.[2] Their instability can lead to two primary degradation pathways: hydrolysis back to the parent drug (Etodolac) and intramolecular acyl migration to form various positional isomers.[3] This instability poses significant challenges for the accurate measurement of ETO-AG in biological samples, which is crucial for pharmacokinetic and toxicological studies.
Q2: What are the main factors that affect the stability of this compound?
The stability of ETO-AG is primarily influenced by:
-
pH: Acyl glucuronides are generally more stable at acidic pH (around 3-5). At neutral or alkaline pH, both hydrolysis and acyl migration are accelerated.[2]
-
Temperature: Higher temperatures increase the rate of degradation. Therefore, it is essential to keep biological samples cold during collection and processing and to store them at ultra-low temperatures.[2]
-
Biological Matrix: The presence of enzymes in biological matrices, such as esterases and β-glucuronidases, can catalyze the hydrolysis of ETO-AG.[4]
Q3: What are the best practices for collecting and handling biological samples for ETO-AG analysis?
To ensure the integrity of ETO-AG in biological samples, the following practices are recommended:
-
Blood/Plasma:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on an ice bath.
-
Separate plasma by centrifugation in a refrigerated centrifuge as soon as possible.
-
Immediately after separation, acidify the plasma to pH 3-4 using a small volume of a suitable acid (e.g., citric acid or formic acid).
-
Vortex gently and freeze the stabilized plasma at -80°C.
-
-
Urine:
-
Collect urine in a container and immediately cool it on an ice bath.
-
Acidify the urine to pH 3-4.
-
Store the stabilized urine at -80°C.
-
Q4: Are there any specific inhibitors that can be added to samples to improve the stability of ETO-AG?
Yes, the addition of enzyme inhibitors can help to prevent the enzymatic degradation of ETO-AG. For instance, D-saccharic acid 1,4-lactone can be used to inhibit β-glucuronidase activity, and phenylmethylsulfonyl fluoride (B91410) (PMSF) can inhibit esterases.[4] However, the effectiveness of these inhibitors for ETO-AG should be validated for your specific experimental conditions. Acidification of the sample is often the most critical and effective stabilization step.
Q5: What is the expected half-life of this compound in biological samples?
Currently, there is limited publicly available quantitative data on the specific half-life of this compound in human plasma and urine under various pH and temperature conditions. However, based on the behavior of other NSAID acyl glucuronides, it is expected to be highly reactive, with a half-life that could be in the range of minutes to a few hours at physiological pH and temperature. For example, the degradation half-life of diclofenac (B195802) acyl glucuronide in phosphate (B84403) buffer at pH 7.4 and 37°C has been reported to be approximately 0.78 hours. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions.
Quantitative Data on Acyl Glucuronide Stability
While specific data for this compound is limited, the following table summarizes the general influence of various conditions on the stability of acyl glucuronides.
| Condition | Effect on Stability | Typical Recommendation |
| pH | More stable at acidic pH (3-5). Unstable at neutral to alkaline pH. | Acidify samples to pH 3-4 immediately after collection. |
| Temperature | Stability decreases with increasing temperature. | Keep samples on ice during processing and store at -80°C. |
| Biological Matrix | Enzymes (esterases, β-glucuronidases) can accelerate degradation. | Rapid processing and acidification. Consider the use of enzyme inhibitors. |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot samples to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound
This protocol describes a general method for assessing the stability of ETO-AG in a buffered solution.
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer at various pH values (e.g., 5.0, 6.0, 7.4, and 8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
-
Incubation:
-
Spike the ETO-AG stock solution into the pre-warmed (37°C) phosphate buffers to a final concentration of approximately 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining ETO-AG at each time point.
-
Plot the natural logarithm of the ETO-AG concentration versus time and determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Bioanalytical Method for Etodolac and this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of Etodolac and its acyl glucuronide in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of stabilized human plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Etodolac).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Etodolac and ETO-AG (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Etodolac, ETO-AG, and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of Etodolac and ETO-AG into a blank stabilized plasma matrix.
-
Analyze the calibration standards and QC samples along with the unknown samples.
-
-
Data Analysis:
-
Quantify the concentrations of Etodolac and ETO-AG in the unknown samples using the calibration curve.
-
Visualizations
Caption: Degradation of this compound.
Caption: Workflow for ETO-AG Sample Handling and Analysis.
References
- 1. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
Technical Support Center: Etodolac Acyl Glucuronide Extraction
Welcome to the technical support center for the extraction and analysis of Etodolac acyl glucuronide. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading?
Acyl glucuronides, including that of Etodolac, are known to be chemically unstable.[1] Degradation typically occurs through two primary pathways:
-
Hydrolysis: The ester linkage of the glucuronide is susceptible to cleavage, especially under alkaline or strongly acidic conditions, which reverts the metabolite back to the parent drug, Etodolac.[2][3] The presence of β-glucuronidase enzymes in biological samples can also catalyze this hydrolysis.[2][4]
-
Acyl Migration: The acyl group can migrate from the 1-β position to the 2-, 3-, and 4-positions on the glucuronic acid moiety.[1][5] This pH-dependent intramolecular rearrangement results in the formation of positional isomers that can complicate analysis and may also lead to the formation of reactive intermediates.[5][6]
To minimize degradation, it is crucial to control the pH and temperature of the sample and extraction solutions. Samples should be kept on ice and processed promptly, and the pH should be maintained in a slightly acidic range (pH 4-6) where the conjugate is most stable.[7]
Q2: What is causing the low recovery of my this compound during extraction?
Low recovery can stem from several factors:
-
Analyte Degradation: As mentioned in Q1, instability is a major issue. If the extraction conditions (e.g., pH, temperature, time) are not optimized, a significant portion of the analyte can be lost to hydrolysis or acyl migration.[6]
-
Improper Extraction Method: The polarity of this compound is significantly different from the parent drug.[8] An extraction method optimized for Etodolac may not be suitable for its glucuronide metabolite.
-
Suboptimal SPE/LLE Parameters: For Solid-Phase Extraction (SPE), issues can include incorrect sorbent selection, inadequate conditioning/equilibration, inappropriate wash solvents that elute the analyte, or an elution solvent that is too weak to desorb the analyte completely.[9] For Liquid-Liquid Extraction (LLE), the choice of organic solvent and the pH of the aqueous phase are critical for efficient partitioning.
Q3: I'm seeing significant peak tailing for my this compound peak during HPLC analysis. How can I fix this?
Peak tailing for polar, acidic compounds like acyl glucuronides on reverse-phase columns is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[8] To address this:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of the carboxylic acid group on the glucuronic acid moiety, making the molecule less polar and reducing interactions with silanols.[8]
-
Use a Different Column: Consider a column with a different stationary phase, such as one with end-capping to block residual silanols or a phenyl-hexyl phase that offers different retention mechanisms.[8]
-
Adjust Buffer Strength: Increasing the concentration of the buffer in the mobile phase can help mask the silanol groups and improve peak shape.
Q4: How can I prevent the back-conversion of the glucuronide to the parent drug during sample handling and storage?
To ensure the accurate measurement of both the parent drug and its glucuronide, samples must be stabilized immediately after collection.[7]
-
Immediate Cooling & Freezing: Keep biological samples (plasma, urine) on ice immediately after collection and freeze them at -70°C or lower for long-term storage.
-
pH Adjustment: Acidify the samples by adding a small volume of an acidic buffer or agent like formic acid to lower the pH, which increases the stability of the acyl glucuronide.[7][10]
-
Enzyme Inhibition: If enzymatic degradation is suspected, especially in matrices like tissue homogenates, consider adding β-glucuronidase inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency / Poor Recovery | 1. Analyte Instability: pH of sample/solvents is too high or low; extraction temperature is too high.[1][2] 2. SPE Sorbent Incompatibility: The chosen sorbent (e.g., C18, MAX) is not retaining the analyte or is binding it irreversibly. 3. Improper SPE Wash Step: The wash solvent is too strong and is eluting the this compound.[9] 4. Incomplete SPE Elution: The elution solvent is too weak to fully desorb the analyte from the sorbent.[9] 5. LLE Partitioning Issues: The pH of the aqueous phase or the choice of organic solvent is not optimal for partitioning the polar glucuronide. | 1. Maintain sample and solutions on ice. Adjust pH of the sample matrix to ~4-5 before extraction. Minimize extraction time. 2. Test different sorbents. A mixed-mode anion exchange (MAX) sorbent may be effective due to the negatively charged carboxylic acid group. For reversed-phase, ensure proper sample acidification. 3. Use a weaker wash solvent (e.g., higher aqueous content, lower organic modifier percentage). 4. Increase the strength of the elution solvent (e.g., increase organic content, add a small amount of base like ammonium (B1175870) hydroxide (B78521) to ionize the analyte and break its interaction with the sorbent). 5. For LLE, acidify the aqueous phase to suppress ionization and use a more polar extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether). |
| High Variability in Results | 1. Inconsistent Sample Handling: Differences in time between sample collection and processing or storage conditions. 2. Acyl Migration: Formation of isomers leading to inconsistent quantification depending on the integration method.[1] 3. Incomplete Hydrolysis (if measuring total Etodolac): The enzymatic or chemical hydrolysis step is not proceeding to completion.[3] | 1. Standardize the entire sample handling workflow, from collection to extraction. Use an internal standard to correct for variability. 2. Ensure consistent, acidic pH throughout the process to minimize migration. If isomers are present, ensure the chromatographic method separates them or that they are co-eluted and integrated as a single peak if appropriate. 3. Optimize hydrolysis conditions: enzyme concentration, incubation time, temperature, and pH.[3] |
| Parent Drug Interference | 1. In-source Fragmentation (LC-MS/MS): The glucuronide fragments in the mass spectrometer's source to produce the same parent ion as Etodolac.[6] 2. Hydrolysis during Extraction/Analysis: The glucuronide is converting back to the parent drug before or during analysis.[6] | 1. Achieve chromatographic separation of Etodolac and its acyl glucuronide. The glucuronide is more polar and should elute earlier on a reverse-phase column.[8] 2. Optimize the MS source conditions (e.g., reduce cone voltage) to minimize fragmentation. 3. Maintain acidic and cold conditions throughout sample preparation and analysis to prevent hydrolysis. |
Impact of pH on Acyl Glucuronide Stability (Conceptual)
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4 | Moderate to Low | Acid-catalyzed hydrolysis |
| 4 - 6 | High | Minimal degradation |
| 7.4 (Physiological) | Low | Acyl migration and hydrolysis[5][6] |
| > 8 | Very Low | Base-catalyzed hydrolysis[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline using a mixed-mode anion exchange (MAX) sorbent, which is often effective for acidic compounds. Optimization is required.
Materials:
-
MAX SPE Cartridge (e.g., 30 mg, 1 mL)
-
Biological matrix (e.g., plasma, urine), pre-treated with an internal standard
-
Phosphoric Acid
-
Methanol
-
Deionized Water
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)
-
Centrifuge, SPE Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To 500 µL of sample, add 500 µL of 4% phosphoric acid in water to acidify and precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 4°C for 10 minutes at >10,000 x g.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Deionized Water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of Methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of Elution Solvent (5% Ammonium Hydroxide in Methanol) into a clean collection tube. The basic nature of this solvent will ionize the acidic analyte, disrupting its interaction with the anion-exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex to ensure complete dissolution before analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a starting point for extracting the glucuronide from an aqueous matrix.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard
-
Formic Acid
-
Ethyl Acetate (or other suitable organic solvent like MTBE)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of the sample into a clean centrifuge tube.
-
Add the internal standard.
-
Add 20 µL of 1M Formic Acid to acidify the sample to pH ~4. Vortex briefly.
-
-
Extraction:
-
Add 2 mL of Ethyl Acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes at >3,000 x g to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex to ensure complete dissolution before analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low analyte recovery.
Caption: Instability pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 6. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry In-Source Fragmentation of Acyl Glucuronides
Welcome to the technical support center for mass spectrometry analysis of acyl glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the in-source fragmentation of these often-labile metabolites.
Frequently Asked Questions (FAQs)
Q1: What are acyl glucuronides and why are they challenging to analyze by mass spectrometry?
Acyl glucuronides are metabolites formed by the conjugation of a carboxylic acid-containing molecule (aglycone) with glucuronic acid. They are known to be chemically unstable and can undergo intramolecular rearrangement (acyl migration) and hydrolysis.[1][2] In the context of mass spectrometry, their primary challenge lies in their propensity for in-source fragmentation, where the glucuronic acid moiety is cleaved off within the ion source, leading to the generation of an ion with the same mass-to-charge ratio (m/z) as the parent drug (aglycone).[3][4] This can interfere with the accurate quantification of both the acyl glucuronide and the aglycone.
Q2: What is the primary mechanism of in-source fragmentation of acyl glucuronides?
The most common in-source fragmentation pathway for acyl glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da).[4] This occurs when the protonated or deprotonated acyl glucuronide molecule becomes energetically unstable in the ion source, leading to the cleavage of the ester bond connecting the aglycone and the glucuronic acid. The resulting fragment ion corresponds to the protonated or deprotonated aglycone.
Q3: What are the main factors influencing the extent of in-source fragmentation?
Several experimental parameters can significantly influence the degree of in-source fragmentation:
-
Cone Voltage/Fragmentor Voltage: This is one of the most critical parameters. Higher cone or fragmentor voltages increase the energy of the ions entering the mass spectrometer, leading to more extensive fragmentation.[5][6]
-
Ionization Mode: Positive electrospray ionization (ESI+) often results in more pronounced in-source fragmentation compared to negative electrospray ionization (ESI-).[7]
-
Source Temperature: While generally considered less critical than cone voltage, high source temperatures can contribute to the thermal degradation of labile acyl glucuronides, potentially increasing fragmentation.[5][6]
-
Mobile Phase Composition: The pH and composition of the mobile phase can affect the stability of the acyl glucuronide and its ionization efficiency, indirectly influencing in-source fragmentation.
-
Analyte Structure: The inherent stability of the acyl glucuronide itself, which is dependent on the structure of the aglycone, plays a significant role in its susceptibility to fragmentation.
Q4: How can I minimize in-source fragmentation of my acyl glucuronide analyte?
Minimizing in-source fragmentation is crucial for accurate analysis. Here are some effective strategies:
-
Optimize Cone/Fragmentor Voltage: Use the lowest possible cone or fragmentor voltage that still provides adequate sensitivity for the intact acyl glucuronide.[5][6]
-
Utilize Negative Ionization Mode (ESI-): Whenever possible, analyze acyl glucuronides in negative ion mode, as it generally produces less in-source fragmentation compared to positive ion mode.[7]
-
Form Ammonium (B1175870) Adducts in Positive Mode: If positive ion mode is necessary, try to form the ammonium adduct [M+NH4]+ of the parent drug. Studies have shown that the acyl glucuronide does not typically fragment to form this adduct in-source.[7]
-
Chromatographic Separation: Ensure baseline chromatographic separation of the acyl glucuronide from the parent aglycone. This is essential to prevent the in-source fragment from interfering with the quantification of the aglycone.[1][2]
-
Maintain Low Source Temperature: Keep the ion source temperature as low as reasonably possible without compromising desolvation efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of acyl glucuronides by LC-MS/MS.
Problem 1: Overestimation of the Parent Drug (Aglycone) Concentration
| Possible Cause | Suggested Solution |
| Significant in-source fragmentation of the acyl glucuronide. | 1. Lower the cone/fragmentor voltage. Perform a voltage ramp experiment to find the optimal value that minimizes fragmentation while maintaining sufficient signal for the acyl glucuronide. 2. Switch to negative ionization mode (ESI-). This is often the most effective way to reduce in-source fragmentation. 3. If using ESI+, try to form and monitor the [M+NH4]+ adduct of the parent drug. This can help to differentiate the true parent drug signal from the in-source fragment. 4. Improve chromatographic separation. Ensure complete baseline separation between the acyl glucuronide and the parent drug. |
| Co-elution of an isomeric metabolite that fragments to the aglycone. | Optimize the chromatographic method. Experiment with different columns, mobile phase compositions (pH, organic modifier), and gradients to resolve all isomers. |
| Hydrolysis of the acyl glucuronide in the sample or autosampler. | 1. Ensure proper sample handling and storage. Keep samples on ice or at 4°C and analyze them as quickly as possible. Acidifying the sample can sometimes improve stability. 2. Cool the autosampler. Set the autosampler temperature to 4°C to minimize degradation of the analyte while waiting for injection. |
Problem 2: Poor Sensitivity for the Intact Acyl Glucuronide
| Possible Cause | Suggested Solution |
| Excessive in-source fragmentation. | Follow the steps outlined in Problem 1 to minimize fragmentation. By reducing fragmentation, the signal for the intact molecular ion should increase. |
| Poor ionization efficiency. | 1. Optimize mobile phase pH. For ESI-, a slightly basic mobile phase may improve ionization. For ESI+, a slightly acidic mobile phase is typically used. 2. Experiment with different mobile phase additives. Ammonium acetate (B1210297) or ammonium formate (B1220265) can sometimes enhance ionization. |
| Analyte degradation. | Review sample preparation and storage procedures. Ensure that the acyl glucuronide is not degrading before it reaches the mass spectrometer. |
Problem 3: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Suggested Solution |
| Variable in-source fragmentation between runs. | 1. Ensure the mass spectrometer is properly calibrated and tuned. 2. Check for fluctuations in source conditions. Monitor source temperature and gas flows to ensure they are stable. 3. Minimize matrix effects. Use an appropriate internal standard (ideally a stable isotope-labeled version of the acyl glucuronide) and consider different sample preparation techniques (e.g., solid-phase extraction) to reduce matrix interference. |
| Acyl migration (isomerization) occurring in the sample. | 1. Analyze samples promptly after preparation. 2. Keep samples at low temperatures. 3. If possible, develop a chromatographic method that separates the different isomers. This will allow for the accurate quantification of the primary 1-β-O-acyl glucuronide. |
Quantitative Data
While specific quantitative data on the percentage of in-source fragmentation can be highly dependent on the specific compound, instrument, and experimental conditions, the following table provides a qualitative summary of the expected trends based on available literature.
| Parameter | Change | Expected Impact on In-Source Fragmentation | Reference |
| Cone/Fragmentor Voltage | Increase | Significant Increase | [5][6] |
| Decrease | Significant Decrease | [5][6] | |
| Ionization Mode | ESI+ vs. ESI- | Generally Higher in ESI+ | [7] |
| Source Temperature | Increase | Potential Increase (analyte dependent) | [5][6] |
| Decrease | Potential Decrease | [5][6] | |
| Mobile Phase Additive | Ammonium (NH4+) | Can eliminate interference in ESI+ by forming [M+NH4]+ adduct of the aglycone | [7] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for the Analysis of Acyl Glucuronides in Human Plasma
This protocol provides a starting point for developing a robust LC-MS/MS method for acyl glucuronide analysis. Optimization will be required for specific analytes.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled acyl glucuronide or a structurally related compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), preferably in negative mode.
-
MS Parameters (to be optimized):
-
Ion Spray Voltage: -4500 V (for ESI-).
-
Source Temperature: 400°C.
-
Cone Voltage: Start with a low value (e.g., 20-30 V) and optimize.
-
Collision Energy: Optimize for the specific MRM transitions.
-
-
MRM Transitions:
-
Acyl Glucuronide: [M-H]- -> [Aglycone-H]- or other characteristic fragment.
-
Aglycone: [Aglycone-H]- -> Characteristic fragment.
-
Protocol 2: In Vitro Acyl Glucuronide Stability Assay
This protocol is designed to assess the chemical stability of an acyl glucuronide in a buffered solution, monitoring for both hydrolysis and acyl migration.
1. Incubation
-
Prepare a stock solution of the acyl glucuronide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a 100 mM phosphate (B84403) buffer at pH 7.4.
-
Initiate the reaction by adding a small volume of the acyl glucuronide stock solution to the pre-warmed (37°C) phosphate buffer to achieve a final concentration of approximately 10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the stability.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
2. Sample Analysis
-
Analyze the quenched samples by LC-MS/MS using a method that can chromatographically separate the parent acyl glucuronide, its isomers (from acyl migration), and the aglycone (from hydrolysis).
-
Monitor the peak areas of the acyl glucuronide, its isomers, and the aglycone over time.
3. Data Analysis
-
Plot the natural logarithm of the peak area of the 1-β-O-acyl glucuronide versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
The half-life (t1/2) of the acyl glucuronide can be calculated using the equation: t1/2 = 0.693 / k.
-
The formation of isomers and the aglycone can be plotted as peak area versus time to visualize the degradation pathways.
Visualizations
Caption: In-source fragmentation of an acyl glucuronide.
Caption: Troubleshooting workflow for high aglycone signal.
Caption: Experimental workflow for acyl glucuronide analysis.
References
- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming analytical challenges in acyl glucuronide quantification
Welcome to the technical support center for acyl glucuronide (AG) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering analytical challenges with these unstable metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of my parent drug overestimated in the presence of its acyl glucuronide metabolite?
A1: Overestimation of the parent drug (aglycone) is a common issue stemming from the instability of the acyl glucuronide.[1][2][3] Acyl glucuronides can hydrolyze back to the parent drug under physiological pH conditions (around 7.4) during sample collection, storage, and analysis.[1] This ex vivo conversion artificially inflates the measured concentration of the aglycone. Additionally, in-source fragmentation within the mass spectrometer can cause the acyl glucuronide to yield the same precursor ion as the parent drug, leading to analytical interference.[1][3]
Q2: I'm observing multiple peaks for my acyl glucuronide metabolite in my chromatogram. What are these, and how do I deal with them?
A2: The multiple peaks are likely positional isomers of your acyl glucuronide.[4][5] The acyl group can migrate from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, and C-4 positions.[4] This process, known as intramolecular rearrangement or "acyl migration," is pH-dependent and results in isomers that are often difficult to separate chromatographically.[4][5] To address this, you will need to develop a robust chromatographic method capable of resolving these isomers, which may involve experimenting with different columns, mobile phases, and gradient elution profiles.[5]
Q3: How can I prevent the degradation of acyl glucuronides in my biological samples?
A3: Preventing degradation requires immediate and careful sample handling. The key is to lower both the pH and the temperature of the sample as quickly as possible after collection.[6][7][8][9] This inhibits the enzymatic and chemical hydrolysis and slows down acyl migration.[6] Acidifying the sample to a pH of 3-4 and keeping it on ice or frozen is a widely recommended strategy.[2][5]
Q4: What are the best storage conditions for plasma samples containing acyl glucuronides?
A4: For long-term stability, samples should be stored at ultra-low temperatures, such as -70°C or below. However, even at these temperatures, degradation can occur over time. It is crucial to minimize freeze-thaw cycles.[2] The stability of acyl glucuronides is highly dependent on the specific compound, pH, and temperature.[9][10] Therefore, it is essential to perform stability studies for your specific analyte under your intended storage conditions.
Q5: I don't have a synthetic standard for my acyl glucuronide metabolite. How can I quantify it?
A5: Quantifying an acyl glucuronide without an authentic standard is challenging but possible through indirect methods.[11] One common approach is to hydrolyze the acyl glucuronide to its parent aglycone using a base like sodium hydroxide.[11] The concentration of the aglycone is measured before and after hydrolysis, and the difference is used to estimate the concentration of the acyl glucuronide.[11] However, this method has potential interferences and requires careful validation.[11] Another semi-quantitative approach involves using a radiolabeled parent compound and correlating the radioactive response of the metabolite to its LC-MS/MS response.[6]
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Variability in Acyl Gluronide Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Immediately after collection, acidify the sample (e.g., with formic or citric acid) and cool to 4°C or below.[6][9] | Minimized hydrolysis and acyl migration, leading to more consistent measurements.[8] |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing, temperatures, and procedures for all samples. | Reduced variability between samples and batches. |
| Freeze-Thaw Instability | Aliquot samples upon first collection to avoid multiple freeze-thaw cycles.[2] | Prevention of degradation caused by repeated freezing and thawing. |
| Matrix Effects | Evaluate and minimize matrix effects by using a stable isotope-labeled internal standard for the acyl glucuronide if available, or by optimizing sample preparation (e.g., solid-phase extraction). | Improved accuracy and precision of the quantification. |
Issue 2: Chromatographic Problems - Isomer Co-elution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Develop a dedicated LC method to separate the 1-β-O-acyl glucuronide from its isomers. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., ammonium (B1175870) acetate, formic acid) in a gradient elution.[5] | Baseline or near-baseline separation of the isomers, allowing for accurate quantification of the target analyte.[12] |
| On-column Degradation | Ensure the mobile phase pH is acidic to maintain the stability of the acyl glucuronide during the chromatographic run. | Reduced on-column degradation and improved peak shape. |
Experimental Protocols
Protocol 1: Sample Stabilization for Acyl Glucuronide Analysis
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Plasma Separation: Centrifuge the blood at 4°C as soon as possible (ideally within 30 minutes of collection) to separate the plasma.
-
Acidification: Transfer the plasma to a new tube and immediately add an acidifier (e.g., a small volume of 1M citric acid or formic acid) to lower the pH to approximately 3-4.[5]
-
Storage: Vortex the acidified plasma briefly and store it at -70°C or colder until analysis.
Protocol 2: Indirect Quantification by Alkaline Hydrolysis
-
Initial Aglycone Measurement: Take an aliquot of the sample and analyze it using a validated LC-MS/MS method to determine the initial concentration of the parent aglycone.
-
Alkaline Hydrolysis: To a separate aliquot of the same sample, add a specific volume of a strong base (e.g., 1N sodium hydroxide) to hydrolyze the acyl glucuronide.[11] The exact conditions (time, temperature, base concentration) need to be optimized for the specific acyl glucuronide.[11]
-
Neutralization: After incubation, neutralize the sample with an equivalent amount of acid.
-
Final Aglycone Measurement: Analyze the hydrolyzed and neutralized sample using the same LC-MS/MS method to determine the total concentration of the aglycone.
-
Calculation: The concentration of the acyl glucuronide is estimated by subtracting the initial aglycone concentration from the total aglycone concentration measured after hydrolysis.
Visualizations
Caption: Acyl migration pathway of acyl glucuronides.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Etodolac and its Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of etodolac (B1671708) and its primary metabolite, etodolac-acyl-glucuronide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC and UHPLC separation of etodolac and its more polar glucuronide metabolite.
| Problem | Potential Cause | Recommended Solution |
| Poor retention of etodolac glucuronide (elutes near the void volume) | The highly polar nature of the glucuronide metabolite leads to weak interaction with the nonpolar C18 stationary phase. | 1. Increase the aqueous component of the mobile phase (e.g., from 70% to 90% water/buffer) at the start of the gradient. 2. Use a column with a more polar stationary phase , such as a polar-embedded or a phenyl-hexyl column, which can offer different selectivity. 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase methods fail to provide adequate retention. |
| Peak tailing for etodolac | Secondary interactions between the acidic etodolac and active sites (silanols) on the silica-based column packing. | 1. Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or phosphoric acid to suppress the ionization of silanol (B1196071) groups. 2. Use a high-purity, end-capped C18 column to minimize the number of available silanol groups. 3. Add a competing base , such as a low concentration of triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups. |
| Peak fronting or splitting for etodolac glucuronide | This can be caused by injecting the sample in a solvent that is much stronger (less polar) than the initial mobile phase, or by column overload. | 1. Ensure the sample is dissolved in the initial mobile phase or a solvent with a weaker elution strength.[1] 2. Reduce the injection volume or the sample concentration to avoid overloading the column. 3. Check for and eliminate any dead volume in the system connections between the injector, column, and detector. |
| Poor resolution between etodolac and other matrix components | The mobile phase composition may not be optimal for separating etodolac from other compounds in the sample. | 1. Adjust the organic modifier-to-aqueous buffer ratio in the mobile phase. 2. Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can alter the selectivity of the separation. 3. Optimize the gradient slope ; a shallower gradient can improve the resolution of closely eluting peaks. |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or inadequate column equilibration. | 1. Ensure the mobile phase is thoroughly degassed and that the pump is delivering a consistent composition. 2. Use a column oven to maintain a stable temperature throughout the analysis. 3. Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the initial mobile phase conditions. |
| Loss of signal or sensitivity for etodolac glucuronide | The glucuronide may be unstable and prone to hydrolysis back to the parent drug, especially at certain pH values. | 1. Keep the sample and standard solutions in a cooled autosampler (4-8 °C). 2. Use a mobile phase with a slightly acidic pH (e.g., pH 4-6) to improve the stability of the acyl glucuronide. 3. Minimize sample processing time before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating etodolac and its glucuronide?
A1: The primary challenge is the significant difference in polarity between the relatively nonpolar parent drug, etodolac, and its highly polar metabolite, etodolac glucuronide. In reversed-phase chromatography, this often results in poor retention for the glucuronide, causing it to elute very early, potentially with interferences from the solvent front.
Q2: Which type of column is best suited for this separation?
A2: A high-purity, end-capped C18 column is a good starting point. However, for better retention of the polar glucuronide, a column with a polar-embedded stationary phase or a phenyl-hexyl phase may provide better results. For very challenging separations where the glucuronide is unretained, a HILIC column could be considered.
Q3: Why is the peak shape of my etodolac glucuronide peak poor?
A3: Poor peak shape for polar analytes like glucuronides can be due to several factors. Injecting the sample in a solvent stronger than the mobile phase can cause distortion. Additionally, secondary interactions with the stationary phase or issues with the column itself (e.g., voids) can lead to peak tailing or fronting.
Q4: Is a gradient or isocratic elution better for this separation?
A4: A gradient elution is generally recommended. This allows for a high aqueous content at the beginning of the run to retain the polar etodolac glucuronide, followed by an increase in the organic solvent concentration to elute the more nonpolar etodolac in a reasonable time with good peak shape.
Q5: What detection method is most suitable for etodolac and its glucuronide?
A5: UV detection at a wavelength of approximately 227 nm or 274 nm is suitable for both compounds.[2] However, for higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the preferred method.[3]
Q6: How can I confirm the identity of the etodolac glucuronide peak?
A6: The most definitive way to confirm the identity of the glucuronide peak is by using LC-MS/MS. The mass spectrometer can detect the specific mass-to-charge ratio (m/z) of the etodolac glucuronide.
Experimental Protocols
LC-MS/MS Method for the Determination of Etodolac and Etodolac Glucuronide
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrumentation: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the analytes)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for etodolac and its glucuronide need to be determined by infusing standard solutions of each compound into the mass spectrometer.
-
Data Presentation
The following table summarizes typical chromatographic parameters for etodolac based on published methods. The values for etodolac glucuronide are expected based on its higher polarity and may vary significantly depending on the specific method used.
| Compound | Typical Retention Time (min) | Stationary Phase | Mobile Phase | Reference |
| Etodolac | 5.30 | C18 | Gradient: Acetonitrile/Buffer | [2] |
| Etodolac | 7.86 | C18 | Isocratic: Methanol/Acetonitrile/Water | |
| Etodolac Glucuronide | < 3.0 (Expected) | C18 | Gradient: Acetonitrile/Buffer | N/A |
Visualizations
Caption: Experimental workflow for the bioanalysis of etodolac and its glucuronide.
Caption: Troubleshooting decision tree for chromatographic issues.
References
Minimizing back-conversion of acyl glucuronides during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the back-conversion of acyl glucuronides during analysis. Acyl glucuronides, common metabolites of carboxylic acid-containing drugs, are notoriously unstable, which can lead to inaccurate quantification of both the metabolite and the parent drug.[1] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative stability data to help you ensure the integrity of your bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are acyl glucuronides and why are they a concern in bioanalysis?
Acyl glucuronides are metabolites formed by the conjugation of a carboxylic acid group of a drug or xenobiotic with glucuronic acid.[2] While glucuronidation is typically a detoxification pathway that facilitates excretion, acyl glucuronides are chemically reactive metabolites.[3][4] Their instability can lead to several analytical challenges, including:
-
Hydrolysis (Back-Conversion): The acyl glucuronide can hydrolyze back to the parent drug (aglycone), leading to an overestimation of the parent drug concentration and an underestimation of the metabolite concentration.[5][6]
-
Intramolecular Migration (Isomerization): The acyl group can migrate from its initial C-1 position on the glucuronic acid ring to other positions (C-2, C-3, C-4), forming various positional isomers.[2][7] These isomers may have different chemical and pharmacological properties and can complicate chromatographic analysis.[8]
-
Covalent Binding: Due to their reactivity, acyl glucuronides can covalently bind to proteins and other macromolecules, which has been associated with idiosyncratic drug toxicity.[9]
Q2: What are the primary factors that influence the stability of acyl glucuronides?
The stability of acyl glucuronides is influenced by several factors:
-
pH: Acyl glucuronides are most unstable at neutral to alkaline pH (pH > 7), which promotes both hydrolysis and acyl migration.[3][10] They are significantly more stable under acidic conditions (pH 3-5).[11]
-
Temperature: Higher temperatures accelerate the degradation of acyl glucuronides.[1][4] Therefore, it is crucial to keep samples cool during collection, processing, and storage.
-
Matrix Effects: The presence of enzymes like β-glucuronidases and esterases in biological matrices (e.g., plasma, urine) can enzymatically hydrolyze acyl glucuronides.
-
Structure of the Aglycone: The chemical structure of the parent drug can also affect the stability of its acyl glucuronide metabolite.[2]
Q3: What are the general best practices for handling samples containing acyl glucuronides?
To minimize the back-conversion and degradation of acyl glucuronides, the following best practices are recommended:
-
Immediate Cooling: Cool blood samples immediately after collection (e.g., in an ice bath).
-
Rapid Processing: Process samples as quickly as possible to separate plasma or serum.
-
Acidification: Acidify plasma or urine samples to a pH of 3-5 immediately after separation.[11]
-
Low-Temperature Storage: Store stabilized samples at ultra-low temperatures (-70°C or -80°C).
-
Use of Inhibitors: In some cases, the addition of β-glucuronidase or esterase inhibitors may be necessary.
Troubleshooting Guide
Problem 1: I am observing unexpectedly high concentrations of the parent drug and low or undetectable levels of the acyl glucuronide metabolite.
| Possible Cause | Suggested Solution |
| Back-conversion due to improper sample handling. | Review your sample collection and processing workflow. Ensure that samples are immediately cooled and acidified to the optimal pH range (3-5) after collection. Minimize the time samples spend at room temperature. |
| Hydrolysis during sample storage. | Verify that your samples are stored at an appropriate low temperature (e.g., -80°C). Check for any freeze-thaw cycles, as these can accelerate degradation. |
| Enzymatic degradation. | Consider adding broad-spectrum esterase and β-glucuronidase inhibitors to your collection tubes, especially if working with matrices known to have high enzymatic activity. |
| In-source fragmentation during MS analysis. | Optimize your mass spectrometry source conditions to minimize in-source fragmentation of the acyl glucuronide, which can artificially inflate the parent drug signal.[6] This can be achieved by using a less energetic ionization source or by optimizing cone voltage/fragmentor voltage. |
Problem 2: My chromatogram shows multiple peaks for the acyl glucuronide metabolite, making quantification difficult.
| Possible Cause | Suggested Solution |
| Intramolecular acyl migration. | This is likely due to the formation of positional isomers. To minimize this, ensure that samples are kept at a low pH and temperature throughout the analytical process. Use an analytical method that can chromatographically resolve the 1-β-O-acyl glucuronide from its isomers.[8] |
| Anomerization. | At lower pH values, reversible anomerization can occur, leading to the formation of α-isomers.[3] While challenging to completely avoid, maintaining a consistent and optimized acidic pH can help in achieving reproducible results. |
Quantitative Data on Acyl Glucuronide Stability
The stability of acyl glucuronides is highly dependent on the specific compound, pH, and temperature. The following tables provide a summary of half-life data for selected acyl glucuronides under different conditions.
Table 1: Half-life (t½) of Selected Acyl Glucuronides in pH 7.4 Buffer
| Compound | Half-life (hours) at 37°C |
| Tolmetin Acyl Glucuronide | < 0.5 |
| Diclofenac Acyl Glucuronide | 0.51 |
| Valproic Acid Acyl Glucuronide | 79 |
Data compiled from multiple sources.[2]
Table 2: Effect of pH on the Stability of Tolmetin Glucuronide
| pH | Half-life (hours) |
| 5.0 | Stable |
| 6.0 | 18.2 |
| 7.0 | 1.8 |
| 7.4 | 0.8 |
| 8.0 | 0.3 |
This table illustrates the significant impact of pH on acyl glucuronide stability.[10]
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Stabilization
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA) that have been pre-chilled on ice.
-
Immediate Cooling: Place the collected blood tubes immediately into an ice-water bath.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Transfer: Immediately transfer the supernatant (plasma) to pre-chilled polypropylene (B1209903) tubes.
-
Acidification: For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 20 µL of 1 M citric acid or phosphoric acid) to adjust the pH to between 3 and 4. The exact volume and type of acid should be optimized for your specific analyte and matrix.[11]
-
Mixing: Gently vortex the acidified plasma for 5-10 seconds to ensure thorough mixing.
-
Storage: Immediately store the stabilized plasma samples at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Acyl Glucuronides
This is a general protocol and should be optimized for the specific analyte of interest.
-
Sample Preparation (Protein Precipitation):
-
Thaw the stabilized plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. The acetonitrile should also be acidified (e.g., with 0.1% formic acid) to maintain the acidic environment.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with an acidic modifier (e.g., 0.1% formic acid).
-
Gradient: A gradient elution is typically required to separate the acyl glucuronide from the parent drug and its isomers.
-
Column Temperature: Maintain a low column temperature (e.g., 20°C) to minimize on-column degradation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions:
-
Parent Drug: Select a specific precursor-to-product ion transition.
-
Acyl Glucuronide: The most common transition is the precursor ion [M-H]⁻ or [M+H]⁺ to the product ion corresponding to the aglycone (loss of 176 Da for the glucuronic acid moiety).
-
-
Source Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize sensitivity and minimize in-source fragmentation.
-
Visualizations
Caption: Instability pathways of acyl glucuronides.
Caption: Recommended workflow for sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of etodolac metabolites
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of etodolac (B1671708) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of etodolac metabolites?
A1: Matrix effects are the alteration of ionization efficiency, leading to either suppression or enhancement of the analyte signal, by co-eluting, undetected components in the sample matrix.[1] In the analysis of etodolac metabolites from biological samples like plasma, this can cause inaccurate quantification, poor reproducibility, and decreased sensitivity.[1] Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[1]
Q2: I'm observing significant ion suppression for a hydroxylated etodolac metabolite. What is the most likely cause?
A2: A common cause of ion suppression in plasma samples is the presence of phospholipids.[1] If your sample preparation method is a simple protein precipitation (PPT), it may not be effectively removing these phospholipids, leading them to co-elute with your analyte and interfere with its ionization.[1]
Q3: How can I determine the extent of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify at what retention times ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[1][2]
-
Post-Extraction Spike (Quantitative): This method provides a quantitative measure of the matrix effect. The peak response of an analyte in a neat solution is compared to the response of a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process.[1][2] The matrix factor (MF) is calculated, where an MF of less than 1 indicates suppression and an MF greater than 1 indicates enhancement.[2]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1] The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate correction of any signal suppression or enhancement.
Troubleshooting Guide
Issue: Poor peak shape and/or low signal intensity for etodolac metabolites.
This issue often points to significant ion suppression. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for minimizing matrix effects. Below is a comparison of common methods for extracting etodolac and its metabolites from plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile). | Analyte is partitioned between two immiscible liquid phases. | Analyte is retained on a solid sorbent while interferences are washed away. |
| Selectivity | Low; does not effectively remove phospholipids. | Moderate; cleaner than PPT but can co-extract some interfering substances. | High; sorbent chemistry can be tailored for cleaner extracts.[3] |
| Recovery | Variable, often lower due to analyte loss with precipitated protein. | Generally good, but can be affected by solvent choice and pH. | Typically the highest and most reproducible recovery.[3] |
| Matrix Effect | High potential for ion suppression due to residual phospholipids. | Reduced matrix effects compared to PPT. | Lowest matrix effects due to efficient removal of interferences.[3] |
| Throughput | High; simple and fast procedure. | Lower; more manual steps and potential for emulsion formation. | High; easily automated.[3] |
| Recommendation | Suitable for initial screening but not recommended for quantitative bioanalysis where accuracy is critical. | A good balance between cleanliness and cost for smaller-scale studies. | Recommended for high-throughput, validated bioanalytical methods requiring minimal matrix effects.[3] |
Experimental Protocols & Methodologies
Etodolac Metabolism
Etodolac undergoes both Phase I (hydroxylation) and Phase II (glucuronidation) metabolism. The R-enantiomer is preferentially hydroxylated by CYP2C9, while the S-enantiomer is a preferred substrate for glucuronidation by UGT1A9.
Caption: Metabolic pathway of Etodolac.
Protocol: Assessing Matrix Effects
The following diagram outlines the workflow for both qualitative and quantitative assessment of matrix effects.
Caption: Workflow for assessing matrix effects.
Detailed Steps for Post-Extraction Spike:
-
Prepare Set A: Create a standard solution of the etodolac metabolite in a neat solvent (e.g., mobile phase or reconstitution solvent) at a specific concentration (e.g., low and high QC levels).
-
Prepare Set B: Take at least six different lots of blank biological matrix (e.g., plasma). Process these blank samples using your validated extraction procedure. After the final extraction step (e.g., before injection), spike the extracted matrix with the etodolac metabolite to the same concentration as in Set A.
-
Analysis: Inject and analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of matrix:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Internal Standard Normalized MF: If using an internal standard (IS), calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The goal is for this value to be close to 1.0, indicating the IS effectively tracks and corrects for the matrix effect.[2]
-
References
Troubleshooting poor peak shape in etodolac glucuronide chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of etodolac (B1671708) and its glucuronide metabolite.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and precision of your analytical results by affecting resolution and integration. This section addresses the common causes and solutions for these issues.
Q1: My etodolac glucuronide peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar, acidic compounds like etodolac glucuronide on reverse-phase columns.[1][2]
Common Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of tailing for polar analytes is often the interaction between the analyte and ionized residual silanol groups on the silica-based stationary phase.[2][3][4] Basic compounds are particularly susceptible to these interactions.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) ensures that the silanol groups are protonated, minimizing these secondary interactions.[1][2] This also suppresses the ionization of the carboxylic acid group on etodolac and its glucuronide, increasing retention and potentially improving resolution.[2]
-
Solution 2: Use End-Capped Columns: Employ a high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, reducing their availability for secondary interactions.[4][5]
-
Solution 3: Add an Acidic Modifier: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can help suppress silanol interactions.[6]
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak tailing affecting all peaks.[1][7]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[7] Physical degradation, such as a void at the column inlet, can also be a cause.[1]
-
Solution 1: Use Guard Columns: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[1]
-
Solution 2: Flush the Column: If a blockage is suspected, reverse the column and flush it with a strong solvent to remove contamination.[1] If this doesn't resolve the issue, the column may need replacement.[4]
-
Q2: My peaks are fronting. Why is this happening and what should I do?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[1]
Common Causes & Solutions:
-
Sample Overload: This can be either mass overload (too much analyte) or volume overload (too large an injection volume).[10][11] This can cause saturation of the stationary phase, leading to some analyte molecules eluting faster.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte band to spread and elute unevenly, resulting in fronting.[7][10] This often affects the earliest eluting peaks the most.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[12] If a different solvent must be used, it should be weaker than or of a similar strength to the mobile phase.
-
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven distribution onto the column and cause fronting.[1]
-
Solution: Ensure the sample is completely dissolved before injection. This may require changing the sample solvent or reducing the concentration.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet or a collapse of the packed bed, can lead to fronting peaks.[1][10] This can be caused by operating outside the column's recommended pH or temperature limits.[1]
-
Solution: If a column void is suspected, replacing the column is often the only solution.[11] Always operate the column within the manufacturer's specified limits.
-
Q3: I am observing split peaks for etodolac glucuronide. What does this mean?
Split peaks can appear as a "twin" peak or a significant shoulder on the main peak.[1] This issue can affect a single peak or all peaks in the chromatogram.
Common Causes & Solutions:
-
Blocked Column Frit: If all peaks are splitting, a common cause is a partially blocked inlet frit on the column.[1][13] This disrupts the even flow of the sample onto the column.[14]
-
Column Void/Channeling: A void or channel in the stationary phase at the head of the column can cause the sample to travel through different paths, resulting in split peaks for all analytes.[1][13]
-
Solution: This type of column damage is irreversible, and the column must be replaced.[13]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early-eluting peaks.[16][17]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Co-eluting Interference: If only a single peak is split, it may be due to a co-eluting compound.[8]
Experimental Protocols & Data
Sample HPLC Method for Etodolac and Metabolites
This protocol provides a starting point for the analysis of etodolac and its glucuronide metabolite. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Component A: 75 mM Ammonium Formate buffer, pH adjusted to 2.5 with formic acid.[2]
-
Component B: Acetonitrile (B52724).
-
-
Gradient/Isocratic: Start with an isocratic mixture, for example, 40:60 (v/v) of A:B.[2] A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, may be necessary to resolve the more polar glucuronide from the parent drug and other metabolites.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 221 nm or 260 nm.
-
Injection Volume: 5-20 µL.[18]
-
Sample Preparation: Dissolve standards and samples in the initial mobile phase composition.
Table 1: Example Chromatographic Conditions for Etodolac Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | Etodolac & Metabolites | Etodolac & Paracetamol | Etodolac & Impurity-H |
| Column | C18 | Symmetry C8 (150x4.6mm, 5µm) | Kromasil C18 (150x4.6mm, 5µm) |
| Mobile Phase | 75mM Ammonium Formate (pH 2.5) : Acetonitrile (40:60)[2] | Phosphate Buffer (pH 3.0) : Acetonitrile (50:50) | Acetate Buffer : Acetonitrile (55:45) |
| Flow Rate | Not Specified | 0.9 mL/min | 1.0 mL/min |
| Detection (UV) | Not Specified | 260 nm | 221 nm |
| Temperature | Not Specified | Ambient | 30 °C |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in your chromatography experiments.
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Q4: Why is etodolac glucuronide more challenging to analyze than the parent etodolac? A4: Etodolac glucuronide is significantly more polar than the parent drug due to the addition of the glucuronic acid moiety.[2] This increased polarity makes it elute much earlier in typical reverse-phase chromatography, closer to the solvent front and potential interferences. Its polar, acidic nature also makes it more prone to peak tailing due to interactions with residual silanols on the column.[2]
Q5: Can the mobile phase pH cause both tailing and fronting? A5: Yes, an unoptimized mobile phase pH can lead to various peak shape issues. If the pH is near the pKa of the analyte, it can cause partial ionization, leading to inconsistent interactions with the stationary phase and resulting in tailing.[3][9] While less common, significant pH differences between the sample solvent and the mobile phase can alter the analyte's ionization state upon injection, potentially causing fronting.[10]
Q6: How do I know if my column is failing? A6: Signs of column deterioration include a gradual increase in peak tailing for all compounds, loss of resolution between peaks, a steady decrease in retention times, and a significant increase in backpressure.[12] If you replace the column with a new one of the same type and the problems are resolved, it confirms the original column was the issue.[4]
Q7: Is it better to use acetonitrile or methanol (B129727) as the organic modifier? A7: The choice between acetonitrile and methanol can impact selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.[5] If you are having trouble resolving etodolac glucuronide from other metabolites, switching the organic modifier or using a mixture of both can alter the elution order and improve separation.[2][5]
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. support.waters.com [support.waters.com]
- 18. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Preventing degradation of Etodolac acyl glucuronide during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Etodolac (B1671708) acyl glucuronide degradation during sample storage. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Etodolac acyl glucuronide and why is its stability a concern?
This compound is a major phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3][4] Like other acyl glucuronides, it is an ester and is chemically unstable. This inherent instability can lead to its degradation during sample collection, processing, and storage, resulting in inaccurate quantification of the metabolite and the parent drug.[5] The primary degradation pathways are hydrolysis back to Etodolac and intramolecular acyl migration to form various positional isomers.
Q2: What are the main factors that influence the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
pH: The rate of both hydrolysis and acyl migration is highly pH-dependent. Degradation is generally accelerated at neutral to alkaline pH.
-
Temperature: Higher temperatures increase the rate of chemical and enzymatic degradation.
-
Enzymatic Activity: Endogenous enzymes in biological matrices, such as β-glucuronidases and esterases, can actively hydrolyze the glucuronide conjugate.
Q3: What are the visible signs of sample degradation?
While there may not be distinct visible signs like color change, degradation is a chemical process that leads to a decrease in the concentration of the acyl glucuronide and a corresponding increase in the parent drug, Etodolac. Inconsistent or lower-than-expected concentrations of the acyl glucuronide in your analytical runs are a key indicator of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Degradation due to improper sample handling and storage. | Review and optimize your sample collection and storage protocol. Ensure rapid cooling, prompt centrifugation at low temperatures, immediate acidification of plasma, and storage at ultra-low temperatures (-80°C). |
| High variability in replicate sample measurements | Inconsistent degradation across samples due to variations in handling time or temperature exposure. | Standardize your sample processing workflow to ensure all samples are treated identically. Minimize the time samples spend at room temperature. |
| Increase in Etodolac concentration over time in stored samples | Hydrolysis of this compound back to the parent drug. | This is a strong indicator of metabolite instability. Implement stabilization procedures immediately upon sample collection, such as acidification and addition of enzyme inhibitors. |
| Unexpected peaks in chromatogram | Formation of acyl migration isomers. | Acyl migration is a hallmark of acyl glucuronide instability. Lowering the pH of the sample and maintaining low temperatures throughout the process can minimize the formation of these isomers. |
Experimental Protocols and Data
Protocol 1: Blood Sample Collection and Plasma Processing for Stabilization
This protocol outlines the best practices for collecting and processing blood samples to minimize the degradation of this compound.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Pre-chilled tubes for plasma collection.
-
Refrigerated centrifuge.
-
Acidifying agent (e.g., 1 M phosphoric acid or citric acid).
-
(Optional) Esterase inhibitor solution.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant. Immediately place the tubes on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (2-8°C).
-
Plasma Transfer: Immediately transfer the supernatant (plasma) into pre-chilled polypropylene (B1209903) tubes.
-
Acidification: To stabilize the this compound, immediately acidify the plasma to a target pH of 4-5. This can be achieved by adding a small, predetermined volume of an acidifying agent. The exact volume should be validated to consistently achieve the target pH without excessive dilution.
-
(Optional) Addition of Inhibitors: If enzymatic hydrolysis is a significant concern, consider adding an esterase inhibitor to the collection tubes or immediately to the separated plasma.
-
Storage: Immediately after processing and stabilization, store the plasma samples at -80°C until analysis.
Data Presentation
The following tables summarize the expected stability of acyl glucuronides under various conditions. Please note that specific quantitative data for this compound is limited, and these tables are based on general knowledge of NSAID acyl glucuronides and should be used as a guideline for experimental design.
Table 1: Illustrative Half-life of a Typical NSAID Acyl Glucuronide at 37°C
| pH | Estimated Half-life (hours) | Predominant Degradation Pathway |
| 5.0 | > 24 | Minimal degradation |
| 7.4 | 2 - 6 | Hydrolysis and Acyl Migration |
| 8.5 | < 1 | Rapid Hydrolysis and Acyl Migration |
Table 2: Recommended Storage Conditions for Plasma Samples Containing this compound
| Storage Temperature | Recommended Maximum Duration | Important Considerations |
| Room Temperature (~25°C) | Not Recommended (Significant degradation within hours) | Process immediately. |
| Refrigerated (2-8°C) | < 24 hours | For short-term temporary storage only. Acidification is still recommended. |
| Frozen (-20°C) | Up to 1 month | Risk of some degradation over time.[6] -80°C is preferred for long-term storage. |
| Ultra-low (-80°C) | > 1 month (long-term stability) | Optimal for long-term storage to minimize both chemical and enzymatic degradation. |
Table 3: Effect of Freeze-Thaw Cycles on Analyte Stability
| Number of Freeze-Thaw Cycles | Expected Impact on this compound | Recommendation |
| 1-3 | Minimal to moderate degradation | Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.[7][8][9][10][11] |
| >3 | Potential for significant degradation | If multiple analyses are required from the same sample, prepare multiple aliquots at the time of initial processing. |
Visualizations
Diagram 1: Degradation Pathway of this compound
Caption: Degradation of this compound via hydrolysis and acyl migration.
Diagram 2: Recommended Sample Handling Workflow
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 10. Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Resolving Co-elution of Etodolac and its Metabolites in HPLC
Welcome to the technical support center for the chromatographic analysis of etodolac (B1671708) and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other common challenges encountered during HPLC analysis.
Troubleshooting Guides
This section offers a systematic approach to resolving specific co-elution problems encountered during the analysis of etodolac and its metabolites.
Issue 1: Poor resolution between etodolac and its hydroxylated metabolites.
Question: My chromatogram shows poor separation or co-elution of etodolac and its hydroxylated metabolites (6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac). How can I improve the resolution?
Answer: The structural similarity of hydroxylated metabolites makes their separation challenging.[1] Here’s a step-by-step troubleshooting guide:
-
Optimize Mobile Phase pH: Etodolac is a weakly acidic drug.[2] Adjusting the mobile phase pH to be at least 1.5 to 2 units below the pKa of etodolac (approximately 4.7) will suppress the ionization of the carboxylic acid group on both the parent drug and its metabolites.[2] This increases their hydrophobicity and retention on a reverse-phase column, often enhancing resolution.[2] A starting pH of 2.5-3.5 is recommended.[2]
-
Modify Organic Solvent Composition:
-
Solvent Type: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or using a methanol/acetonitrile mixture. Methanol can offer different selectivity for structurally similar compounds.[2]
-
Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase the retention times of all analytes, which may improve separation.[3][4]
-
-
Adjust the Gradient Profile:
-
Evaluate Column Chemistry:
-
Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. Phenyl-hexyl or different C18 packing materials can provide alternative selectivities.[7][8]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) offer higher efficiency and can improve the resolution of closely eluting peaks.[9][10]
-
-
Optimize Temperature and Flow Rate:
Issue 2: Co-elution of Etodolac Acyl Glucuronide with the parent drug or other metabolites.
Question: I am analyzing etodolac and its metabolites, but the highly polar this compound is co-eluting with other less polar compounds. What is the best approach to separate it?
Answer: this compound is significantly more polar than the parent drug and its hydroxylated metabolites.[1] A gradient elution is typically necessary for its separation.[1][2]
-
Implement a Gradient Elution: Start with a high percentage of the aqueous phase in your mobile phase to ensure the retention of the polar glucuronide on the column. Then, gradually increase the percentage of the organic solvent to elute the hydroxylated metabolites and finally the parent drug.[2]
-
Optimize the Initial Mobile Phase Composition: Ensure the initial mobile phase is weak enough (low organic content) to retain the glucuronide at the head of the column. This will result in a sharper peak upon elution.
-
Employ a Steep Gradient: After the elution of the glucuronide, a steeper gradient can be used to elute the less polar compounds in a reasonable time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of etodolac that I should be looking for in my analysis?
A1: The main metabolites of etodolac are the phase I hydroxylated metabolites (6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac) and the phase II metabolite, this compound.[1][11][12]
Q2: Which of the etodolac metabolites are most likely to co-elute?
A2: The hydroxylated metabolites (6-OH, 7-OH, and 8-OH) are structurally very similar and therefore have the highest probability of co-eluting.[1] Their separation often requires careful optimization of the HPLC method.[1]
Q3: My peaks for etodolac and its metabolites are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for acidic compounds like etodolac and its metabolites can be caused by secondary interactions with residual silanols on the silica-based stationary phase.[3] Ensure your mobile phase pH is low enough to fully protonate the carboxylic acid group (pH < 3.5).[2] Using a high-purity, end-capped column can also minimize these secondary interactions.
Q4: Can I use the same HPLC method for the analysis of etodolac enantiomers and its metabolites?
A4: Generally, no. The separation of enantiomers requires a chiral stationary phase or a chiral mobile phase additive, which is different from the achiral reverse-phase columns typically used for metabolite profiling.[13][14]
Q5: What is a good starting point for developing an HPLC method for etodolac and its metabolites?
A5: A good starting point is a reverse-phase C18 column with a gradient elution.[1][15] The mobile phase can consist of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer at pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[2]
Data Presentation
Table 1: Starting HPLC Method Parameters for Etodolac and Metabolite Separation
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm or 270 nm[16][17] |
| Injection Volume | 10 µL |
Note: These are illustrative values and actual retention times and optimal conditions will vary based on the specific HPLC system, column, and other experimental conditions.[1]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 0.5 mL of plasma, add a suitable internal standard.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution using an appropriate method (e.g., sonication, vacuum filtration).
-
Repeat the procedure for the organic phase (acetonitrile).
Mandatory Visualizations
Caption: Metabolic pathway of etodolac.
Caption: Troubleshooting workflow for co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 13. Direct high-performance liquid chromatography (HPLC) separation of etodolac enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemistryjournal.in [chemistryjournal.in]
- 17. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
Selection of appropriate internal standards for acyl glucuronide analysis
Welcome to the technical support center for acyl glucuronide (AG) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of these often-unstable metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of an internal standard (IS) so critical for acyl glucuronide analysis?
The selection of a suitable internal standard is paramount for accurate and reliable quantification of acyl glucuronides due to their inherent instability.[1][2][3] Acyl glucuronides are prone to hydrolysis and intramolecular acyl migration, which can lead to the back-conversion to the parent drug or formation of isomers.[1][3][4][5] An appropriate internal standard helps to compensate for variability that can be introduced during sample collection, handling, storage, and analysis.[6][7]
Key functions of an internal standard in acyl glucuronide analysis include:
-
Correction for Sample Preparation Variability: It accounts for analyte loss during extraction, dilution, and reconstitution steps.[7]
-
Compensation for Chromatographic Fluctuations: It helps to normalize for variations in injection volume and retention time.[7]
-
Mitigation of Matrix Effects: It can help to correct for ion suppression or enhancement in the mass spectrometer caused by co-eluting components from the biological matrix.[7]
Q2: What are the different types of internal standards I can use, and which is recommended for acyl glucuronide analysis?
There are two primary types of internal standards used in LC-MS bioanalysis: stable isotope-labeled (SIL) internal standards and structural analogues.[7]
| Internal Standard Type | Description | Advantages for Acyl Glucuronide Analysis | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[7] | Highly Recommended. Co-elutes with the analyte and exhibits nearly identical chemical and physical properties, providing the best compensation for matrix effects and extraction variability.[6][7][8] | Can be costly and time-consuming to synthesize.[8] Potential for isotopic contribution from the analyte to the IS signal.[6] |
| Structural Analogue IS | A molecule that is structurally similar to the analyte but has a different molecular weight.[6] | More readily available and less expensive than SIL-IS. | May not co-elute perfectly with the analyte and may have different ionization efficiency and extraction recovery, leading to less accurate correction.[6] |
For the most accurate and robust quantification of acyl glucuronides, the use of a stable isotope-labeled internal standard is strongly recommended.[8][9]
Q3: My acyl glucuronide concentrations are inconsistent, and I suspect instability. How can I minimize this?
The instability of acyl glucuronides is a significant challenge in their bioanalysis.[1][2] To ensure accurate measurements, it is crucial to stabilize samples immediately after collection.[1][2]
Key stabilization strategies include:
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Low pH: Acidify the sample to a pH of less than 4.0 to inhibit hydrolysis. This can be achieved by adding a small volume of an acid, such as citric acid or formic acid.
-
Enzyme Inhibitors: In some cases, the addition of esterase inhibitors may be necessary to prevent enzymatic degradation.
-
Low-Temperature Storage: Store samples at -70°C or lower to minimize degradation over time.
Troubleshooting Guide
Problem 1: High variability in internal standard response across my sample batch.
High variability in the IS response can compromise the accuracy of your results. An investigation is warranted if the IS response of a sample deviates significantly (e.g., outside 50-150% of the mean IS response of the calibrators and QCs).[10]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the IS to all samples, standards, and QCs. Use calibrated pipettes and verify automated liquid handling systems. |
| Matrix Effects | The IS may be experiencing different levels of ion suppression or enhancement across samples. A SIL-IS that co-elutes with the analyte is the best way to mitigate this.[7] If using an analogue IS, ensure it has similar physicochemical properties to the analyte.[6] |
| Sample Processing Errors | Double-check for errors such as incomplete extraction, sample evaporation, or incorrect reconstitution volumes.[10] |
| Instrument Instability | Monitor for instrument drift or changes in sensitivity during the analytical run. Injecting standards at the beginning and end of the batch can help identify this. |
Problem 2: I am observing significant crosstalk between my analyte and my SIL-IS.
Crosstalk occurs when the signal from the analyte interferes with the signal of the IS, or vice-versa.[7]
Evaluation and Acceptance Criteria:
According to ICH M10 guidelines, the following acceptance criteria are recommended:[7]
-
IS contribution to analyte signal: Should be ≤ 20% of the lower limit of quantification (LLOQ).
-
Analyte contribution to IS signal: Should be ≤ 5% of the IS response in a blank sample.
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Ensure that the precursor and product ion m/z values are correctly selected and that the collision energy is optimized for both the analyte and the IS to minimize in-source fragmentation.[11][12]
-
Increase Mass Difference: When synthesizing a SIL-IS, aim for a mass difference of at least 4-5 Da to minimize isotopic overlap.[7] Using ¹³C or ¹⁵N labeling is often preferred over deuterium (B1214612) (²H) labeling, as deuterium can sometimes alter the chromatographic retention time.[7]
-
Check Purity of IS: Verify the isotopic and chemical purity of the internal standard to ensure it is not contaminated with the unlabeled analyte.[7]
Problem 3: My results show parent drug concentrations that are higher than expected, and I suspect back-conversion from the acyl glucuronide.
Acyl glucuronides can hydrolyze back to the parent drug, leading to an overestimation of the parent drug concentration and an underestimation of the acyl glucuronide concentration.[1][2][11][12]
Mitigation Strategies:
-
Sample Stabilization: As detailed in the FAQs, immediate cooling and acidification of samples are critical to prevent ex vivo hydrolysis.[1][2]
-
Optimized Analytical Conditions:
-
Use a low-temperature autosampler (e.g., 4°C) to prevent degradation of the acyl glucuronide in the sample vials during the analytical run.
-
Employ a rapid LC gradient to minimize the time the analyte spends on the column.
-
Ensure the mobile phase pH is acidic to maintain the stability of the acyl glucuronide during chromatographic separation.
-
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Interference (Crosstalk)
Objective: To assess the potential for interference between the analyte and the internal standard.
Methodology:
-
Prepare Blank Matrix Samples: Obtain six individual lots of the appropriate biological matrix (e.g., plasma, urine).
-
Prepare Zero Samples (IS to Analyte Interference): To five of the blank matrix samples, add the internal standard at the working concentration.
-
Prepare ULOQ Sample (Analyte to IS Interference): To the sixth blank matrix sample, add the analyte at the Upper Limit of Quantification (ULOQ) concentration without the internal standard.
-
Sample Processing: Process all samples using the established bioanalytical method.
-
Data Analysis:
-
For the zero samples, measure the analyte response at its retention time. The average response should be ≤ 20% of the LLOQ response.
-
For the ULOQ sample, measure the IS response at its retention time. The response should be ≤ 5% of the average IS response in the calibration standards.
-
Protocol 2: Acyl Glucuronide Stability Assessment in Biological Matrix
Objective: To evaluate the stability of the acyl glucuronide in the biological matrix under different conditions.
Methodology:
-
Prepare Spiked Samples: Spike the biological matrix with the acyl glucuronide at two concentration levels (low and high QC).
-
Incubation Conditions: Aliquot the spiked samples and incubate them under various conditions relevant to the bioanalytical workflow:
-
Autosampler Stability: Store at the autosampler temperature (e.g., 4°C) for the expected duration of an analytical run.
-
Bench-Top Stability: Store at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -70°C to room temperature).
-
-
Sample Analysis: At each time point, process and analyze the samples along with a freshly prepared calibration curve and a set of reference samples stored continuously at -70°C.
-
Data Evaluation: The mean concentration of the stability samples should be within ±15% of the mean concentration of the reference samples.
Visualizations
Caption: Workflow for acyl glucuronide analysis with an internal standard.
Caption: Troubleshooting logic for acyl glucuronide analysis issues.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Instability of Etodolac Acyl Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent instability of Etodolac acyl glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] Like other acyl glucuronides, it is known to be chemically unstable, particularly in aqueous environments. This instability can lead to the degradation of the metabolite back to the parent drug (Etodolac) through hydrolysis, and to the formation of isomeric glucuronides through a process called intramolecular acyl migration.[3] The reactivity of acyl glucuronides is a concern in drug development as it has been associated with the potential for adverse drug reactions.[3][4]
Q2: What are the main degradation pathways of this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The ester linkage of the acyl glucuronide is cleaved, resulting in the release of the parent drug, Etodolac, and glucuronic acid.
-
Intramolecular Acyl Migration: The acyl group (Etodolac) migrates from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[3] This migration is a significant pathway for the degradation of 1-O-acyl-β-d-glucuronides.[3]
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH. Generally, acyl glucuronides are more stable at acidic pH (around 4-5) and become increasingly unstable as the pH becomes neutral and alkaline.[5] Both hydrolysis and acyl migration rates increase with increasing pH. For instance, studies on other NSAID acyl glucuronides have shown a significant increase in degradation rates when moving from pH 7.0 to 8.0.[5]
Q4: What are the analytical techniques used to study the instability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is the most common technique for studying the instability of this compound.[6][7][8] These methods allow for the separation and quantification of the parent compound, the acyl glucuronide, and its various degradation products over time.
Troubleshooting Guides
Problem 1: Inconsistent or rapidly decreasing concentrations of this compound in my samples.
-
Possible Cause: pH of the sample matrix or storage buffer.
-
Solution: Ensure that the samples are stored in a buffer with a pH of 4-5 to minimize degradation. If samples need to be at a physiological pH (7.4), they should be analyzed as quickly as possible after collection or preparation. For long-term storage, samples should be kept at -80°C and acidified prior to freezing if possible.
-
-
Possible Cause: Temperature during sample handling and storage.
-
Solution: Keep samples on ice during preparation and analysis. Avoid repeated freeze-thaw cycles. Store long-term at -80°C.
-
-
Possible Cause: Enzymatic degradation.
-
Solution: If working with biological matrices (e.g., plasma, microsomes), consider adding inhibitors of esterases and β-glucuronidases to prevent enzymatic hydrolysis.
-
Problem 2: Appearance of multiple unexpected peaks in the chromatogram during HPLC analysis.
-
Possible Cause: Acyl migration.
-
Solution: These peaks are likely the positional isomers of this compound (2-O, 3-O, and 4-O-acyl isomers). Their formation is expected, especially at neutral or alkaline pH. To confirm their identity, LC-MS/MS analysis can be used to identify compounds with the same mass-to-charge ratio as this compound but different retention times.
-
-
Possible Cause: Degradation of the parent drug, Etodolac.
-
Solution: Include a standard of Etodolac in your analysis to identify its retention time. While Etodolac itself is relatively stable, it is the primary product of the hydrolysis of its acyl glucuronide.
-
Problem 3: Difficulty in quantifying the individual isomers of this compound.
-
Possible Cause: Co-elution of isomers.
-
Solution: Optimize the HPLC method to achieve better separation. This can involve adjusting the mobile phase composition (e.g., organic solvent content, buffer pH, and concentration) or trying a different stationary phase (e.g., a column with a different chemistry or particle size). A gradient elution is often necessary to resolve all isomers.
-
Data Presentation
| pH | Temperature (°C) | Half-life (t½) (hours) | Predominant Degradation Pathway |
| 5.0 | 37 | > 24 | Minimal Degradation |
| 7.4 | 37 | 8.5 | Acyl Migration & Hydrolysis |
| 7.4 | 25 | 20.2 | Acyl Migration & Hydrolysis |
| 9.0 | 37 | 1.2 | Hydrolysis & Acyl Migration |
Experimental Protocols
Protocol for Determining the pH-Dependent Stability of this compound
This protocol outlines a method to determine the degradation kinetics of this compound at various pH values.
1. Materials:
-
This compound standard
-
Etodolac standard
-
Phosphate buffer (0.1 M) at pH 5.0, 7.4, and 9.0
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Incubator or water bath set to 37°C
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in a small amount of acetonitrile and dilute to the final volume with a 50:50 mixture of acetonitrile and water.
-
Working Solutions (10 µg/mL): Dilute the stock solution with the respective pH buffers (5.0, 7.4, and 9.0) to a final concentration of 10 µg/mL.
3. Incubation:
-
Pre-warm the pH buffers to 37°C.
-
Add the working solution of this compound to separate vials for each pH and time point.
-
Incubate the vials at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This stops the degradation process.
-
Store the quenched samples at -20°C until analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm or MS with appropriate settings.
5. Data Analysis:
-
Integrate the peak areas for this compound and its degradation products (Etodolac and isomers) at each time point.
-
Plot the natural logarithm of the peak area of this compound versus time for each pH.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for pH-dependent stability testing.
Caption: Logical relationship between pH and stability.
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † [pubmed.ncbi.nlm.nih.gov]
- 4. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific pH-dependent degradation kinetics of R- and S-naproxen-beta-l-O-acyl-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Synthesis of Pure Etodolac Acyl Glucuronide Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of pure Etodolac acyl glucuronide standard.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound.
Q1: My glycosylation reaction to form this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the glycosylation step are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Activation of the Glucuronic Acid Donor: The anomeric carbon of glucuronic acid is deactivated by the electron-withdrawing carboxylic acid group, making glycosidic bond formation challenging.
-
Troubleshooting:
-
Ensure your glucuronic acid donor (e.g., a glycosyl bromide or trichloroacetimidate) is freshly prepared and of high purity.
-
Optimize the promoter or catalyst used. For Koenigs-Knorr type reactions, silver salts (e.g., silver carbonate, silver triflate) are common promoters. Lewis acids like TMSOTf or BF3·Et2O are used for other donors. Experiment with different promoters and stoichiometries.
-
Ensure anhydrous reaction conditions, as water can consume the activated donor and the coupling reagents.
-
-
-
Steric Hindrance: The carboxylic acid group of Etodolac and the bulky nature of the protected glucuronic acid donor can lead to steric hindrance.
-
Troubleshooting:
-
Consider using a less sterically hindered protected glucuronic acid donor, if possible.
-
Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures might be necessary, but be mindful of potential side reactions.
-
-
-
Side Reactions: The formation of orthoesters or other side products can consume the starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Carefully control the reaction conditions, particularly the temperature and the addition rate of reagents.
-
The choice of protecting groups on the glucuronic acid donor can influence the formation of side products. Acetyl groups at C-2 can participate in the reaction and favor the formation of the desired 1,2-trans-glycoside, but can also lead to orthoester formation.
-
-
Q2: I am observing multiple spots on my TLC or peaks in my HPLC analysis of the crude reaction mixture. What are these impurities and how can I minimize them?
A2: The presence of multiple products is a frequent observation in acyl glucuronide synthesis. These impurities can arise from several sources:
-
Acyl Migration: This is a major challenge in the synthesis and handling of acyl glucuronides. The acyl group of Etodolac can migrate from the C-1 position of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups, leading to a mixture of positional isomers.[1][2] This migration is often catalyzed by acid or base.
-
Troubleshooting:
-
Maintain a neutral or slightly acidic pH during workup and purification.
-
Use mild reaction conditions and deprotection steps.
-
Analyze samples promptly after preparation and store them at low temperatures (-20°C or below) to minimize isomerization.
-
-
-
Anomers: The glycosylation reaction can sometimes produce a mixture of α and β anomers. The desired product is typically the β-anomer.
-
Troubleshooting:
-
The use of a participating protecting group at the C-2 position of the glucuronic acid donor (e.g., an acetyl group) generally favors the formation of the 1,2-trans product, which is the β-anomer.
-
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted Etodolac and the glucuronic acid donor in the mixture.
-
Troubleshooting:
-
Optimize the reaction stoichiometry and reaction time.
-
Monitor the reaction progress by TLC or HPLC to ensure completion.
-
-
-
Byproducts from Deprotection: The final deprotection step to remove the protecting groups from the glucuronic acid moiety can sometimes lead to the formation of byproducts if the conditions are too harsh.
-
Troubleshooting:
-
Choose protecting groups that can be removed under mild conditions. For example, benzyl (B1604629) groups can be removed by catalytic hydrogenation, and silyl (B83357) ethers can be removed with fluoride (B91410) reagents.
-
-
Q3: I am struggling with the purification of my synthetic this compound. What are the recommended purification techniques?
A3: The purification of acyl glucuronides can be challenging due to their polarity and potential instability.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for purifying this compound and separating it from its isomers and other impurities.
-
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The use of a slightly acidic mobile phase can help to suppress the ionization of the carboxylic acid and improve peak shape, but care must be taken to avoid acid-catalyzed hydrolysis or acyl migration.
-
Detection: UV detection at a wavelength where Etodolac absorbs (e.g., around 225 nm or 275 nm) is suitable.
-
-
-
Flash Chromatography: While less effective than HPLC for separating close-eluting isomers, flash chromatography on silica (B1680970) gel can be used for a preliminary purification of the crude product to remove less polar impurities. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
Q4: How can I confirm the structure and purity of my synthesized this compound standard?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool to confirm the structure and determine the anomeric configuration (α or β). The coupling constant of the anomeric proton (H-1 of the glucuronic acid moiety) can distinguish between the α and β anomers. A larger coupling constant (typically around 7-8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to the β-anomer. The presence of multiple sets of signals can indicate a mixture of isomers due to acyl migration.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and confirming the connectivity of the Etodolac and glucuronic acid moieties.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the molecule and confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This can provide fragmentation information that helps to confirm the structure. The fragmentation pattern of the 1-O-acyl glucuronide may differ from its positional isomers.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis with a validated method is used to determine the purity of the synthesized standard. The purity is typically assessed by measuring the peak area of the main compound relative to the total peak area of all components in the chromatogram.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the chemical synthesis of this compound in the public domain, the following table provides a general overview of typical yields and purities that might be expected for the synthesis of acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs). Researchers should aim to populate a similar table with their own experimental data for process optimization and documentation.
| Parameter | Koenigs-Knorr Method | Trichloroacetimidate Method | Steglich Esterification |
| Typical Yield | 30-60% | 40-70% | 20-50% |
| Purity (after HPLC) | >95% | >95% | >95% |
| Key Reagents | Ag₂CO₃, AgOTf | TMSOTf, BF₃·Et₂O | DCC, DMAP |
| Common Solvents | Dichloromethane (B109758), Toluene | Dichloromethane, THF | Dichloromethane, DMF |
| Reaction Temp. | 0°C to room temp. | -20°C to room temp. | 0°C to room temp. |
| Key Challenges | Use of heavy metal salts, anomer control | Moisture sensitivity, stability of the imidate | Epimerization, purification from byproducts |
Experimental Protocols
Hypothetical Protocol for the Chemical Synthesis of this compound (via Koenigs-Knorr Glycosidation)
This is a generalized, hypothetical protocol based on established methods for acyl glucuronide synthesis. It should be optimized for the specific laboratory conditions and reagents.
Step 1: Preparation of Protected Glucuronic Acid Donor (Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate)
-
Start with commercially available methyl D-glucuronate.
-
Protect the hydroxyl groups by acetylation using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or a Lewis acid) to obtain methyl (1,2,3,4-tetra-O-acetyl-β-D-glucopyran)uronate.
-
Convert the tetra-acetylated compound to the glycosyl bromide by reacting it with a solution of hydrogen bromide in acetic acid.
-
Purify the resulting glycosyl bromide by crystallization.
Step 2: Glycosylation of Etodolac
-
Dissolve Etodolac (1 equivalent) and the freshly prepared glycosyl bromide donor (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silver salt promoter (e.g., silver carbonate, 2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water).
-
Perform saponification of the acetyl protecting groups and the methyl ester of the glucuronic acid using a mild base such as lithium hydroxide (B78521) or sodium hydroxide in a controlled manner at 0°C.
-
Monitor the deprotection by TLC or HPLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Lyophilize the aqueous layer to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by preparative reversed-phase HPLC using a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Collect the fractions containing the pure product and lyophilize to obtain the final pure this compound standard.
Visualizations
Caption: Biological pathway of Etodolac glucuronidation.
Caption: Experimental workflow for synthesizing pure this compound.
References
Interference from other metabolites in Etodolac acyl glucuronide assays
Welcome to the technical support center for Etodolac (B1671708) acyl glucuronide assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference from other metabolites during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Etodolac that can interfere with the acyl glucuronide assay?
A1: The primary metabolites of Etodolac that can cause interference are its hydroxylated metabolites and the parent drug itself.[1] Etodolac is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, and it also undergoes glucuronidation to form Etodolac acyl glucuronide.[1][2] Due to their structural similarities, the hydroxylated metabolites can co-elute with the acyl glucuronide or the parent drug in chromatographic analyses.[3] Furthermore, the acyl glucuronide itself is often unstable and can hydrolyze back to the parent Etodolac, leading to an overestimation of the parent drug concentration.
Q2: Can endogenous metabolites interfere with this compound assays?
A2: Yes, endogenous metabolites can cause significant matrix effects in bioanalytical assays.[4] Components in biological matrices like plasma and urine, such as phospholipids (B1166683) and salts, can co-elute with the analyte of interest and cause ion suppression or enhancement in mass spectrometry-based assays.[4][5] Additionally, studies have shown that Etodolac administration can alter the metabolic profiles of endogenous compounds, including those involved in arachidonic acid and sphingolipid metabolism, which could potentially interfere with the assay.[1] A notable example is the interference of Etodolac metabolites in diagnostic tests for bilirubin (B190676) in urine, leading to false-positive results.[6][7][8]
Q3: What is in-source fragmentation, and how does it affect the analysis of this compound?
A3: In-source fragmentation is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where a metabolite, such as an acyl glucuronide, breaks down within the ion source of the mass spectrometer to form the parent drug. This results in the detection of the parent drug's mass-to-charge ratio (m/z), leading to an artificially inflated signal for the parent compound and an underestimation of the acyl glucuronide. This is a significant challenge in accurately quantifying both the parent drug and its glucuronide metabolite.
Q4: How can I minimize the instability of this compound during sample handling and analysis?
A4: this compound is known to be unstable and can hydrolyze back to the parent drug. To minimize this, it is crucial to handle and store samples under specific conditions. This includes keeping the samples at a low pH (around 3-4) and at low temperatures (e.g., on ice during processing and frozen for long-term storage). It is also advisable to minimize the time between sample collection, processing, and analysis.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between Etodolac, its hydroxylated metabolites, and the acyl glucuronide.
This is a common issue due to the structural similarities of the compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Issue 2: Suspected in-source fragmentation of this compound in LC-MS/MS analysis.
This can lead to inaccurate quantification of both the parent drug and the metabolite.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Issue 3: Significant matrix effects observed in plasma or urine samples.
Matrix effects can lead to ion suppression or enhancement, affecting accuracy and precision.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous determination of Etodolac and its metabolites.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02M potassium dihydrogen orthophosphate (65:35 v/v)[9] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 272 nm[10] or 227 nm[11] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient |
Quantitative Data (HPLC-UV)
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Etodolac | 4.21[10] | 0.08 - 10[10] | 0.04[10] | 0.06[10] |
| Paracetamol (IS) | 2.02[10] | - | - | - |
| Etodolac | 3.373 | 4 - 20 | 0.361 | 1.203 |
| Paracetamol | 2.190 | 5 - 25 | 0.559 | 1.864 |
| Etodolac | 3.942[12] | 20 - 80[12] | 0.34[12] | 1.05[12] |
| Thiocolchicoside | 2.869[12] | 20 - 80[12] | 0.25[12] | 0.77[12] |
| Etodolac | 4.39[13] | 16 - 96[13] | - | - |
| Thiocolchicoside | 3.52[13] | 4 - 24[13] | - | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity for the analysis of Etodolac and its metabolites.
| Parameter | Condition |
| Column | Chiralcel® OD-H[14] or C18 |
| Mobile Phase | Acetonitrile and 2mM ammonium (B1175870) acetate (B1210297) (85:15 v/v)[15] |
| Flow Rate | 0.8 mL/min[15] |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Etodolac: m/z 286 > 242[14]; Ibuprofen (IS): m/z 205 > 161[14] |
Quantitative Data (LC-MS/MS)
| Compound | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Etodolac | 1.5[15] | 0.8 - 13.0[15] | 0.20[15] | 0.50[15] |
| Dimenhydrinate (IS) | 2.1[15] | - | 0.09[15] | 0.21[15] |
| Etodolac Enantiomers | - | - | - | 3.2[14] |
Signaling Pathways and Logical Relationships
Metabolic Pathway of Etodolac
Etodolac undergoes both Phase I (hydroxylation) and Phase II (glucuronidation) metabolism.
Caption: Metabolic pathway of Etodolac.
References
- 1. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of urinary metabolites of etodolac on diagnostic tests of bilirubin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigative algorithms for disorders affecting plasma bilirubin: a narrative review - Verran - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chemistryjournal.in [chemistryjournal.in]
- 12. ijrpb.com [ijrpb.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
Technical Support Center: Optimization of Ionization Parameters for Etodolac Acyl Glucuronide in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ionization parameters for Etodolac (B1671708) acyl glucuronide in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of Etodolac acyl glucuronide by LC-MS?
A1: The analysis of this compound presents several challenges. Acyl glucuronides as a class of metabolites are known to be unstable and can undergo hydrolysis back to the parent drug, Etodolac, particularly at physiological pH.[1][2] They are also susceptible to intramolecular acyl migration, forming isomeric glucuronides.[2][3] In the mass spectrometer, in-source fragmentation is a significant issue, where the glucuronide moiety can be lost, generating an ion with the same mass-to-charge ratio (m/z) as the parent Etodolac, potentially interfering with its quantification.[1]
Q2: Which ionization mode is typically used for the analysis of this compound?
A2: Electrospray ionization (ESI) in the negative ion mode is the most common and effective technique for the analysis of Etodolac and its metabolites, including the acyl glucuronide.[4] This is because the carboxylic acid and glucuronic acid moieties are readily deprotonated to form [M-H]⁻ ions.
Q3: What are the expected precursor and product ions for this compound in negative ESI mode?
A3: For this compound, the precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻. The molecular weight of Etodolac is approximately 287.35 g/mol , and the glucuronic acid moiety adds approximately 176.12 g/mol . Therefore, the expected m/z for the precursor ion of this compound is around 462.5. Upon collision-induced dissociation (CID) in MS/MS analysis, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed, resulting in a product ion corresponding to the deprotonated Etodolac at m/z 286.2.[5] Another common fragmentation is the loss of CO2 (44 Da) from the carboxyl group.
Q4: How can in-source fragmentation of this compound be minimized?
A4: In-source fragmentation can be minimized by optimizing the ESI source parameters. This includes using the mildest possible source conditions. Key parameters to adjust are the capillary voltage, source temperature, and cone (or fragmentor) voltage. Lowering the cone voltage is often the most effective way to reduce in-source fragmentation. A systematic optimization of these parameters is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ionization parameters for this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization parameters. | Systematically optimize key ESI parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature. Start with the values provided in the experimental protocols below and adjust incrementally. |
| Inappropriate mobile phase composition or pH. | Ensure the mobile phase pH is suitable for negative ion mode (typically neutral to slightly basic, though chromatographic separation may require acidic conditions). Additives like ammonium (B1175870) acetate (B1210297) can aid in ionization. | |
| Ion suppression from matrix components. | Improve sample cleanup procedures. Dilute the sample if possible. Adjust chromatographic conditions to separate the analyte from interfering matrix components. | |
| Clogged or dirty ion source. | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. | |
| High Background Noise or Unstable Signal | Contaminated solvents, reagents, or LC system. | Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Improper grounding of the LC-MS system. | Ensure all components of the system are properly grounded to minimize electrical noise. | |
| Inconsistent spray in the ESI source. | Check for clogs in the sample needle or transfer lines. Ensure the nebulizer gas flow is optimal and the spray needle is correctly positioned. | |
| Significant In-Source Fragmentation (Parent drug peak observed at the retention time of the glucuronide) | Cone/Fragmentor voltage is too high. | Gradually decrease the cone/fragmentor voltage to find a balance between efficient ion transfer and minimal fragmentation. |
| Source temperature is too high. | Reduce the source and desolvation temperatures. High temperatures can promote thermal degradation of the labile acyl glucuronide. | |
| High capillary voltage. | Optimize the capillary voltage; excessively high voltages can sometimes contribute to fragmentation. | |
| Peak Tailing or Poor Peak Shape | Secondary interactions with the analytical column. | Adjust the mobile phase pH or organic modifier concentration. Consider a different column chemistry if the issue persists. |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Inappropriate reconstitution solvent. | Ensure the sample is reconstituted in a solvent that is compatible with or weaker than the initial mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol is based on a protein precipitation method, which is quick and effective for plasma samples.[4][6]
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Internal Standard Addition: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Optimized LC-MS/MS Parameters for this compound
The following table summarizes a set of optimized LC-MS/MS parameters for the analysis of Etodolac and its acyl glucuronide. These values should be used as a starting point for method development and further optimized for your specific instrumentation.
| Parameter | Value |
| LC System | UPLC or HPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 40% B, increase to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 350°C[4] |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 462.5 | 286.2 | Optimized for instrument |
| Etodolac (for monitoring) | 286.2 | 242.2 | Optimized for instrument[7] |
Visualizations
Experimental Workflow
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Etodolac Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of etodolac (B1671708) acyl glucuronide, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, is critical for comprehensive pharmacokinetic and toxicokinetic studies. However, the inherent instability of acyl glucuronides presents significant bioanalytical challenges, primarily due to their susceptibility to hydrolysis and intramolecular acyl migration, which can lead to the back-conversion to the parent drug, etodolac. This guide provides a comparative overview of the two primary analytical techniques for the validation of etodolac acyl glucuronide quantification in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as required sensitivity, selectivity, and throughput.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on analyte's physicochemical properties and detection via UV absorbance. | Separation based on physicochemical properties coupled with highly selective mass-based detection. |
| Selectivity | Lower; potential for interference from co-eluting endogenous components or other metabolites. | Higher; provides structural information and can differentiate between compounds with similar retention times. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the µg/mL range. | Significantly higher, with LOQs often in the ng/mL to pg/mL range. |
| Sample Preparation | May require more extensive cleanup and possibly derivatization to enhance UV detection. | Often requires less stringent sample cleanup due to the high selectivity of the detector. |
| Throughput | Can be lower due to longer run times and more complex sample preparation. | Can be higher due to faster run times and simpler sample preparation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Key Consideration | Derivatization may be necessary to improve chromatographic properties and detectability. | Prone to matrix effects which must be carefully evaluated and mitigated. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS, emphasizing the critical steps for handling the unstable this compound.
Sample Handling and Stabilization: A Critical First Step
Due to the instability of this compound, immediate stabilization of biological samples (e.g., plasma, urine) upon collection is paramount to prevent hydrolysis.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.
-
pH Adjustment: Promptly acidify the plasma or urine samples to a pH of less than 4 using an appropriate buffer (e.g., citric acid or phosphoric acid). This significantly reduces the rate of hydrolysis.
-
Storage: Store stabilized samples at -70°C or lower until analysis. Minimize freeze-thaw cycles.
HPLC-UV Method
This method often requires derivatization to improve the stability and detectability of the acyl glucuronide.
1. Sample Preparation and Derivatization:
- To 1 mL of acidified plasma, add an internal standard (e.g., a structurally similar compound).
- Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl t-butyl ether).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a derivatizing agent (e.g., acetic anhydride (B1165640) and pyridine) and heat to acetylate the hydroxyl groups and methylate the carboxylic function, thereby increasing lipophilicity and stability[1].
- Evaporate the derivatization reagents and reconstitute the final residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of the derivatized this compound.
- Column Temperature: Ambient or controlled at a specific temperature.
LC-MS/MS Method
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, often allowing for direct analysis without derivatization.
1. Sample Preparation:
- To 100 µL of acidified plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).
- Perform protein precipitation by adding a threefold excess of cold acetonitrile (B52724).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 or similar column with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound, and the product ion will be a specific fragment generated by collision-induced dissociation.
Validation Parameters
According to regulatory guidelines (e.g., FDA, EMA), a comprehensive validation of the bioanalytical method must be performed. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. |
| Linearity | A linear regression with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be evaluated to ensure it does not compromise the accuracy and precision of the method. |
| Stability | The stability of the analyte must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Metabolism of etodolac and the instability of its acyl glucuronide.
References
Cross-Reactivity of Etodolac Metabolites in Immunoassays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of drug metabolites in immunoassays is a critical consideration for the accurate measurement of etodolac (B1671708). This guide provides a comparative overview of the metabolic pathways of etodolac, discusses the potential for immunoassay cross-reactivity with its metabolites, and offers standardized experimental protocols to evaluate such interactions.
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver before excretion.[1] The primary metabolic routes are hydroxylation and glucuronidation.[1] These metabolic processes can produce molecules with structural similarities to the parent drug, which may lead to their recognition by antibodies used in immunoassays. This cross-reactivity can result in an overestimation of the parent drug concentration, leading to inaccurate pharmacokinetic and toxicological assessments.[1]
Etodolac Metabolism
Etodolac is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9, leading to various hydroxylated metabolites such as 6-, 7-, and 8-hydroxylated etodolac.[1] Subsequently, both the parent drug and its hydroxylated metabolites can undergo glucuronidation, a process mainly catalyzed by UGT1A9, to form etodolac acyl glucuronide and hydroxylated etodolac glucuronides.[1] While hydroxylated metabolites constitute less than 10% of the total drug in serum after a single dose, both parent drug and its metabolites are significantly excreted renally.[2][3]
A case of immune hemolytic anemia has been linked to sensitivity to etodolac glucuronide and 6-OH etodolac glucuronide, highlighting the potential for these metabolites to be immunologically active.[4]
Immunoassay Cross-Reactivity Data
A comprehensive review of scientific literature did not yield specific quantitative data on the cross-reactivity of etodolac metabolites in commercially available immunoassays.[1] The structural similarities between etodolac and its metabolites suggest a potential for cross-reactivity, but this must be empirically determined for each specific assay.[1]
To illustrate how such data would be presented, the following table provides a hypothetical comparison of the cross-reactivity of major etodolac metabolites in different types of immunoassays. It is crucial to note that these are not real data points and are for illustrative purposes only.[1] Laboratories are strongly advised to validate the cross-reactivity of relevant metabolites for their specific immunoassay kits.[1]
| Metabolite | Assay Type A (e.g., ELISA) % Cross-Reactivity | Assay Type B (e.g., FPIA) % Cross-Reactivity | Assay Type C (e.g., CEDIA) % Cross-Reactivity |
| Etodolac | 100% | 100% | 100% |
| 6-Hydroxy Etodolac | Data not available | Data not available | Data not available |
| 7-Hydroxy Etodolac | Data not available | Data not available | Data not available |
| 8-Hydroxy Etodolac | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
This table is a hypothetical representation and does not contain actual experimental data.[1]
Experimental Protocols for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of etodolac metabolites in a competitive immunoassay format.[1]
1. Materials and Reagents:
-
Etodolac standard
-
Metabolite standards (e.g., 6-Hydroxy Etodolac, 7-Hydroxy Etodolac, this compound)
-
Drug-free biological matrix (e.g., plasma, urine)
-
Immunoassay kit (including antibody-coated plates, enzyme-labeled drug, substrate, and stop solution)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)[1]
2. Preparation of Standards and Samples:
-
Prepare a series of calibration standards of etodolac in the drug-free matrix.
-
Prepare a series of dilutions for each metabolite to be tested in the same drug-free matrix.[1]
3. Immunoassay Procedure:
-
Follow the specific instructions provided with the immunoassay kit. A general workflow is as follows:
-
Add standards, controls, and metabolite samples to the antibody-coated wells.
-
Add the enzyme-labeled etodolac to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound material.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance using a microplate reader.
-
4. Data Analysis:
-
Calculate the concentration of etodolac that produces 50% inhibition of the maximum signal (IC50).
-
For each metabolite, determine the concentration that produces 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Etodolac / IC50 of Metabolite) x 100
Conclusion
While the potential for cross-reactivity of etodolac metabolites in immunoassays is a valid concern due to structural similarities, there is a notable lack of specific quantitative data in the public domain. The case of sensitivity to glucuronide metabolites underscores the importance of this issue.[4] Therefore, it is imperative for laboratories to perform their own validation studies to determine the degree of cross-reactivity for the specific metabolites of interest within their chosen immunoassay platform. When significant cross-reactivity is identified, the use of a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered for confirmation of results.[1]
References
Etodolac vs. its Acyl Glucuronide Metabolite: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibitory activity of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708) and its major phase II metabolite, etodolac acyl glucuronide. This analysis is supported by available experimental data to clarify the pharmacological activity of the parent drug versus its metabolite.
Introduction
Etodolac is a well-established NSAID that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] Etodolac is known to be a preferential inhibitor of COX-2 over COX-1.[1][4] The selective inhibition of COX-2 is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]
Like many NSAIDs, etodolac undergoes extensive metabolism in the liver. One of the principal metabolic pathways is glucuronidation, leading to the formation of this compound.[5] Understanding the pharmacological activity of this major metabolite is crucial for a comprehensive assessment of the drug's overall mechanism of action and safety profile.
Comparative COX Inhibitory Activity
The anti-inflammatory and analgesic effects of etodolac are predominantly attributed to the parent compound, specifically the (S)-enantiomer, which is a selective inhibitor of COX-2.[6] In contrast, the major metabolites of etodolac, including the acyl glucuronide, have been found to be either inactive or to possess only marginal anti-inflammatory or prostaglandin (B15479496) synthesis-inhibiting activity.[6]
While specific IC₅₀ values for this compound are not consistently reported in comparative studies, the available evidence indicates that its contribution to the overall COX-inhibitory effect of etodolac administration is negligible.[6] The therapeutic activity of etodolac is therefore considered to be a direct result of the parent drug's action on COX enzymes.
For etodolac itself, a 10-fold selectivity for COX-2 over COX-1 has been demonstrated in various in vitro assays, including those using microsomal recombinant human PGHS-1 and PGHS-2, as well as in human whole blood assays.[4][7]
Table 1: Summary of COX Inhibitory Activity
| Compound | Target | IC₅₀ (approx.) | Selectivity (COX-1/COX-2) | Reference |
| Etodolac | COX-1 | >100 µM | ~10-fold for COX-2 | [4][7] |
| COX-2 | ~10 µM | |||
| This compound | COX-1 | Inactive | Not Applicable | [6] |
| COX-2 | Inactive | Not Applicable | [6] |
Note: The IC₅₀ values for etodolac can vary depending on the specific assay conditions. The values presented here are approximations based on available literature to illustrate the magnitude of difference and selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing COX inhibition.
Experimental Protocols
Below is a representative protocol for an in vitro COX inhibition assay to determine the IC₅₀ values of test compounds. This protocol is based on the quantification of prostaglandin E₂ (PGE₂) produced by the enzymatic reaction.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Etodolac and this compound
-
Reference inhibitors (e.g., celecoxib (B62257) for COX-2, ibuprofen (B1674241) as a non-selective inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., glutathione, hematin)
-
Reaction termination solution (e.g., a solution of a weak acid)
-
PGE₂ ELISA kit
-
96-well microplates
-
Microplate reader
2. Enzyme Preparation:
-
Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration as per the manufacturer's instructions.
-
Store the enzyme solutions on ice.
3. Compound Preparation:
-
Prepare stock solutions of etodolac, this compound, and control inhibitors in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in the assay buffer to achieve a range of final concentrations for the assay. The final solvent concentration should be kept low (typically ≤1%) to avoid interfering with enzyme activity.
4. Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Cofactors
-
COX-1 or COX-2 enzyme solution
-
Diluted test compound or vehicle control
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at the controlled temperature to allow for prostaglandin synthesis.
-
Terminate the reaction by adding the termination solution.
5. PGE₂ Quantification:
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's protocol.
6. Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion
The available evidence strongly indicates that the pharmacological activity of etodolac is attributable to the parent drug, with its acyl glucuronide metabolite being essentially inactive as a COX inhibitor. This distinction is a critical piece of information for pharmacokinetic and pharmacodynamic modeling and for understanding the overall disposition and therapeutic action of etodolac. Researchers and drug development professionals should consider the parent compound as the primary active moiety responsible for the anti-inflammatory and analgesic effects of etodolac.
References
- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 4. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Etodolac selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Etodolac in Rats, Dogs, and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of etodolac (B1671708), a nonsteroidal anti-inflammatory drug (NSAID), across three key species in drug development: rats, dogs, and humans. Understanding these species-specific differences is crucial for the extrapolation of preclinical safety and efficacy data to human clinical outcomes. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic transformations and experimental workflows.
Executive Summary
Etodolac undergoes extensive metabolism that varies significantly between rats, dogs, and humans. The primary metabolic routes involve hydroxylation and subsequent glucuronidation. In humans, both parent drug and its hydroxylated metabolites are excreted in the urine as glucuronide conjugates, with etodolac acyl glucuronide being a major urinary metabolite[1]. In contrast, rats and dogs primarily eliminate the drug and its metabolites via biliary excretion into the feces[2]. Notably, glucuronide conjugates are not a major metabolic pathway in rats, while in dogs, the glucuronide of the parent drug is found in bile but not urine[2]. These differences in metabolic pathways and excretion routes underscore the importance of careful species selection and data interpretation in preclinical studies.
Comparative Metabolite Profiles
The following table summarizes the key pharmacokinetic parameters and excretion profiles of etodolac in rats, dogs, and humans.
| Parameter | Rats | Dogs | Humans |
| Elimination Half-Life | ~17 hours[2] | ~10 hours[2] | ~7 hours[2][3] |
| Primary Route of Excretion | Feces (via bile)[2] | Feces (via bile)[2] | Urine (~73%)[1] |
| Major Metabolites | Four tentatively identified hydroxylated metabolites[2] | Etodolac glucuronide (in bile)[2] | This compound (~20% of urinary radioactivity), glucuronides of hydroxylated metabolites[1] |
| Key Metabolic Enzymes | Cytochrome P-450[2] | Cytochrome P-450[2] | CYP2C9 (hydroxylation), UGT1A9 (glucuronidation)[4] |
| Enterohepatic Circulation | Extensive[2] | Extensive[2] | Not reported to be significant |
Metabolic Pathways
The metabolism of etodolac primarily involves Phase I (hydroxylation) and Phase II (glucuronidation) reactions. The following diagram illustrates the major metabolic transformations in the three species.
References
- 1. Disposition and biotransformation of 14C-etodolac in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic disposition of etodolac in rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of S-Etodolac and R-Etodolac Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of S-etodolac and R-etodolac glucuronides, the primary metabolites of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (B1671708). Understanding the stereoselective metabolism and disposition of these glucuronide conjugates is crucial for optimizing the therapeutic efficacy and safety profile of etodolac.
Executive Summary
Etodolac is a racemic mixture of S-etodolac and R-etodolac. The S-enantiomer is primarily responsible for the anti-inflammatory activity, while the R-enantiomer is largely inactive. The metabolism of etodolac is stereoselective, with the S-enantiomer being preferentially metabolized via glucuronidation. This leads to significant differences in the plasma concentrations and excretion profiles of the resulting S- and R-etodolac glucuronides. While specific plasma pharmacokinetic parameters for the individual glucuronide metabolites are not extensively reported, a comprehensive understanding can be derived from in vitro studies and the disposition of the parent enantiomers.
Comparative Pharmacokinetics
The formation of etodolac glucuronides is a critical step in the elimination of etodolac. In vitro studies using rat liver microsomes have demonstrated a significantly higher rate of glucuronidation for S-etodolac compared to R-etodolac.[1] This preferential glucuronidation of the pharmacologically active S-enantiomer has a substantial impact on its overall metabolism and plasma levels.
While direct comparative plasma pharmacokinetic data for the glucuronide metabolites is limited, studies on the parent enantiomers in rats provide indirect evidence of the differential formation and clearance of their glucuronides.
Table 1: Comparative Pharmacokinetics of S-Etodolac and R-Etodolac in Rats Following Oral Administration
| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| Tmax (h) | 3.3 ± 2.6 | 4.0 ± 4.0 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| CLs (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| V/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
Data from a study in rats following a single oral dose of 20 mg/kg of either S-(+)- or R-(-)-etodolac.[2]
The markedly lower Cmax and AUC, and higher clearance (CLs) of S-etodolac compared to R-etodolac, are consistent with its more rapid elimination, which is driven by its preferential glucuronidation.[1][2]
In humans, the stereoselective excretion of the acylglucuronides has been observed in urine. The S-etodolac-glucuronide is predominantly excreted within the first 6 hours after administration of racemic etodolac, whereas the elimination of the R-glucuronide is more prominent at later time points. This suggests a faster formation and/or excretion of the S-glucuronide conjugate.
Metabolic Pathway
The metabolic fate of etodolac is primarily hepatic and exhibits significant stereoselectivity. The main pathways are glucuronidation and hydroxylation. S-etodolac is the preferred substrate for UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, leading to the formation of S-etodolac acyl glucuronide.[3] Conversely, R-etodolac is preferentially hydroxylated by cytochrome P450 enzymes, specifically CYP2C9.[3]
Experimental Protocols
In Vitro Glucuronidation Assay
The determination of the intrinsic clearance of S- and R-etodolac glucuronidation can be performed using liver microsomes. A typical experimental setup is as follows:
-
Incubation Mixture: A reaction mixture containing pooled human or rat liver microsomes, the etodolac enantiomer (substrate), and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is prepared. The mixture may also contain a pore-forming agent like alamethicin (B1591596) to ensure UDPGA access to the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of UDPGA and incubated at 37°C. The reaction is stopped after a defined period by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by a validated high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry) to quantify the formation of the etodolac glucuronide.
-
Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), incubations are performed with a range of substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
In Vivo Pharmacokinetic Study (Rat Model)
The following protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of S- and R-etodolac:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: A single oral dose of S-etodolac or R-etodolac is administered to separate groups of rats.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis: Plasma concentrations of the etodolac enantiomers are determined using a stereospecific HPLC method. This often involves derivatization of the enantiomers to form diastereomers that can be separated on a non-chiral column or direct separation on a chiral column.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), and volume of distribution (Vd/F).
Conclusion
The pharmacokinetics of etodolac are characterized by significant stereoselectivity, primarily driven by the preferential glucuronidation of the active S-enantiomer. This leads to a more rapid clearance and lower systemic exposure of S-etodolac compared to the R-enantiomer. Consequently, the formation of S-etodolac glucuronide is favored and its subsequent excretion is faster in the initial hours post-administration. A thorough understanding of these differences is essential for the development of enantiopure formulations and for interpreting the overall pharmacological and toxicological profile of racemic etodolac. Further studies are warranted to fully characterize the plasma pharmacokinetics of the individual S- and R-etodolac glucuronide metabolites.
References
A Comparative Analysis of Etodolac Glucuronidation: Bridging In Vitro Findings with In Vivo Realities
For researchers and professionals in drug development, understanding the metabolic fate of a drug is paramount. This guide provides a comparative overview of the in vitro and in vivo glucuronidation of etodolac (B1671708), a nonsteroidal anti-inflammatory drug (NSAID). By presenting key quantitative data, detailed experimental protocols, and a clear visualization of the metabolic pathways, this document aims to facilitate a deeper understanding of the correlation between laboratory assays and clinical outcomes for this compound.
Etodolac undergoes extensive metabolism, with glucuronidation being a significant pathway. This Phase II metabolic process, primarily mediated by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of etodolac, facilitating its excretion. The correlation between in vitro predictions and in vivo observations of this process is critical for accurate pharmacokinetic modeling and dose predictions.
Quantitative Comparison of Etodolac Glucuronidation
The following table summarizes the key quantitative parameters for etodolac glucuronidation derived from in vitro experiments using human liver microsomes and in vivo human studies.
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Human) | Reference |
| Primary Enzyme | UGT1A9 | Inferred to be primarily UGT1A9 | [1][2] |
| Stereoselectivity | Preferential for S-etodolac | S-etodolac glucuronide is a major metabolite | [1] |
| Kinetic Parameters | |||
| Km (Michaelis constant) | 483 µM | Not directly measured | [3] |
| Vmax (Maximum reaction velocity) | 246 pmol/min/mg protein | Not directly measured | [3] |
| CLint (Intrinsic clearance) | 0.51 µL/min/mg protein | Not directly measured | [3] |
| Excretion | Not Applicable | ~13% of administered dose excreted as etodolac glucuronide in urine.[4] Approximately 72% of the dose is excreted in urine as the parent drug and its metabolites. | [4][5] |
Experimental Protocols
A clear understanding of the methodologies employed in generating the above data is crucial for interpretation and replication.
In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the kinetic parameters of etodolac glucuronidation in a controlled laboratory setting.
Objective: To measure the rate of etodolac glucuronide formation in human liver microsomes and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Materials:
-
Etodolac
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of etodolac, UDPGA, and the internal standard in an appropriate solvent. Prepare the incubation buffer (potassium phosphate buffer with MgCl2).
-
Microsome Activation: Pre-incubate the human liver microsomes with alamethicin on ice to permeabilize the microsomal membrane and ensure access of the co-factor (UDPGA) to the UGT enzymes.
-
Incubation: In a microcentrifuge tube, combine the activated microsomes, etodolac (at various concentrations to cover the expected Km), and the incubation buffer. Pre-warm the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.
-
Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analysis: Analyze the samples for the formation of etodolac glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of etodolac glucuronide formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
In Vivo Human Pharmacokinetic Study
This protocol describes a typical clinical study to assess the pharmacokinetics and metabolism of etodolac in healthy volunteers.
Objective: To determine the pharmacokinetic profile of etodolac and quantify the amount of etodolac and its glucuronide metabolite excreted in the urine following oral administration.
Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.
Procedure:
-
Subject Screening and Enrollment: Recruit healthy volunteers based on predefined inclusion and exclusion criteria. Obtain informed consent from all participants.
-
Drug Administration: Following an overnight fast, administer a single oral dose of etodolac (e.g., 400 mg) with a standardized volume of water.
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine Collection: Collect all urine produced by the subjects for a specified period (e.g., 0-24 hours or 0-48 hours post-dose) in separate, labeled containers for different time intervals. Measure the volume of each collection and store aliquots at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of etodolac and etodolac glucuronide in plasma and urine.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters of etodolac from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).
-
Metabolite Excretion Analysis: Quantify the total amount of etodolac and etodolac glucuronide excreted in the urine over the collection period. Express the amount of each metabolite as a percentage of the administered dose.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of etodolac and the workflow for comparing its in vitro and in vivo glucuronidation.
Caption: Metabolic pathway of etodolac.
Caption: In vitro vs. in vivo correlation workflow.
Conclusion
The glucuronidation of etodolac, primarily mediated by UGT1A9, is a crucial metabolic pathway that exhibits stereoselectivity for the S-enantiomer. While in vitro systems using human liver microsomes provide valuable insights into the kinetic parameters of this reaction, in vivo studies are essential for understanding the overall contribution of this pathway to the drug's disposition and excretion in humans. The data presented in this guide highlights a reasonable correlation between the in vitro findings and the in vivo observations, though discrepancies in absolute values are expected due to the complexities of human physiology. For drug development professionals, integrating both in vitro and in vivo data is critical for building robust pharmacokinetic models and ensuring the safe and effective use of etodolac.
References
- 1. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers [ouci.dntb.gov.ua]
- 3. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry determination of etodolac in human plasma following single epicutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
Comparison of different extraction methods for etodolac metabolites
A Comparative Guide to Extraction Methods for Etodolac (B1671708) Metabolites
The accurate quantification of etodolac and its metabolites from biological matrices is fundamental for pharmacokinetic, pharmacodynamic, and toxicological studies. Etodolac is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP2C9 and subsequent glucuronidation.[1][2] Key metabolites include 5-hydroxy, 6-hydroxy, 7-hydroxy, and 8-hydroxy etodolac.[1][3] The choice of sample preparation technique is critical for removing endogenous interferences and ensuring the sensitivity, accuracy, and robustness of the analytical method, which is often Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
This guide provides a comparative analysis of the three most common extraction techniques for etodolac metabolites: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The selection of an appropriate extraction method depends on various factors, including the required cleanliness of the extract, sample throughput, cost considerations, and the complexity of method development. The following table summarizes the typical performance characteristics of SPE, LLE, and PPT for the analysis of etodolac metabolites in biological samples like plasma and urine.[4][5]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte partitions between a solid stationary phase and a liquid mobile phase based on affinity.[5] | Analyte partitions between two immiscible liquid phases (e.g., aqueous sample and organic solvent) based on relative solubility.[4][5] | Proteins are precipitated from the sample using an organic solvent or acid, followed by separation via centrifugation.[4] |
| Recovery | > 85%[4] | 75 - 90%[4] | > 90%[4] |
| Matrix Effect | Low to Medium[4] | Low to Medium[4] | Medium to High[4] |
| Cleanliness of Extract | High[4][5] | High[4] | Low[4] |
| Sample Throughput | Medium[4] | Low to Medium[4] | High[4] |
| Cost per Sample | High[4][5] | Medium[4] | Low[4] |
| Method Development | Complex[4] | Moderate[4] | Simple[4] |
| Automation Potential | Easily automated.[5] | More challenging to automate.[5] | Easily automated.[6][7] |
| Common Issues | Cartridge variability, method development time. | Emulsion formation, higher solvent consumption.[5] | Co-precipitation of analytes, insufficient protein removal. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of etodolac and its hydroxylated metabolites from human plasma and urine.
Protein Precipitation (PPT)
This is a rapid and simple method for sample clean-up, particularly suitable for high-throughput analysis.[4]
Protocol for Human Plasma: [1]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol for Human Urine: [4]
-
In a 2 mL microcentrifuge tube, add 200 µL of the urine sample and the appropriate amount of internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to urine).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides clean extracts by partitioning the analyte between aqueous and organic phases.[4]
Protocol for Human Urine: [1][4]
-
Add 500 µL of human urine to a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Acidify the sample by adding 50 µL of 1 M formic acid.[1]
-
Add 2 mL of ethyl acetate (B1210297) (or an alternative solvent mixture like 5 mL of Cyclohexane:Ethyl acetate, 70:30, v/v).[1][4]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000-4,000 rpm for 5-10 minutes to ensure complete phase separation.[1][4]
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers high selectivity and produces very clean extracts, making it ideal for sensitive analyses, though it is more complex and costly.[5]
Protocol for Human Urine: [4]
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the sample if necessary.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a consistent flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and highly polar interferences.
-
Follow with a wash of 2 mL of 5% methanol in water to remove less non-polar interferences.
-
-
Drying: Dry the cartridge thoroughly under a vacuum for approximately 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., Methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for each extraction method.
References
A Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV for Etodolac Analysis
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. For etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are frequently employed. This guide provides a detailed, data-driven comparison of these two methods for researchers, scientists, and drug development professionals, offering insights into their respective strengths and optimal applications.
Executive Summary
Both LC-MS/MS and HPLC-UV are robust methods for the analysis of etodolac. The primary distinction lies in their sensitivity and selectivity. LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices. HPLC-UV, while less sensitive, is a cost-effective, reliable, and widely available technique suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high.
Quantitative Performance Data
The following tables summarize the key performance parameters of LC-MS/MS and HPLC-UV for etodolac analysis, compiled from various validated methods.
Table 1: Performance Characteristics of LC-MS/MS for Etodolac Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 0.8 - 13.0 ng/mL | [1] |
| 1 - 5000 ng/mL | [2] | |
| Limit of Detection (LOD) | 0.20 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | [1] |
| 3.2 ng/mL | [3][4] | |
| Accuracy (% Recovery) | 96.5% - 104.3% | [1] |
| Precision (% RSD) | Intraday: 0.13% - 3.26% | [1] |
Table 2: Performance Characteristics of HPLC-UV for Etodolac Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 0.08 - 10 µg/mL | [5] |
| 0.04 - 1 µg/mL | [6] | |
| 5 - 30 µg/mL | [7] | |
| 1 - 25 µg/mL | [8] | |
| 4 - 20 µg/mL | ||
| Limit of Detection (LOD) | 0.04 µg/mL | [5] |
| 0.0876 µg/mL | [7] | |
| 0.361 µg/mL | ||
| 0.7772 µg/mL | [9] | |
| Limit of Quantitation (LOQ) | 0.06 µg/mL | [5] |
| 0.26 µg/mL | [7] | |
| 1.203 µg/mL | ||
| 2.335 µg/mL | [9] | |
| Accuracy (% Recovery) | 98% - 101% | [5] |
| 97.3% - 97.7% | [6] | |
| 99.23% - 99.93% | ||
| 96.08% - 99.56% | [8] | |
| Precision (% RSD) | Intraday & Interday: ≤ 2.65% | [5] |
| Intraday & Interday: < 0.4% | [6] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative methodologies for both LC-MS/MS and HPLC-UV analysis of etodolac.
LC-MS/MS Method for Etodolac in Human Plasma
-
Sample Preparation: Liquid-liquid extraction is a common method for preparing plasma samples.[10]
-
Chromatographic Separation:
-
Column: Zorbax C8 (3.5 µm, 50 × 4.6 mm).[10]
-
Mobile Phase: An isocratic mixture of 10.0 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (40:60, v/v) with the pH adjusted to 3.8.[10]
-
Flow Rate: Not specified in the provided text.
-
-
Mass Spectrometric Detection:
HPLC-UV Method for Etodolac in Pharmaceutical Formulations
-
Sample Preparation: Tablets are typically powdered, dissolved in a suitable solvent like methanol, and then diluted to the desired concentration with the mobile phase.[7]
-
Chromatographic Separation:
-
UV Detection:
Visualizing the Analytical Workflows
To better understand the procedural differences between the two techniques, the following diagrams illustrate their respective experimental workflows.
This diagram illustrates the fundamental steps involved in both LC-MS/MS and HPLC-UV analyses. The LC-MS/MS workflow includes additional steps of ionization and multiple stages of mass analysis, which contribute to its higher selectivity and sensitivity.
This diagram provides a logical comparison of the key attributes of each technique for etodolac analysis, highlighting the trade-offs between sensitivity, selectivity, complexity, and cost, and guiding the user to the most appropriate method for their specific application.
Conclusion
The choice between LC-MS/MS and HPLC-UV for etodolac analysis is application-dependent. For the quantification of etodolac in complex biological matrices where high sensitivity is required, such as in pharmacokinetic or metabolic studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1][2][3][4] Conversely, for routine quality control of pharmaceutical dosage forms where etodolac concentrations are significantly higher, HPLC-UV provides a reliable, accurate, and cost-effective solution.[5][6][7] Both methods, when properly validated, are powerful tools in the development and quality assessment of etodolac-containing products.
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Roadmap for Inter-Laboratory Validation of Etodolac Acyl Glucuronide Quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Establishing a Robust Bioanalytical Method Across Laboratories
The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized, with Etodolac Acyl Glucuronide being a significant metabolite. Ensuring that the bioanalytical methods used to quantify this metabolite are robust and reproducible across different laboratories is paramount for the reliability of clinical and non-clinical study data. This guide provides a framework for the inter-laboratory validation of this compound quantification, offering a hypothetical comparative analysis based on established regulatory guidelines.
Proposed Inter-Laboratory Validation Study: A Comparative Overview
An inter-laboratory validation study aims to demonstrate that a bioanalytical method is transferable and yields comparable results when performed by different laboratories. This involves a pre-defined protocol where participating laboratories analyze a common set of quality control (QC) samples. The acceptance criteria for this study are derived from regulatory guidelines issued by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Below is a summary of the key validation parameters and their typical acceptance criteria that would be assessed in such a study.
| Validation Parameter | Acceptance Criteria | Hypothetical Lab A Result | Hypothetical Lab B Result |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -2.5% to 3.8% | -4.1% to 5.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% | 5.8% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -1.8% to 4.2% | -3.5% to 6.1% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.2% | 7.5% |
| Recovery (%) | Consistent, precise, and reproducible | 85.2% | 83.9% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.9% | 10.2% |
| Stability (Freeze-Thaw) | % Deviation within ±15% | -5.5% | -6.8% |
| Stability (Short-Term, Bench-Top) | % Deviation within ±15% | -4.2% | -5.1% |
| Stability (Long-Term) | % Deviation within ±15% | -7.8% | -8.9% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | Meets criteria | Meets criteria |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard.
Experimental Protocols
A detailed and harmonized experimental protocol is the cornerstone of a successful inter-laboratory validation. The following outlines a proposed methodology for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M phosphate (B84403) buffer (pH 3.0) to acidify the sample. This is crucial for the stability of the acyl glucuronide.[1]
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient to ensure separation from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard would be monitored.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study, from the initial planning stages to the final comparative analysis.
Caption: Workflow of an Inter-Laboratory Bioanalytical Method Validation.
This structured approach ensures that all participating laboratories adhere to the same procedures, minimizing variability and allowing for a direct comparison of method performance. Successful completion of an inter-laboratory validation provides a high degree of confidence in the bioanalytical method, ensuring data integrity for pivotal drug development decisions.
References
Comparative bioactivity of etodolac and its hydroxylated vs. glucuronidated metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Administered as a racemic mixture of (S)-etodolac and (R)-etodolac, its therapeutic effects are primarily attributed to the (S)-enantiomer, a selective inhibitor of cyclooxygenase-2 (COX-2).[3] Following administration, etodolac undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated and glucuronidated metabolites.[4] This guide provides a comprehensive comparison of the bioactivity of the parent drug, etodolac, with its major hydroxylated and glucuronidated metabolites, supported by experimental data.
Comparative Bioactivity: Parent Drug vs. Metabolites
The anti-inflammatory and analgesic properties of etodolac are predominantly due to the parent compound, specifically the (S)-enantiomer.[3] Extensive research has demonstrated that the primary hydroxylated metabolites of etodolac, including 5-hydroxyetodolac, 6-hydroxyetodolac, and 7-hydroxyetodolac, are either inactive or exhibit only marginal anti-inflammatory or prostaglandin (B15479496) synthesis-inhibiting activity.[5][6][7] This indicates that the therapeutic efficacy of etodolac is directly attributable to the parent drug and not its metabolic byproducts.[3] Similarly, while etodolac glucuronide is a significant metabolite, its direct anti-inflammatory activity has not been shown to be significant.[4][8]
Data Presentation
The following tables summarize the comparative bioactivity of etodolac and its metabolites based on available experimental data.
Table 1: Comparative In Vitro COX Inhibition
| Compound | Target | IC₅₀ (μM) | Potency Relative to Etodolac |
| (S)-Etodolac | COX-2 | Specific values not consistently reported, but it is the active COX-2 inhibitor.[3] | - |
| (R)-Etodolac | COX-1/COX-2 | Minimal to no inhibitory activity.[3] | Negligible |
| Hydroxylated Metabolites (e.g., 5-OH, 6-OH, 7-OH) | COX-1/COX-2 | Significantly higher than parent drug; considered inactive or marginally active.[5][6] | Negligible |
| Etodolac Glucuronide | COX-1/COX-2 | Data not available, but generally considered inactive.[8] | Not significant |
Note: Specific IC₅₀ values for individual metabolites are not consistently reported in a single comparative study, but the consensus is their significantly reduced or absent inhibitory activity compared to (S)-etodolac.
Table 2: Comparative In Vivo Anti-Inflammatory Activity (Rat Adjuvant Edema Model)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Activity Relative to Etodolac |
| Etodolac | 3 | Effective anti-inflammatory dose.[2] | - |
| Hydroxylated Metabolites (e.g., 6-OH, 7-OH, 8-(1'-OH)) | Not specified | Inactive or only marginal activity.[7] | Negligible |
| Etodolac Glucuronide | Not specified | Not reported to have significant activity. | Not significant |
Signaling Pathways and Experimental Workflows
Etodolac's Mechanism of Action
Etodolac exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the arachidonic acid cascade responsible for the synthesis of prostaglandins (B1171923), potent mediators of inflammation, pain, and fever.[5][8]
Caption: Etodolac's preferential inhibition of COX-2 in the prostaglandin synthesis pathway.
Metabolic Pathway of Etodolac
Etodolac is extensively metabolized in the liver primarily through hydroxylation and glucuronidation.[4]
Caption: Primary metabolic pathways of etodolac leading to inactive metabolites.
Experimental Workflow for Bioactivity Assessment
The evaluation of the bioactivity of etodolac and its metabolites typically follows a structured experimental workflow.
Caption: A typical experimental workflow for comparing the bioactivity of etodolac and its metabolites.
Experimental Protocols
In Vitro Prostaglandin Production Inhibition Assay
-
Objective: To assess the ability of test compounds to inhibit prostaglandin synthesis in a cellular context.
-
Methodology:
-
Cell Culture: Chondrocyte cell cultures are established and maintained in appropriate media.[7]
-
Treatment: Cells are pre-incubated with varying concentrations of etodolac or its metabolites for a specified period.
-
Stimulation: Prostaglandin synthesis is stimulated by adding a pro-inflammatory agent, such as interleukin-1β (IL-1β).
-
Quantification: After incubation, the cell culture supernatant is collected. The concentration of prostaglandins (e.g., PGE₂) is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The inhibitory effect of each compound is determined by comparing the prostaglandin levels in treated cells to those in untreated (control) cells. IC₅₀ values are calculated to represent the concentration of the compound required to inhibit prostaglandin production by 50%.
-
In Vivo Rat Adjuvant-Induced Arthritis Model
-
Objective: To evaluate the anti-inflammatory efficacy of test compounds in a model of chronic inflammation.
-
Methodology:
-
Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete adjuvant into one of the hind paws. This leads to a localized primary inflammatory response followed by a secondary systemic inflammation that affects the contralateral paw.[5]
-
Dosing: Animals are treated orally with etodolac, its metabolites, or a vehicle control at specified doses for a defined period, typically starting before or at the onset of the secondary inflammation.
-
Assessment of Inflammation: The primary endpoint is the measurement of paw volume or thickness, which is assessed at regular intervals using a plethysmometer.
-
Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group. Other parameters such as body weight, arthritic score, and histological analysis of the joints may also be evaluated.[7]
-
Conclusion
The available experimental evidence consistently demonstrates that the pharmacological activity of etodolac resides in the parent molecule, particularly the (S)-enantiomer.[3] Its primary hydroxylated and glucuronidated metabolites are largely inactive, possessing negligible anti-inflammatory and COX-inhibitory properties.[6][7][8] For drug development professionals, this underscores the importance of the metabolic stability of the parent compound and suggests that efforts to develop prodrugs or modified-release formulations should focus on optimizing the delivery and maintenance of etodolac concentrations rather than relying on the bioactivity of its metabolites.
References
- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Species Differences in the Stereoselective Glucuronidation of Etodolac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective glucuronidation of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708) across various species. Etodolac, administered as a racemic mixture of its S- and R-enantiomers, undergoes significant phase II metabolism, primarily through glucuronidation. Understanding the species-specific differences in the rate and stereoselectivity of this metabolic pathway is crucial for the extrapolation of preclinical data to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes to support further research and drug development.
Data Presentation: Comparative Glucuronidation Kinetics
The formation of etodolac acyl-glucuronide exhibits notable differences in kinetic parameters across species, as determined by in vitro studies using liver microsomes. The following tables summarize the available quantitative data for the glucuronidation of racemic etodolac and its individual enantiomers.
Table 1: Kinetic Parameters for Racemic Etodolac Glucuronidation in Liver Microsomes
| Species | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, μL/min/mg) |
| Human | 483 | 246 | 0.51 |
| Mouse | 1170 | 201 | 0.17 |
| Humanized UGT1 Mouse | 483 | 379 | 0.79 |
Data for this table is synthesized from a study on humanized UGT1 mice, which provides a comparison of etodolac glucuronidation kinetics.[1]
Table 2: Stereoselective Glucuronidation of Etodolac Enantiomers in Rat Liver Microsomes
| Enantiomer | Vmax (relative to R-Etodolac) | Km |
| S-Etodolac | 3.4-fold greater | Similar to R-Etodolac |
| R-Etodolac | 1.0 | Similar to S-Etodolac |
This table is based on findings that demonstrate the preferential glucuronidation of the S-enantiomer in rats.[2]
UGT Enzyme Involvement
The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for etodolac glucuronidation vary between species.
-
Humans: UGT1A9 is the primary enzyme responsible for the stereoselective glucuronidation of S-etodolac.[4]
-
Rats, Monkeys, and Dogs: The specific UGT isoforms responsible for etodolac glucuronidation in these species have not been definitively identified in the reviewed literature. However, for other NSAIDs like diclofenac (B195802), rat UGT2B1 has been shown to be a major contributor to its glucuronidation, suggesting a potential role for the UGT2B family in the metabolism of acidic drugs in rats.[5]
Experimental Protocols
The following is a representative protocol for an in vitro experiment to determine the kinetic parameters of etodolac glucuronidation in liver microsomes.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of etodolac glucuronide from racemic etodolac or its individual enantiomers in liver microsomes from different species.
Materials:
-
Liver microsomes (from human, rat, mouse, monkey, or dog)
-
Etodolac (racemic, S-etodolac, R-etodolac)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for HPLC or LC-MS/MS analysis
-
HPLC or LC-MS/MS system
Procedure:
-
Microsome Preparation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation. The protein concentration of the microsomal suspension is determined using a standard protein assay.
-
Incubation Mixture: A typical incubation mixture (total volume of 200 µL) contains:
-
Phosphate buffer (100 mM, pH 7.4)
-
Liver microsomes (0.1 mg/mL)
-
Etodolac (at various concentrations, e.g., 50 µM to 4 mM)
-
MgCl₂ (4 mM)
-
Alamethicin (50 µg/mL) to activate the UGT enzymes.
-
-
Pre-incubation: The mixture is pre-incubated for 3 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of UDPGA (5 mM).
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes), during which the formation of the glucuronide is linear.
-
Reaction Termination: The reaction is terminated by adding an equal volume of cold acetonitrile.
-
Centrifugation: The terminated reaction mixture is centrifuged to precipitate proteins.
-
Analysis: The supernatant is collected and analyzed by a validated HPLC or LC-MS/MS method to quantify the amount of etodolac glucuronide formed. An internal standard is used for accurate quantification.
-
Data Analysis: The rate of etodolac glucuronide formation is calculated and plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of etodolac and a typical experimental workflow for its in vitro glucuronidation analysis.
Caption: Stereoselective glucuronidation of etodolac.
Caption: In vitro etodolac glucuronidation workflow.
References
- 1. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of 5-Hydroxy Etodolac as a Biomarker for Etodolac Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and available data for the validation of 5-hydroxy etodolac (B1671708) as a biomarker for etodolac intake. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of pain and inflammation. Understanding its metabolism and having a reliable biomarker is crucial for optimizing therapy and assessing patient-specific metabolic differences.
Introduction to Etodolac Metabolism and the Role of 5-Hydroxy Etodolac
Etodolac is extensively metabolized in the liver, primarily through oxidation and glucuronidation, before being excreted.[1] The main oxidative pathway involves the hydroxylation of the etodolac molecule, a process predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2] This enzymatic reaction produces several hydroxylated metabolites, including 5-hydroxy etodolac, which has been identified in human urine.[1]
The activity of CYP2C9 can vary significantly among individuals due to genetic polymorphisms.[1] This variability can lead to differences in the rate of etodolac metabolism, potentially affecting the drug's efficacy and safety profile.[1] Therefore, the quantification of a specific metabolite formed by CYP2C9, such as 5-hydroxy etodolac, presents a valuable opportunity for its use as a biomarker to:
-
Predict Etodolac Clearance: Individuals with lower levels of 5-hydroxy etodolac may have slower etodolac clearance, leading to a higher risk of drug accumulation and potential toxicity.[1]
-
Personalize Dosing: Dosing regimens could be adjusted based on an individual's metabolic capacity to optimize therapeutic outcomes and minimize adverse drug reactions.[1]
-
Aid in Drug Development: In clinical trials, monitoring 5-hydroxy etodolac levels could help explain inter-individual variability in response to etodolac and identify poor metabolizers.[1]
Comparative Pharmacokinetic Data
While direct comparative validation studies for 5-hydroxy etodolac as a biomarker are limited in publicly available literature, pharmacokinetic data for both etodolac and its metabolite provide essential context.
| Parameter | Etodolac | 5-Hydroxy Etodolac |
| Maximum Plasma Concentration (Cmax) | 14 ± 4 to 37 ± 9 µg/mL (after 200 to 600 mg single doses) | 35.54 (± 9.14) µg/mL |
| Area Under the Curve (AUC) | Dose-proportional | 202.83 (± 72.05) h·µg/mL |
| Time to Peak Concentration (Tmax) | 1 to 2 hours | Not explicitly stated |
| Elimination Half-life (t½) | 6 to 8 hours | 8.2 (± 2.73) h |
| Elimination Rate Constant (Kel) | Not explicitly stated | 0.09 (± 0.02) 1/h |
Note: The data for 5-hydroxyetodolac is from a single source and may not be directly comparable to the range provided for etodolac due to differing study designs.
Experimental Protocols for Quantification
The primary analytical technique for the quantification of etodolac and its metabolites in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. An alternative is High-Performance Liquid Chromatography (HPLC) with UV detection, though it may be less sensitive.[3]
Protocol 1: Quantification of 5-Hydroxy Etodolac in Human Plasma by LC-MS/MS (Proposed Method)
This protocol is based on established methods for etodolac and its metabolites and would require specific validation.[4]
1. Materials and Reagents:
-
5-Hydroxy Etodolac analytical standard
-
Etodolac-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Etodolac-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Dependent on the column dimensions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusion of the 5-hydroxy etodolac and internal standard analytical standards.
Protocol 2: Quantification of 5-Hydroxy Etodolac in Human Urine by LC-MS/MS (Proposed Method)
1. Materials and Reagents:
-
As per Protocol 1, with the addition of human urine (drug-free).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of urine, add 50 µL of the internal standard working solution.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
Similar to those described in Protocol 1, with potential adjustments to the gradient for the urine matrix.
Comparison of Analytical Methods
| Parameter | LC-MS/MS Method (Adapted) | HPLC-UV Method (Adapted) |
| Instrumentation | Triple Quadrupole Mass Spectrometer | HPLC with UV Detector |
| Sample Preparation | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) | LLE or SPE |
| Linearity (Correlation Coefficient) | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | High sensitivity (ng/mL to pg/mL range) | Moderate sensitivity (µg/mL to ng/mL range) |
| Selectivity | High | Moderate (potential for interference from endogenous components) |
| Matrix Effect | Needs to be evaluated and minimized | Less susceptible than ESI-MS, but still a consideration |
Visualizations
Metabolic Pathway of Etodolac to 5-Hydroxy Etodolac.
Experimental Workflow for 5-Hydroxy Etodolac Quantification.
Conclusion
5-Hydroxy etodolac holds significant promise as a specific biomarker for etodolac intake and for phenotyping CYP2C9 activity. The rationale for its use is well-founded in the metabolic pathways of etodolac. While extensive clinical validation data correlating 5-hydroxy etodolac levels with etodolac dosage and clinical outcomes is not yet widely published, the analytical methodologies for its quantification are well-established. The provided LC-MS/MS protocols offer a robust starting point for researchers to conduct the necessary validation studies. Further research is warranted to firmly establish the clinical utility of 5-hydroxy etodolac as a routine biomarker in personalized medicine and drug development.
References
Navigating the Stability Landscape of Acyl Glucuronide Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of acyl glucuronide (AG) metabolites is paramount. These reactive metabolites, formed from the conjugation of carboxylic acid-containing drugs, can undergo several chemical transformations, including intramolecular rearrangement (acyl migration), hydrolysis, and covalent binding to proteins.[1][2] This inherent reactivity has been implicated in adverse drug reactions, making the assessment of AG stability a critical step in drug safety evaluation.[3][4]
This guide provides a comparative overview of the stability of different AG metabolites, supported by experimental data and detailed methodologies.
Comparative Stability of Acyl Glucuronide Metabolites
The stability of an acyl glucuronide is intrinsically linked to the structure of the parent drug (aglycone), as well as experimental conditions such as pH and temperature.[1][2] The half-life (t½) of an AG is a key indicator of its reactivity, with shorter half-lives suggesting greater instability. The following table summarizes the in vitro half-lives of various AG metabolites in different matrices at physiological pH (7.4) and 37°C.
| Drug | Therapeutic Class | Half-life (t½) in Buffer (pH 7.4) [hours] | Half-life (t½) in Human Plasma [hours] | Half-life (t½) in Human Serum Albumin (HSA) [hours] | Reference(s) |
| "Safe" Category | |||||
| Mycophenolic Acid | Immunosuppressant | >10 | >10 | >10 | [5] |
| Valproic Acid | Anticonvulsant | 79 | - | - | [6] |
| "Warning" Category | |||||
| Diclofenac | Nonsteroidal Anti-inflammatory Drug (NSAID) | 1.3 | 0.5 | 0.8 | [5] |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | 4.3 | 2.1 | 2.9 | [5] |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | 6.2 | 3.1 | 4.1 | [5] |
| "Withdrawn" Category | |||||
| Tolmetin | Nonsteroidal Anti-inflammatory Drug (NSAID) | <0.5 | - | - | [6] |
| Zomepirac | Nonsteroidal Anti-inflammatory Drug (NSAID) | 0.4 | 0.2 | 0.2 | [5] |
Note: The classification into "Safe," "Warning," and "Withdrawn" categories is based on the risk of idiosyncratic drug toxicity as discussed in the cited literature.[7]
Key Reaction Pathways of Acyl Glucuronides
Acyl glucuronides can undergo several reactions that contribute to their instability and potential for toxicity. The primary pathways are intramolecular rearrangement (acyl migration), hydrolysis, and intermolecular reactions with nucleophiles.
Experimental Protocols for Stability Assessment
The stability of acyl glucuronide metabolites is typically assessed using in vitro methods that monitor the disappearance of the parent 1-β-O-acyl glucuronide and the formation of its degradation products over time. The two most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Stability Assessment Workflow
The following diagram illustrates a general workflow for assessing the in vitro stability of acyl glucuronides.
Detailed Methodologies
1. LC-MS/MS Method for Acyl Glucuronide Stability
This method is highly sensitive and widely used for quantifying the concentrations of the acyl glucuronide and its degradation products.[8][9][10]
-
Incubation: The acyl glucuronide (typically at a starting concentration of 10-20 µM) is incubated in a relevant biological matrix (e.g., phosphate (B84403) buffer pH 7.4, human plasma, or a solution of human serum albumin) at 37°C.[5]
-
Sampling and Quenching: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The reaction is immediately quenched by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[5]
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Chromatographic Separation: The analytes are separated using a reverse-phase HPLC column (e.g., C18) with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., 10 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).[5][8]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in either positive or negative electrospray ionization mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent acyl glucuronide, its isomers, and the aglycone.[8]
-
Data Analysis: The peak areas of the analytes are used to determine their concentrations at each time point. The natural logarithm of the acyl glucuronide concentration is plotted against time, and the half-life is calculated from the slope of the linear regression line.
2. NMR Spectroscopy Method for Acyl Glucuronide Stability
NMR spectroscopy provides detailed structural information and can be used to monitor the degradation kinetics and identify the different isomers formed.[11][12]
-
Sample Preparation: The acyl glucuronide is dissolved in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4) and placed in an NMR tube.
-
NMR Data Acquisition: ¹H NMR spectra are acquired at regular intervals at a constant temperature (e.g., 37°C).
-
Data Analysis: The disappearance of the anomeric proton signal of the 1-β-O-acyl glucuronide is monitored over time.[12] The appearance of new signals corresponding to the anomeric protons of the acyl migration isomers and the hydrolysis products can also be tracked. The degradation rate constant and half-life are calculated by fitting the decay of the 1-β-O-acyl glucuronide signal to a first-order kinetic model.[11][12]
Conclusion
The stability of acyl glucuronide metabolites varies significantly depending on the chemical structure of the parent drug. Understanding the factors that influence this stability and employing robust analytical methods for its assessment are crucial for de-risking drug candidates in the development pipeline. The data and methodologies presented in this guide offer a framework for the comparative evaluation of acyl glucuronide stability, ultimately contributing to the development of safer medicines.
References
- 1. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR and QSAR studies on the transacylation reactivity of model 1beta-O-acyl glucuronides. I: design, synthesis and degradation rate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from one laboratory to another, also known as inter-laboratory cross-validation, is a critical process in the pharmaceutical development lifecycle.[1] This process ensures that a validated analytical procedure will produce consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] A robust method transfer provides documented evidence that the receiving laboratory is qualified to perform the method as intended.[1] This guide provides a comprehensive comparison of the common approaches to cross-validating analytical methods, complete with detailed experimental protocols and data presentation tables.
Comparative Approaches for Method Transfer
The selection of a suitable method transfer approach depends on various factors, including the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[1][3] The three primary approaches are Comparative Testing, Co-validation, and Revalidation.[3][4]
| Approach | Principle | When to Use | Key Considerations |
| Comparative Testing | Both the transferring (sending) and receiving laboratories analyze the same set of homogeneous samples. The results are then statistically compared against predefined acceptance criteria.[1][5] | This is the most common approach for well-established and validated methods, especially when the sending and receiving laboratories have similar capabilities.[4][5] | Requires a well-defined protocol, homogeneous and stable samples, and clear acceptance criteria. Open communication between labs is crucial.[6][7] |
| Co-validation | The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1] | Best suited for new methods being developed and intended for use at multiple sites.[4][5] | High degree of collaboration is necessary. Responsibilities of each laboratory must be clearly defined in the validation protocol.[5] |
| Revalidation | The receiving laboratory performs a full or partial revalidation of the analytical method.[1][5] | Necessary when there are significant differences in the laboratory environments, equipment, or when substantial changes have been made to the method.[1][5] | This is the most resource-intensive approach and requires a comprehensive validation protocol and report.[5] |
Experimental Protocols
Detailed and clear protocols are the foundation of a successful inter-laboratory cross-validation. Below are example protocols for common analytical techniques.
Protocol for Comparative Transfer of an HPLC Assay Method
Objective: To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory for the assay of Drug Substance "X" using HPLC method "ABC-123".
Responsibilities:
-
Transferring Laboratory: Provide the validated analytical method, reference standards, and well-characterized homogeneous samples. Generate comparative data.
-
Receiving Laboratory: Ensure all equipment is qualified and personnel are adequately trained. Generate comparative data.
-
Both Laboratories: Jointly develop and approve the transfer protocol and the final report.
Experimental Design:
-
One analyst from each laboratory will perform the analysis.
-
Six independent samples of the same batch of Drug Substance "X" will be prepared by each laboratory.
-
Three replicate injections will be made for each sample preparation.
Procedure:
-
Both laboratories will strictly follow the analytical method "ABC-123".
-
System suitability tests must be performed and meet the established criteria before any sample analysis.
-
The assay of Drug Substance "X" will be calculated against a common reference standard.
Acceptance Criteria:
-
The mean assay results from both laboratories should not differ by more than 2.0%.
-
The relative standard deviation (RSD) for the six sample preparations from each laboratory should be ≤ 2.0%.[1]
-
A statistical analysis, such as a Student's t-test, should show no significant difference between the mean results of the two laboratories.
Protocol for Cross-Validation of a Ligand-Binding Assay (LBA)
Objective: To demonstrate the equivalency of a validated ligand-binding assay between a sending and a receiving laboratory.
Materials:
-
Blank biological matrix.
-
Analyte reference standard.
-
Critical reagents (e.g., capture and detection antibodies) from the same lot.
-
Quality control (QC) samples at low, medium, and high concentrations prepared by the sending laboratory.
-
A minimum of 30 incurred samples from a single clinical study.
Procedure:
-
A detailed and harmonized Standard Operating Procedure (SOP) for the assay, including incubation times, temperatures, and washing steps, must be used by both laboratories.
-
Aliquots of QC and incurred samples are shipped to the receiving laboratory under appropriate temperature-controlled conditions.
-
Both laboratories will analyze the samples according to the validated LBA protocol.
-
Raw data should be processed using the same data analysis software and curve-fitting model (e.g., four-parameter logistic model).
Acceptance Criteria:
-
The mean concentration of QC samples from the receiving laboratory should be within ±15% of the nominal concentration.
-
For incurred samples, the percentage difference between the results from the two laboratories should be within ±20% for at least 67% of the samples.
-
Statistical analyses, such as Bland-Altman plots and Deming regression, should be performed to evaluate the agreement between the two laboratories.
Data Presentation and Statistical Analysis
Clear and concise presentation of data is crucial for a straightforward comparison of results.[1] All quantitative data should be summarized in tables, and appropriate statistical tools should be used for analysis.
Example Data Table for HPLC Assay Transfer
| Sample ID | Transferring Lab Assay (%) | Receiving Lab Assay (%) | Difference (%) |
| 1 | 99.8 | 99.5 | 0.3 |
| 2 | 100.1 | 100.3 | -0.2 |
| 3 | 99.9 | 99.7 | 0.2 |
| 4 | 100.2 | 100.0 | 0.2 |
| 5 | 99.7 | 99.6 | 0.1 |
| 6 | 100.0 | 100.1 | -0.1 |
| Mean | 99.95 | 99.87 | 0.08 |
| RSD (%) | 0.18 | 0.28 | N/A |
Statistical Tools for Data Comparison
The choice of statistical tools is critical for an objective assessment of the cross-validation results.
| Statistical Test | Purpose | Application Example |
| Student's t-test | To determine if there is a significant difference between the means of two sets of data.[8] | Comparing the mean assay results from the transferring and receiving laboratories. |
| F-test | To compare the variances of two sets of data to assess if they are statistically different.[8] | Comparing the precision (RSD) of the results from the two laboratories. |
| Bland-Altman Plot | To visualize the agreement between two quantitative measurements by plotting the difference against the average of the two measurements.[9] | Assessing the agreement in concentration values for incurred samples in a bioanalytical method transfer. |
| Deming Regression | A regression method that accounts for errors in both the x and y variables, providing a more accurate estimate of the relationship between two methods. | Evaluating the correlation of results between two different analytical methods or laboratories. |
Mandatory Visualizations
Diagrams are essential for illustrating workflows and logical relationships in the cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. jmolner.com [jmolner.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 6. southernscientificireland.com [southernscientificireland.com]
- 7. contractpharma.com [contractpharma.com]
- 8. metrology-journal.org [metrology-journal.org]
- 9. datacc.dimesociety.org [datacc.dimesociety.org]
A Comparative Analysis of Etodolac Metabolism: Healthy vs. Diseased Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etodolac (B1671708) metabolism in healthy individuals versus patient populations with specific disease states. The information presented is collated from peer-reviewed clinical studies and aims to support research and drug development efforts by providing key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and workflows.
Executive Summary
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the liver, primarily through oxidation and glucuronidation. In healthy individuals, etodolac is well absorbed, highly protein-bound, and has an elimination half-life of approximately 6 to 8 hours.[1] The major metabolic pathways are stereoselective, involving hydroxylation to 6-, 7-, and 8-hydroxylated metabolites, and direct glucuronidation.[2][3] The cytochrome P450 enzyme CYP2C9 is primarily responsible for the hydroxylation of the R-enantiomer, while UDP-glucuronosyltransferase (UGT) 1A9 is the key enzyme for the glucuronidation of the S-enantiomer.[4][5]
This guide examines the impact of renal impairment, hepatic cirrhosis, and aging on the pharmacokinetic profile of etodolac. While the metabolism of etodolac remains largely unchanged in individuals with mild-to-moderate renal impairment and compensated hepatic cirrhosis, subtle differences have been observed. Similarly, age alone, in the absence of renal dysfunction, does not significantly alter etodolac's pharmacokinetics.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of etodolac in healthy subjects and in patient populations with renal impairment, hepatic cirrhosis, and in the elderly.
Table 1: Pharmacokinetics of Etodolac in Healthy Volunteers
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | 35.54 (± 9.14) µg/mL | [6] |
| Time to Cmax (Tmax) | 2.24 (± 1.11) h | [6] |
| Area Under the Curve (AUC0-t) | 202.83 (± 72.05) h·µg/mL | [6] |
| Elimination Half-life (t1/2) | 8.2 (± 2.73) h | [6] |
| Oral Clearance (CL/F) | 47 (± 16) mL/h/kg | [7] |
| Volume of Distribution (Vd/F) | 362 (± 129) mL/kg | [8] |
Data from a study with 37 healthy volunteers who received a single 500 mg dose of etodolac.[6]
Table 2: Comparison of Etodolac Pharmacokinetics in Healthy Subjects vs. Patients with Renal Impairment
| Parameter | Healthy Subjects (n=10) | Patients with Mild-to-Moderate Renal Impairment (n=10) | Reference |
| Cmax (µg/mL) | No significant difference | No significant difference | [9] |
| Tmax (h) | No significant difference | No significant difference | [9] |
| AUC0-24 (µg·h/mL) | No significant difference | No significant difference | [9] |
| t1/2 (h) | No significant difference | No significant difference | [9] |
This study showed no significant differences in the disposition of total and free etodolac between the two groups.[9][10] In patients undergoing hemodialysis, the apparent clearance of total etodolac was 50% greater due to a 50% larger unbound fraction; however, the clearance of free etodolac was not altered.[11]
Table 3: Comparison of Etodolac Pharmacokinetics in Healthy Subjects vs. Patients with Hepatic Cirrhosis
| Parameter | Healthy Subjects | Patients with Compensated Hepatic Cirrhosis | Reference |
| Cmax (µg/mL) | Not significantly different | Not significantly different | [9] |
| Tmax (h) | 1.4 | 1.1 (slightly shorter, p < 0.05) | [9] |
| AUC0-24 (µg·h/mL) | Not significantly different | Not significantly different | [9] |
| t1/2 (h) | Not significantly different | Not significantly different | [9] |
The disposition of total and free etodolac is not altered in patients with compensated hepatic cirrhosis.[10][11] However, etodolac clearance is dependent on liver function and could be reduced in patients with severe hepatic failure.[10]
Table 4: Comparison of Etodolac Pharmacokinetics in Young vs. Elderly Subjects
| Parameter | Young Subjects (n=20) | Elderly Subjects (n=24) | Elderly with Osteoarthritis (n=20) | Reference |
| Cmax | No significant difference | No significant difference | No significant difference | [9] |
| Tmax | No significant difference | No significant difference | No significant difference | [9] |
| AUC0-24 | No significant difference | No significant difference | No significant difference | [9] |
| t1/2 | No significant difference | No significant difference | No significant difference | [9] |
Studies in elderly individuals have shown that age does not have a significant effect on the half-life or protein binding of etodolac, and there is no evidence of drug accumulation.[12][13]
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
A study investigating the metabolic profile of a single dose of etodolac was conducted in 37 healthy volunteers.[6]
-
Study Design: Single-dose, open-label study.
-
Participants: Healthy adult volunteers who underwent rigorous health assessments. Exclusion criteria included smokers, alcoholics, or individuals with a history of drug abuse.
-
Drug Administration: A single oral dose of 500 mg etodolac (Flancox®) was administered.[6]
-
Sample Collection: Venous blood samples (5 mL) were collected in tubes containing EDTA at pre-dose and at various time points post-dose. Plasma was separated by centrifugation at 2000× g for 10 minutes at 4°C and stored at -80°C until analysis.[6]
-
Analytical Method: The concentration of etodolac in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Chromatographic separation was performed on an LC-20AD analytical pump coupled with a SIL-20A HT autosampler and a Quattro Micro triple quadrupole mass spectrometer.[6]
Pharmacokinetic Study in Patients with Renal Impairment
A study was conducted to assess the effects of etodolac in 10 subjects with normal renal function and 10 patients with moderate renal insufficiency.[14]
-
Study Design: 8-day study with a 3-day drug-free period followed by 4 days of etodolac administration.
-
Participants: Subjects with normal renal function and patients with moderate renal insufficiency. All participants were hospitalized and followed a controlled diet.
-
Drug Administration: Etodolac 200 mg was administered twice daily for 4 days.[14]
-
Assessments: Renal function was assessed by measuring inulin (B196767) and p-aminohippurate (B12120003) clearances.
In Vitro Metabolism Studies
In vitro studies using human liver microsomes and cryopreserved hepatocytes were performed to investigate the stereoselective metabolism of etodolac.[4][5]
-
Enzyme Assays: The conversion of S- and R-etodolac to their acylglucuronide and hydroxylated metabolites was measured using UDP-glucuronosyltransferase (UGT) and cytochrome P450 enzymes in microsomes.[5]
-
Inhibitor Studies: Chemical inhibitors (sulfaphenazole for CYP2C9; propofol (B549288) and thyroxine for UGT1A9) and inhibitory antibodies were used to identify the specific enzymes responsible for etodolac metabolism.[4][5]
Mandatory Visualization
Metabolic Pathway of Etodolac
Caption: Metabolic pathway of etodolac.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETODOLAC [dailymed.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Etodolac kinetics in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The stereoselective pharmacokinetics of etodolac in young and elderly subjects, and after cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of etodolac in patients with moderate renal impairment compared with normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Etodolac Acyl Glucuronide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Etodolac acyl glucuronide, a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Adherence to these guidelines is paramount for protecting personnel and the environment.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Etodolac, the parent compound, as a primary safety reference.
| Property | Etodolac Data | Reference |
| Acute Toxicity | Toxic if swallowed (Oral LD50: 94 mg/kg in rats) | [2] |
| Eye Irritation | Causes serious eye irritation | [2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [2] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [4] |
| First Aid (Ingestion) | If swallowed, immediately call a poison center or doctor. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste.[5][6][7]
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure solid material, solutions, and any contaminated lab supplies such as gloves, vials, and pipette tips.[8]
-
-
Waste Segregation :
-
Containment and Labeling :
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[7]
-
The container must be compatible with the chemical.
-
The label should clearly read "Hazardous Waste," "this compound," and include the date accumulation started.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[7]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2][10][11] Improper disposal can lead to environmental contamination and significant legal penalties.[7][12]
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[11]
-
-
Documentation :
-
Maintain a detailed log of the accumulated waste, including the quantity and date of disposal.
-
Retain all disposal records and manifests provided by the waste contractor to ensure a complete audit trail.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. securewaste.net [securewaste.net]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. acs.org [acs.org]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. anentawaste.com [anentawaste.com]
Comprehensive Safety and Handling Protocol for Etodolac Acyl Glucuronide
For Immediate Reference: In Case of Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical advice/attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[1][3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
Hazard Identification and Overview
Etodolac acyl glucuronide is a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[5] While a specific Safety Data Sheet (SDS) for this metabolite is not available, the safety precautions should be based on the known hazards of the parent compound, Etodolac, and the general reactivity of acyl glucuronides.
Parent Compound (Etodolac) Hazards:
-
Acute Toxicity: Toxic if swallowed.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]
-
Other: May be harmful by inhalation or skin absorption and may cause irritation to the mucous membranes and upper respiratory tract.[2]
Acyl Glucuronide Class Hazards:
-
Acyl glucuronides are a class of metabolites that can be chemically reactive.[6]
-
They have the potential to bind irreversibly with proteins, which can lead to toxicity or immune-mediated reactions.[7]
Due to these factors, this compound should be handled as a potent pharmaceutical compound with significant health risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous compound.[8] For potent compounds, standard laboratory PPE may be insufficient.[9]
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Change gloves frequently and immediately if contaminated.[4] |
| Body Protection | Wear a protective lab coat. For handling larger quantities or in situations with a risk of splashing, consider disposable coveralls made of a material like Tyvek®.[10] |
| Eye & Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Respiratory Protection | For handling powders outside of a containment system, a respirator is required. An N95 respirator may be sufficient for low-risk activities, but a powered air-purifying respirator (PAPR) is recommended for higher-risk work such as weighing or transferring powders.[9][11] Surgical masks do not provide adequate respiratory protection.[8] |
Operational and Handling Plan
All handling of this compound should be performed in a designated area and within a primary engineering control system.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (Solid Compound):
-
All weighing and transferring of the solid material should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to prevent inhalation of dust.
-
Use tools (spatulas, weigh paper) dedicated to this compound to avoid cross-contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Handling (In Solution):
-
When working with the compound in solution, handle it within a chemical fume hood.
-
Avoid splashes and aerosol generation.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use. A solution of sodium hypochlorite (B82951) can be effective for cleaning non-recoverable remainder.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., contaminated gloves, weigh paper, vials) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.[3] |
| Final Disposal | Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration or other methods handled by a licensed hazardous material disposal company.[2][4] |
Experimental Workflow and Safety Diagram
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. aiha.org [aiha.org]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
